Talactoferrin Alfa
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPLYSROCPWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155047 | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149341-39-9 | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Talactoferrin Alfa mechanism of action in immune response
An in-depth analysis of Talactoferrin Alfa's mechanism of action in the immune response is currently limited by the available public information. As a recombinant form of human lactoferrin, its proposed immunomodulatory effects are a key area of research, but comprehensive, publicly accessible data, particularly regarding detailed experimental protocols and extensive quantitative results from clinical trials, remains scarce.
This compound was developed with the aim of harnessing the natural immunomodulatory and anti-inflammatory properties of lactoferrin. The proposed mechanisms centered on its ability to modulate the innate and adaptive immune systems.
Proposed Mechanism of Action
The theorized mechanism of this compound revolves around its interaction with various immune cells and signaling pathways. It is believed to bind to specific receptors on intestinal epithelial cells and immune cells, such as dendritic cells and macrophages. This interaction is thought to trigger a cascade of downstream signaling events that ultimately lead to the maturation and activation of these antigen-presenting cells.
The activation of dendritic cells is a critical step in initiating an adaptive immune response. Mature dendritic cells are more effective at presenting antigens to T-cells, leading to their activation and differentiation. This process is crucial for the development of a targeted immune response against pathogens and cancerous cells.
A key aspect of this compound's proposed action was its ability to stimulate the production of various cytokines and chemokines. These signaling molecules play a pivotal role in orchestrating the immune response, including the recruitment of immune cells to sites of inflammation or infection and the enhancement of their effector functions.
Below is a simplified representation of the proposed signaling pathway for this compound:
Clinical Development and Challenges
Despite the promising preclinical rationale, the clinical development of this compound has faced significant hurdles. While some early-phase studies may have suggested potential immunomodulatory activity, later-stage clinical trials in various indications, including severe sepsis and non-small cell lung cancer, did not meet their primary endpoints.
The lack of success in pivotal trials has led to the discontinuation of its development for these indications. The precise reasons for these failures are likely multifactorial and may include complexities in the drug's mechanism of action, patient selection, and the intricate nature of the diseases being targeted.
Due to the proprietary nature of drug development and the outcomes of the clinical trials, detailed experimental protocols and comprehensive quantitative data from these studies are not widely available in the public domain. Pharmaceutical companies are often not required to publish exhaustive details of their research, particularly for investigational drugs that do not receive regulatory approval.
A Deep Dive into Talactoferrin Alfa and Human Lactoferrin: A Structural and Functional Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a key iron-binding glycoprotein found in mammalian milk and exocrine secretions, plays a crucial role in the innate immune system. Its recombinant human form, Talactoferrin Alfa, has been developed as a potential therapeutic agent. This technical guide provides an in-depth comparison of the structural and functional characteristics of this compound and native human lactoferrin, offering valuable insights for researchers and professionals in drug development.
Structural Comparison: A Tale of Two Glycosylations
This compound and native human lactoferrin share an identical amino acid sequence, leading to a highly similar three-dimensional structure. The primary structural distinction lies in their post-translational modifications, specifically the N-linked glycosylation patterns. This difference arises from the different expression systems used for their production: native human lactoferrin is produced in mammary epithelial cells, while this compound is commercially produced in the fungus Aspergillus niger.[1]
The glycan moieties of glycoproteins can significantly influence their biological activity, including receptor binding, immunogenicity, and clearance rates. While detailed, direct comparative studies on the specific N-glycan structures of this compound from Aspergillus niger and native human lactoferrin are not extensively available in the public domain, it is understood that the fungal expression system imparts a different glycosylation profile compared to that of human cells.
Table 1: Key Structural Properties of this compound and Human Lactoferrin
| Property | This compound | Native Human Lactoferrin | Reference(s) |
| Amino Acid Sequence | Identical to human lactoferrin | ~692 amino acids | [1] |
| Molecular Weight | ~80 kDa | ~80 kDa | |
| Iron Binding | Two iron-binding sites per molecule | Two iron-binding sites per molecule | |
| Expression System | Aspergillus niger (fungal) | Human mammary epithelial cells | [1] |
| N-Glycosylation | Differs from native human lactoferrin | Complex and heterogeneous N-glycans | [1] |
Functional Comparison: Shared Activities with Nuanced Differences
Both this compound and human lactoferrin exhibit a broad range of biological activities, including immunomodulatory, antimicrobial, and anti-cancer effects. However, the differences in glycosylation may lead to variations in the potency and specificity of these functions.
Immunomodulatory Activity
A key mechanism of action for orally administered this compound involves its interaction with the gut-associated lymphoid tissue (GALT). It binds to the intestinal epithelium, leading to the maturation of dendritic cells and the release of cytokines, which in turn stimulates a systemic immune response.
Table 2: Comparative Immunomodulatory Functions
| Function | This compound | Native Human Lactoferrin | Reference(s) |
| Dendritic Cell Maturation | Induces maturation via TLR2 and TLR4 | Induces maturation | |
| Cytokine Secretion | Enhances TGF-β1 secretion (compared to bLf) | Modulates cytokine production | [2][3] |
| Chemokine Secretion (CCL20) | Less potent than bLf in inducing CCL20 | Induces CCL20 secretion | [2][3] |
| T-Cell and B-Cell Modulation | Implied through DC activation | Promotes maturation and differentiation |
Antimicrobial Activity
The antimicrobial properties of both proteins are attributed to their ability to sequester iron, an essential nutrient for microbial growth, and to directly interact with microbial cell membranes.
Table 3: Comparative Antimicrobial Functions
| Function | This compound | Native Human Lactoferrin | Reference(s) |
| EPEC Growth Inhibition | Stronger effect than bLf | Inhibits growth | [2][3] |
| Mechanism | Iron sequestration, membrane interaction | Iron sequestration, membrane interaction |
Anti-Cancer Activity
Both molecules have demonstrated anti-cancer properties, including the induction of apoptosis in cancer cells.
Table 4: Comparative Anti-Cancer Functions
| Function | This compound | Native Human Lactoferrin | Reference(s) |
| Apoptosis in Colon Cancer Cells (HT-29) | Less potent than bLf | Induces apoptosis | [2][3] |
| Cell Differentiation | Less potent than bLf | Promotes cell differentiation | [2][3] |
Signaling Pathways
The immunomodulatory effects of lactoferrin and this compound are mediated through complex signaling pathways. A primary pathway involves the activation of dendritic cells through Toll-like receptors (TLRs), leading to the activation of NF-κB and subsequent cytokine production.
Experimental Protocols
This section provides an overview of key experimental methodologies used to compare the bioactivities of this compound and human lactoferrin.
Cell Culture
-
Caco-2 cells: Used as a model for the intestinal epithelium to study cytokine secretion and interactions with enteric pathogens.
-
C3A cells: A human hepatoma cell line used as a liver model.
-
HT-29 cells: A human colon adenocarcinoma cell line used to assess anti-cancer effects like apoptosis.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Used for the differentiation of dendritic cells.
In Vitro EPEC Growth Inhibition Assay (Broth Microdilution)
This assay is used to determine the minimum inhibitory concentration (MIC) of the test compounds against Enteropathogenic E. coli (EPEC).
Detailed Steps:
-
Prepare serial two-fold dilutions of this compound and human lactoferrin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of EPEC (e.g., adjusted to 0.5 McFarland standard).
-
Add the bacterial suspension to each well containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
Cytokine Secretion Assay in Caco-2 Cells (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., IL-8) secreted by Caco-2 cells in response to treatment.
Detailed Steps:
-
Seed Caco-2 cells in a 24-well plate and grow to confluence.
-
Treat the cells with this compound, human lactoferrin, or a control vehicle for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentration in the samples based on the standard curve.
Dendritic Cell Maturation Assay (Flow Cytometry)
This assay assesses the maturation of dendritic cells by measuring the expression of specific cell surface markers.
Detailed Steps:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Purify monocytes from PBMCs (e.g., by plastic adherence or magnetic-activated cell sorting).
-
Differentiate monocytes into immature dendritic cells (DCs) by culturing them for 5-7 days in the presence of GM-CSF and IL-4.
-
Treat the immature DCs with this compound, human lactoferrin, a positive control (e.g., LPS), or a negative control.
-
Incubate for 24-48 hours.
-
Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86) and a lineage marker (e.g., CD11c).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity of the maturation markers.
Conclusion
This compound and native human lactoferrin are structurally and functionally similar in many aspects, sharing key immunomodulatory and antimicrobial properties. The primary difference lies in their glycosylation, which can lead to subtle but potentially significant variations in their biological activities. For researchers and drug development professionals, understanding these nuances is critical for the design of targeted therapeutic strategies and the interpretation of experimental and clinical data. Further head-to-head studies focusing on a detailed comparison of their glycosylation profiles and receptor binding kinetics will be invaluable in fully elucidating their respective therapeutic potentials.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of bioactivities of talactoferrin and lactoferrins from human and bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Core Signaling Pathways of Talactoferrin Alfa in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa (TLF) is a recombinant human lactoferrin, an iron-binding glycoprotein that has been investigated for its immunomodulatory and anti-cancer properties.[1][2] Unlike traditional cytotoxic agents that directly target cancer cells, this compound's primary mechanism of action is the stimulation of the host's innate and adaptive immune systems to recognize and eliminate tumor cells.[1][3][4] This guide provides a detailed overview of the signaling pathways activated by this compound, supported by quantitative data from clinical studies and detailed experimental methodologies.
Mechanism of Action: An Indirect Assault on Cancer
Orally administered this compound is not systemically absorbed to a significant extent.[5][6] Instead, its anti-cancer activity is initiated in the gut-associated lymphoid tissue (GALT).[1][3][7] The primary mechanism involves the activation of a signaling cascade that leads to a robust anti-tumor immune response. While some in vitro studies have suggested direct effects on cancer cell proliferation, such as G1-G0 blockade and NF-κB activation, the predominant in vivo mechanism is immune-mediated.[1]
Initiation in the Gut-Associated Lymphoid Tissue (GALT)
Upon oral administration, this compound is transported into the Peyer's patches of the small intestine.[1][4] Here, it binds to receptors on enterocytes and immune cells, including dendritic cells (DCs).[4][7] This interaction triggers the recruitment and maturation of immature DCs that have taken up tumor antigens.[1][4]
Dendritic Cell Maturation and Cytokine Production
The binding of this compound to gut epithelium and immune cells induces the production of key cytokines, notably Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ).[1][7] These cytokines play a crucial role in the subsequent activation and proliferation of various immune effector cells.[1]
Activation of Innate and Adaptive Immunity
The matured dendritic cells, now potent antigen-presenting cells, migrate to lymph nodes and activate the adaptive immune system. This leads to the proliferation and activation of tumor-specific CD8+ cytotoxic T-lymphocytes and CD4+ T-helper cells.[1][3] Concurrently, the cytokine milieu promotes the activation and expansion of Natural Killer (NK) cells and NKT cells, key components of the innate immune system.[1][3][7]
Tumor Infiltration and Elimination
The activated immune effector cells, including cytotoxic T-lymphocytes and NK cells, then traffic to distant tumor sites.[3][6] Infiltration of the tumor microenvironment by these cells leads to the recognition and killing of cancer cells, resulting in tumor growth inhibition.[6]
Signaling Pathway Visualization
The following diagram illustrates the proposed immunomodulatory signaling cascade initiated by this compound.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating this compound in various cancers.
Table 1: Phase II Study of this compound in Non-Small Cell Lung Cancer (NSCLC)
| Endpoint | This compound (n=47) | Placebo (n=53) | p-value |
| Median Overall Survival (OS) | 5.8 months | 3.7 months | < 0.05 |
| Response Rate (RR) in evaluable patients | 47% | 29% | 0.05 |
| Median Progression-Free Survival (PFS) | - | - | - |
| Data from a randomized, double-blind, placebo-controlled study in patients with locally advanced or metastatic NSCLC who had failed first- or second-line chemotherapy.[1] |
Table 2: Phase II Study of this compound in Combination with Carboplatin/Paclitaxel in NSCLC
| Endpoint | Talactoferrin + Chemo (n=55) | Placebo + Chemo (n=55) | p-value |
| Confirmed Best Overall Response (BOR) | 42% | 27% | 0.08 |
| Confirmed Response Rate (RR) in evaluable patients | 47% | 29% | 0.05 |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.2 months | - |
| Data from a randomized, double-blind, placebo-controlled study in chemo-naïve patients with stage IIIB/IV NSCLC.[7] |
Table 3: Phase II Study of this compound in Renal Cell Carcinoma (RCC)
| Endpoint | Value (n=44) |
| 14-week Progression-Free Survival (PFS) Rate | 59% |
| Response Rate (RR) | 4.5% |
| Stable Disease (at least 8 weeks) | 70.5% |
| Median Progression-Free Survival (PFS) | 6.4 months |
| Median Overall Survival (OS) | 21.2 months |
| 1-year Survival Rate | 77% |
| Data from a single-arm study in patients with progressive advanced or metastatic RCC who had failed prior systemic therapy.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Murine Tumor Models
-
Objective: To evaluate the in vivo anti-tumor activity of orally administered this compound.
-
Animal Model: Immunocompetent BALB/c mice.
-
Tumor Cell Implantation: Subcutaneous or orthotopic implantation of syngeneic tumor cells (e.g., head and neck squamous cell carcinoma).
-
Treatment: Oral gavage of this compound or placebo daily.
-
Endpoint Assessment:
-
Tumor volume measurement at regular intervals.
-
Survival analysis.
-
Immunohistochemical analysis of tumor-infiltrating lymphocytes (CD4+, CD8+, NK cells) in excised tumors.
-
Flow cytometric analysis of immune cell populations in spleen and tumor-draining lymph nodes.
-
-
Reference: [8]
Dendritic Cell Maturation Assay
-
Objective: To assess the effect of this compound on dendritic cell maturation.
-
Cell Source: Bone marrow-derived dendritic cells (BMDCs) from mice or peripheral blood mononuclear cell (PBMC)-derived DCs from human donors.
-
Culture: Immature DCs are cultured in the presence of various concentrations of this compound.
-
Endpoint Assessment:
-
Flow cytometric analysis of cell surface markers of DC maturation (e.g., CD80, CD86, MHC Class II).
-
Measurement of cytokine production (e.g., IL-12, TNF-α) in culture supernatants by ELISA.
-
-
Reference: [1]
Cytokine Release Assay
-
Objective: To measure the induction of cytokine release by this compound.
-
Methodology:
-
In Vitro: Human PBMCs are incubated with this compound, and cytokine levels (e.g., IL-18, IFN-γ) in the supernatant are measured by ELISA.
-
In Vivo: Serum samples are collected from patients at baseline and at various time points after administration of this compound. Cytokine levels are then quantified by ELISA.[5]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to investigate the immunomodulatory effects of this compound.
Conclusion
This compound represents a novel immunotherapeutic approach to cancer treatment. Its mechanism of action is distinct from direct-acting anti-cancer drugs, relying on the activation of a complex and coordinated immune response initiated in the gut. The primary signaling events occur within the immune system, leading to the generation of a potent anti-tumor cellular response. While Phase III trials did not ultimately demonstrate a survival benefit in advanced NSCLC, the preclinical and Phase II data highlight the potential of modulating the gut-immune axis for cancer therapy.[6] Further research may elucidate patient populations that could benefit from this therapeutic strategy and explore its potential in combination with other immunotherapies.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lactoferrin-mediated targeting of oncogenic pathways for cancer chemoprevention and adjunct treatment: from mechanistic insights to clinical trials | Archives of Pharmacy [aseestant.ceon.rs]
Preclinical Profile of Talactoferrin Alfa in Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin alfa (TLF) is a recombinant human lactoferrin, a glycoprotein with known immunomodulatory and anti-cancer properties. Its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) has been explored in a number of preclinical and clinical studies. This technical guide provides an in-depth overview of the preclinical data for this compound and related recombinant human lactoferrin (rhLf) in NSCLC, focusing on in vitro and in vivo findings, experimental methodologies, and the proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
In Vitro Studies: Direct Cellular Effects on NSCLC Cells
Preclinical in vitro studies have investigated the direct effects of recombinant human lactoferrin on NSCLC cell lines, primarily focusing on the A549 human lung adenocarcinoma cell line. These studies have consistently demonstrated the ability of rhLf to inhibit cancer cell proliferation and induce programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro assays.
Table 1: Inhibition of NSCLC Cell Growth by Recombinant Human Lactoferrin (rhLf)
| Cell Line | Concentration (mg/mL) | Treatment Duration (hours) | Growth Inhibition (%) | Assay Method |
| A549 | 1 | 24 | 32.1 ± 2.8 | WST-1 |
| A549 | 1 | 72 | 25.0 ± 4.9 | WST-1 |
| A549 | 1 | 24 | 27.08 ± 3.89 | WST |
Table 2: Induction of Apoptosis in A549 Cells by Recombinant Human Lactoferrin (rhLf)
| Concentration (mg/mL) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Method |
| 1 | 24 | 9.1 ± 0.9 | 22.3 ± 1.6 | Annexin V/PI Staining |
Table 3: Caspase-3 Activation in A549 Cells by Recombinant Human Lactoferrin (rhLf)
| Concentration (mg/mL) | Treatment Duration (hours) | Caspase-3 Activity (Fold Increase vs. Control) |
| 1 | 24 | ~3 |
Table 4: IC50 Values of Lactoferrin in NSCLC Cell Lines
| Cell Line | IC50 (mg/mL) |
| A549 | 8.97 ± 1.4 |
| H1299 | 35.03 ± 4.2 |
Experimental Protocols
Cell Viability Assay (WST-1): A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours. The cells were then treated with various concentrations of rhLf (0.1, 0.2, 0.5, and 1 mg/mL). After 24 or 72 hours of incubation, 10 µL of WST-1 solution was added to each well. The absorbance at 450 nm was measured after 1 hour of incubation using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.[1]
Apoptosis Assay (Annexin V/PI Staining): A549 cells were seeded in six-well plates at a density of 300,000 cells per well and cultured for 24 hours. Cells were then treated with different concentrations of rhLf for 24 or 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (early and late) was determined by flow cytometry.[1]
Caspase-3/7 Activity Assay: A549 cells were plated in 96-well plates at a density of 8,000 cells per well. After 24 hours of culture, the cells were treated with rhLf at different concentrations. Caspase-3/7 activity was measured after 24 and 48 hours of incubation using the Caspase-Glo 3/7 Assay. Luminescence was recorded one hour after adding the reagent to the cells.[1]
In Vivo Studies: Anti-Tumor Efficacy in Animal Models
While specific in vivo data for this compound in NSCLC xenograft models is limited in the public domain, studies on related lactoferrins in other cancer models provide insights into its potential in vivo activity.
A study on a murine model of head and neck squamous cell carcinoma (HNSCC) demonstrated that orally administered lactoferrin significantly inhibited tumor growth.[2] In this immunocompetent mouse model, oral lactoferrin treatment led to a 75% reduction in tumor volume compared to the control group.[2] This anti-tumor effect was associated with a significant increase in lymphocytic infiltration into the tumors, suggesting an immunomodulatory mechanism of action.[2]
Another study in a syngeneic murine model of head-and-neck squamous cell carcinoma showed that oral recombinant human lactoferrin (rhLF) monotherapy resulted in a 61% tumor growth inhibition, which was comparable to the effect of cis-platinum (66% inhibition).[3] A combination of oral rhLF and cis-platinum led to a 79% tumor growth inhibition.[3]
A chemoprevention study in A/J mice with benzo[a]pyrene-induced lung adenomas found that dietary this compound was well-tolerated but did not inhibit the development of lung tumors at the tested doses.
Mechanism of Action
The preclinical data suggests that this compound exerts its anti-cancer effects in NSCLC through a dual mechanism: direct cellular effects on tumor cells and indirect immunomodulatory effects.
Direct Cellular Effects
In vitro studies on NSCLC cell lines indicate that recombinant human lactoferrin can directly inhibit cell proliferation and induce apoptosis. This is achieved through the activation of the intrinsic apoptotic pathway, as evidenced by the increased activity of caspase-3.[1] Furthermore, rhLf has been shown to induce cell cycle arrest at the S phase in A549 cells.[1]
dot
Caption: Direct cellular effects of this compound on NSCLC cells.
Immunomodulatory Effects
The proposed primary mechanism of action for orally administered this compound is the stimulation of the host immune system.
dot
Caption: Proposed immunomodulatory mechanism of oral this compound.
Orally administered this compound is thought to interact with the gut-associated lymphoid tissue (GALT). This interaction leads to the recruitment and maturation of dendritic cells, which are key antigen-presenting cells. In preclinical models, oral administration of lactoferrin has been shown to increase the production of interleukin-18 (IL-18) in the gut, leading to systemic activation of natural killer (NK) cells and expansion of CD8+ T-cells.[3] These activated immune cells can then infiltrate the tumor microenvironment and mediate anti-tumor effects.
Experimental Workflow
The preclinical evaluation of this compound in NSCLC typically follows a standardized workflow.
dot
Caption: General experimental workflow for preclinical NSCLC studies.
Conclusion
The preclinical data for this compound and related recombinant human lactoferrins in non-small cell lung cancer suggest a promising anti-tumor profile. In vitro, rhLf demonstrates direct cytotoxic and cytostatic effects on NSCLC cell lines by inducing apoptosis and cell cycle arrest. The proposed in vivo mechanism of action for orally administered this compound is primarily immunomodulatory, involving the activation of systemic anti-tumor immunity through the gut-associated lymphoid tissue. While more extensive in vivo efficacy studies specifically in NSCLC models would further strengthen the preclinical evidence base, the existing data provide a solid rationale for its clinical investigation. This technical guide summarizes the core preclinical findings and methodologies, offering a valuable resource for the continued research and development of this compound as a potential therapy for NSCLC.
References
Talactoferrin Alfa: A Deep Dive into its Immunomodulatory Effects on Cytokine Production and Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa (TLF) is a recombinant form of human lactoferrin, an iron-binding glycoprotein with a well-documented role in the innate immune system.[1] Its immunomodulatory properties have garnered significant interest in the scientific community, particularly its ability to influence the production and release of cytokines, key signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cytokine profiles, detailing the underlying signaling pathways and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunology.
Mechanism of Action: A Focus on Cytokine Modulation
This compound's immunomodulatory effects are primarily initiated in the gut-associated lymphoid tissue (GALT).[2] Although not systemically absorbed, oral administration of TLF triggers a cascade of events that lead to a systemic immune response, largely driven by changes in cytokine expression.
Activation of Dendritic Cells
A pivotal aspect of this compound's mechanism of action is its ability to induce the maturation of dendritic cells (DCs), the sentinels of the immune system. In vitro studies have demonstrated that TLF promotes the maturation of human monocyte-derived dendritic cells.[1] This maturation is characterized by the upregulation of key surface markers and a significant shift in their cytokine secretion profile.
Signaling Pathways
The maturation of dendritic cells and subsequent cytokine production induced by this compound are mediated through specific signaling pathways. Research has identified that TLF interacts with Toll-like receptors (TLRs), specifically TLR2 and TLR4, on the surface of immune cells.[3] This interaction initiates a downstream signaling cascade involving the activation of p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[1][4] These pathways are central regulators of inflammatory and immune responses, and their activation by TLF leads to the transcriptional regulation of various cytokine genes.
Quantitative Impact on Cytokine Production
The immunomodulatory effects of this compound translate into quantifiable changes in the levels of various pro- and anti-inflammatory cytokines. These changes have been observed in both in vitro and in vivo settings.
In Vitro Studies with Monocyte-Derived Dendritic Cells
Incubation of human monocyte-derived dendritic cells with this compound (at a concentration of 100 microg/ml) results in a distinct cytokine signature. A notable increase in the secretion of pro-inflammatory chemokines IL-8 and CXCL10 is observed.[1] Conversely, the production of the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokines IL-10 and CCL20 is significantly reduced.[1]
| Cytokine/Chemokine | Effect of this compound (100 µg/mL) | Reference |
| IL-8 | Increased Release | [1] |
| CXCL10 | Increased Release | [1] |
| IL-6 | Reduced Production | [1] |
| IL-10 | Reduced Production | [1] |
| CCL20 | Reduced Production | [1] |
| Table 1: In Vitro Effects of this compound on Cytokine and Chemokine Secretion by Monocyte-Derived Dendritic Cells. |
Clinical Studies: Systemic Cytokine Modulation
Oral administration of this compound has been shown to induce systemic changes in cytokine levels in human subjects. A phase I clinical trial in patients with refractory solid tumors demonstrated a statistically significant increase in circulating Interleukin-18 (IL-18), a key cytokine in the induction of a Th1-mediated immune response.[2][5]
| Cytokine | Change in Serum Concentration | p-value | Clinical Study | Reference |
| Interleukin-18 (IL-18) | 15% Increase | < 0.05 | Phase I in refractory solid tumors | [2][5] |
| Table 2: In Vivo Effects of Oral this compound on Serum Cytokine Levels. |
Experimental Protocols
The following sections outline the detailed methodologies employed in key experiments to determine the effects of this compound on cytokine production and immune cell phenotype.
In Vitro Dendritic Cell Maturation and Cytokine Analysis
This protocol describes the generation of monocyte-derived dendritic cells and their subsequent stimulation with this compound to assess changes in surface marker expression and cytokine secretion.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated PBMCs are washed with phosphate-buffered saline (PBS).
2. Generation of Monocyte-Derived Dendritic Cells (Mo-DCs):
-
Monocytes are purified from the PBMC population by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.
-
The purified monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.
3. Stimulation of Mo-DCs with this compound:
-
Immature DCs are harvested and resuspended in fresh culture medium.
-
The cells are then incubated with this compound at a concentration of 100 µg/mL for 24-48 hours. A control group of cells is incubated without TLF.
4. Analysis of Cell Surface Marker Expression by Flow Cytometry:
-
After stimulation, the DCs are harvested and washed.
-
The cells are then stained with fluorescently labeled antibodies specific for DC maturation markers, including anti-CD80, anti-CD83, anti-CD86, and anti-HLA-DR, along with corresponding isotype controls.
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing these markers and the mean fluorescence intensity.
5. Measurement of Cytokine Secretion by ELISA:
-
The cell culture supernatants from the stimulated and control DCs are collected and centrifuged to remove any cellular debris.
-
The concentrations of various cytokines and chemokines (e.g., IL-8, CXCL10, IL-6, IL-10, CCL20) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Clinical Trial Protocol for Serum Cytokine Analysis
This protocol outlines the methodology for assessing systemic cytokine changes in patients receiving oral this compound.
1. Patient Population and Dosing:
-
Patients with a confirmed diagnosis (e.g., refractory solid tumors) are enrolled in the study.
-
This compound is administered orally at a specified dose and schedule (e.g., 1.5 to 9 g/day for 2 weeks on, 2 weeks off).[5]
2. Blood Sample Collection:
-
Peripheral blood samples are collected from each patient at baseline (before initiation of treatment) and at specified time points during the treatment period (e.g., after 14 days).[2]
-
Blood is collected in serum separator tubes.
3. Serum Processing and Storage:
-
The collected blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
The serum is carefully aspirated, aliquoted, and stored at -80°C until analysis to ensure cytokine stability.
4. Cytokine Quantification by ELISA:
-
The concentration of specific cytokines, such as IL-18, in the serum samples is measured using a validated ELISA kit.[6]
-
The assay is performed according to the manufacturer's protocol, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding patient serum samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Incubating and washing.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) that is converted by HRP to produce a colored product.
-
Stopping the reaction with an acid and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
The concentration of the cytokine in the patient samples is determined by interpolating from a standard curve generated using known concentrations of the recombinant cytokine.
5. Statistical Analysis:
-
Changes in serum cytokine levels from baseline are analyzed using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to determine the statistical significance of the observed changes.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human lactoferrin induces human and mouse dendritic cell maturation via Toll-like receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA for quantification of IL-18 in human serum. [protocols.io]
In Vivo Anti-Tumor Activity of Oral Talactoferrin Alfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin alfa is a recombinant form of human lactoferrin, an iron-binding glycoprotein with known immunomodulatory properties. Administered orally, it has been investigated as a novel anti-cancer agent. This technical guide provides an in-depth overview of the in vivo anti-tumor activity of oral this compound, summarizing key clinical and preclinical findings, detailing experimental methodologies, and visualizing the proposed mechanism of action.
Mechanism of Action
Oral this compound is not systemically absorbed; its anti-tumor effects are believed to be mediated through the stimulation of the gut-associated lymphoid tissue (GALT).[1] The proposed mechanism involves the transport of this compound across the intestinal epithelium by M-cells into Peyer's patches.[1] This initiates a cascade of immune responses, including the recruitment and maturation of dendritic cells (DCs), which then present tumor antigens to T-cells.[1][2] The subsequent activation of natural killer (NK) cells, cytotoxic T-lymphocytes (CTLs), and the production of key cytokines such as Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ) are thought to lead to a systemic anti-tumor immune response.[1][3]
Preclinical In Vivo Studies
Preclinical studies in animal models have been instrumental in elucidating the anti-tumor activity and mechanism of action of oral this compound.
Data Summary: Preclinical Studies
| Animal Model | Tumor Type | Key Findings | Reference |
| Immunocompetent BALB/c mice | Not specified | Increased numbers of Dendritic Cells, NK-T cells, and CD8+ T-lymphocytes in Peyer's patches; systemic increase in NK and CTL activity. | [4] |
| Knockout mice | Not specified | Demonstrated the critical role of NK-T and CD8+ cells in the anti-tumor effect. | [4] |
Experimental Protocols: Preclinical In Vivo Studies
Animal Models:
-
Tumor-bearing immunocompetent BALB/c mice and corresponding knockout mouse strains (e.g., for specific immune cell subsets) were utilized to assess the immunomodulatory and anti-tumor effects of this compound.[4]
Drug Administration:
-
This compound was administered orally to the animals.
Immunological Analysis:
-
Cytokine Measurement: Serum levels of cytokines such as IL-18 were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to assess the systemic immune response.[3][4]
-
Cellular Analysis: Changes in immune cell populations within the Peyer's patches and systemically were measured by Fluorescence-Activated Cell Sorting (FACS) analysis and immunofluorescence.[4] This allowed for the quantification of dendritic cells, NK-T cells, and CD8+ T-lymphocytes.[4]
Tumor Assessment:
-
The effect of oral this compound on tumor growth was monitored and measured.
Clinical Trials
This compound has been evaluated in several clinical trials, primarily in patients with non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).
Data Summary: Clinical Trials in Non-Small Cell Lung Cancer (NSCLC)
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase II | Refractory advanced NSCLC | This compound (1.5 g twice daily; 12 weeks on, 2 weeks off) vs. Placebo | Median Overall Survival: 5.8 months (Talactoferrin) vs. 3.7 months (Placebo) (p < 0.05) | [1] |
| Phase III (FORTIS-M) | Refractory advanced NSCLC (failed ≥2 prior regimens) | This compound (1.5 g twice daily) vs. Placebo | Median Overall Survival: 7.49 months (Talactoferrin) vs. 7.66 months (Placebo) (p = 0.6602) | [5] |
Data Summary: Clinical Trials in Renal Cell Carcinoma (RCC)
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase I/II | Metastatic RCC (failed standard therapy) | This compound (single agent) | Median Progression-Free Survival: 7.3 months; one patient with a 71% tumor shrinkage (Partial Response) | [4] |
| Phase II | Progressive advanced or metastatic RCC (failed prior systemic therapy) | This compound (1.5 g twice daily; 12 weeks on, 2 weeks off) | 14-week Progression-Free Survival Rate: 59%; Response Rate: 4.5%; Median Progression-Free Survival: 6.4 months; Median Overall Survival: 21.1 months | [1][6] |
| Phase IB | Metastatic RCC | This compound (4.5 g or 9 g daily) | Median Progression-Free Survival: 7.3 months | [7] |
| Case Series (from Phase I/II trials) | Metastatic RCC | This compound (9 g daily; 2 weeks on, 2 weeks off) | Four patients with progression-free survival exceeding 30 months | [8][9][10] |
Experimental Protocols: Clinical Trials
Patient Population:
-
NSCLC: Patients with locally advanced or metastatic (Stage IIIB/IV) NSCLC who had failed one or more prior chemotherapy regimens.[1][5]
-
RCC: Patients with progressive advanced or metastatic RCC who had failed prior systemic therapy.[1][4][6]
Study Design:
Treatment Regimen:
-
The most common dosage of this compound was 1.5 g administered orally twice daily.[1][6]
-
Treatment was typically administered in 14-week cycles, consisting of 12 consecutive weeks of treatment followed by a 2-week break.[1][6]
Efficacy Evaluation:
-
Tumor responses were assessed using imaging techniques such as CT scans.[1][4]
-
The Response Evaluation Criteria in Solid Tumors (RECIST) were used to objectively evaluate changes in tumor size.[4][8][9]
-
Primary endpoints often included overall survival (OS) and progression-free survival (PFS).[1][5]
Pharmacokinetics and Pharmacodynamics:
-
Pharmacokinetic analyses confirmed the lack of systemic bioavailability of oral this compound.[1]
-
Pharmacodynamic markers, such as circulating levels of IL-18, were measured to assess the biological activity of the drug.[3]
Visualizations
Signaling Pathway of Oral this compound
Caption: Proposed signaling pathway of oral this compound.
Experimental Workflow for Preclinical In Vivo Studies
Caption: Experimental workflow for preclinical in vivo studies.
Clinical Trial Workflow
Caption: Generalized workflow for a randomized clinical trial.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase 2 trial of talactoferrin in previously treated patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase IB trial of oral talactoferrin in the treatment of patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talactoferrin Immunotherapy in Metastatic Renal Cell Carcinoma: A Case Series of Four Long-Term Survivors | Lewis | Journal of Clinical Medicine Research [jocmr.org]
- 9. Talactoferrin Immunotherapy in Metastatic Renal Cell Carcinoma: A Case Series of Four Long-Term Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Talactoferrin immunotherapy in metastatic renal cell carcinoma: a case series of four long-term survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Talactoferrin Alfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin alfa (TLF) is a recombinant human lactoferrin, a glycoprotein with a well-documented role in innate and adaptive immunity. Produced in the fungus Aspergillus niger var. awamori, it is structurally and functionally similar to native human lactoferrin, differing only in its glycosylation pattern. This guide provides an in-depth technical overview of the mechanisms by which this compound modulates the immune system, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways. While initial clinical trials in non-small cell lung cancer (NSCLC) and severe sepsis showed promise, later-stage trials did not consistently meet their primary endpoints, highlighting the complexity of its immunomodulatory effects.
Mechanism of Action: A Bridge Between Innate and Adaptive Immunity
Oral administration of this compound initiates a cascade of immunological events primarily within the gut-associated lymphoid tissue (GALT), the body's largest immune organ. As Talactoferrin is not systemically bioavailable, its effects are mediated through local interactions with the intestinal epithelium and immune cells.
The proposed mechanism involves the following key steps:
-
Gastrointestinal Interaction and Chemokine Release: Following oral intake, Talactoferrin is transported into Peyer's patches in the small intestine by M-cells. It then acts on the gastrointestinal epithelium to induce the release of chemokines, such as CCL20.
-
Dendritic Cell Recruitment and Maturation: These chemokines recruit immature dendritic cells (iDCs) to the GALT. Talactoferrin directly promotes the maturation of these dendritic cells, a critical step in linking the innate and adaptive immune responses. This maturation is characterized by the upregulation of co-stimulatory molecules like CD80, CD83, and CD86, as well as MHC class II molecules.
-
Cytokine Production and T-Helper 1 (Th1) Polarization: In the GALT, Talactoferrin stimulates the production of key cytokines, most notably Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ). This cytokine milieu promotes a Th1-polarized immune response, which is crucial for anti-tumor and anti-viral immunity.
-
Activation of Effector Cells: The activation of dendritic cells and the Th1-polarizing cytokine environment lead to the proliferation and activation of various immune effector cells, including:
-
Natural Killer (NK) cells and NKT cells: These cells of the innate immune system are potent killers of tumor cells.
-
CD8+ Cytotoxic T-lymphocytes (CTLs): As part of the adaptive immune response, activated dendritic cells cross-present tumor antigens to CD8+ T-cells, leading to the generation of tumor-specific CTLs.
-
-
Systemic Immune Response: The activated immune cells then traffic from the GALT to distant sites, including tumors, where they can exert their effector functions, leading to tumor cell infiltration and death.
Caption: Proposed mechanism of action of oral this compound.
Quantitative Data from Clinical and Preclinical Studies
The immunomodulatory effects of this compound have been quantified in various studies. The following tables summarize key findings.
Table 1: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
| Trial Phase | Treatment Arm | N | Median Overall Survival (months) | Hazard Ratio (p-value) | Reference |
| Phase II | Talactoferrin Monotherapy | 47 | 6.1 | 0.68 (p=0.0404) | |
| Placebo | 53 | 3.7 | [1] | ||
| Phase III (FORTIS-M) | Talactoferrin + Best Supportive Care | ~371 | 7.5 | 1.04 (p=0.66) | |
| Placebo + Best Supportive Care | ~371 | 7.7 | [2] |
Note: The Phase II trial showed a statistically significant improvement in overall survival, but these results were not replicated in the larger Phase III trial.
Table 2: Clinical Efficacy in Severe Sepsis
| Trial Phase | Treatment Arm | N | 28-Day All-Cause Mortality | p-value | Reference |
| Phase II | Talactoferrin | ~95 | 14.4% | 0.052 | [3] |
| Placebo | ~95 | 26.9% | [3] | ||
| Phase II/III (OASIS) | Talactoferrin | 153 | 24.8% | 0.117 | |
| Placebo | 152 | 17.8% |
Note: The promising results of the Phase II trial in severe sepsis were not confirmed in the subsequent Phase II/III trial, which was terminated for futility and potential safety concerns.
Table 3: Immunomodulatory Effects on Cell Populations
| Study Type | Population | Treatment | Outcome | Result | Reference |
| Preclinical (mice) | Tumor-bearing | Oral Talactoferrin | Peyer's Patch Cellularity | Increased numbers of NK-T and CD8+ T-cells | |
| Phase Ib | Metastatic NSCLC | Oral Talactoferrin | Tumor Infiltrating Monocytes | 1.7 to 5-fold increase in 2 patients | |
| Pilot Study | Stage IV NSCLC | Oral Talactoferrin | Circulating NK Cells | Increased activity in 3 of 4 patients with ≥9 weeks time to progression |
Table 4: Effects on Cytokine and Chemokine Levels
| Study Type | Population | Treatment | Cytokine/Chemokine | Result | Reference |
| Phase I | Refractory Solid Tumors | Oral Talactoferrin | Serum IL-18 | 15% increase (p < 0.05) | |
| In vitro | Human Monocyte-derived DCs | Talactoferrin (100 µg/ml) | IL-8, CXCL10 | Enhanced release | |
| IL-6, IL-10, CCL20 | Significantly reduced production | ||||
| Phase II | Severe Sepsis | Enteral Talactoferrin | Pro-inflammatory cytokines/chemokines | Reduction suggested in exploratory analysis |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are extensive and proprietary. However, the fundamental immunological assays used to evaluate the effects of this compound can be described. The following are standard methodologies for the key experiments cited.
Dendritic Cell Maturation Assay
This assay is designed to assess the ability of a substance to induce the maturation of immature dendritic cells (iDCs).
1. Isolation of Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC fraction by plastic adherence or by using anti-CD14 magnetic beads (positive selection).
2. Generation of Immature Dendritic Cells (iDCs):
-
Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL), and Interleukin-4 (IL-4; e.g., 20 ng/mL).
3. Induction of Maturation:
-
iDCs are harvested and re-plated.
-
Cells are then treated with this compound at various concentrations (e.g., 10-100 µg/mL) for 24-48 hours. A positive control, such as lipopolysaccharide (LPS; 1 µg/mL), and a negative control (medium alone) are included.
4. Analysis of Maturation Markers:
-
After incubation, cells are harvested and stained with fluorescently-labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
The expression of these markers is quantified by flow cytometry. An increase in the expression of these markers indicates DC maturation.
References
- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. New Data From Talactoferrin Phase II Trial in Severe Sepsis Presented at American Thoracic Society International Conference | Technology Networks [technologynetworks.com]
Methodological & Application
Talactoferrin Alfa: In Vitro Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin alfa, a recombinant form of human lactoferrin, is a glycoprotein with known immunomodulatory and anti-cancer properties. While its in vivo mechanisms, particularly its action on the gut-associated lymphoid tissue (GALT), are a primary focus of research, its direct in vitro effects on cancer cells provide valuable insights into its anti-tumor activity. These effects include the induction of cell cycle arrest, apoptosis, and modulation of cytokine signaling pathways. This document provides detailed protocols for studying the in vitro effects of this compound on various cancer cell lines, methods for quantifying these effects, and an overview of the key signaling pathways involved.
Data Summary: Cytotoxicity of Recombinant Human Lactoferrin (rhLF)
The following table summarizes the cytotoxic effects of recombinant human lactoferrin on various human cancer cell lines, providing a baseline for experimental design.
| Cell Line | Cancer Type | Metric | Value (µg/mL) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | CC50 | 91.4 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | CC50 | 144.45 ± 4.44 | [1] |
| HeLa | Cervical Adenocarcinoma | CC50 | 350 ± 14.82 | [1] |
| SUP-T1 | T-cell Lymphoblastic Lymphoma | CC50 | 548.47 ± 64.41 | [1] |
| MCF7 | Breast Cancer | IC50 | ~150 | [2] |
| HGC27 | Gastric Cancer | IC50 | ~200 | [2] |
| AGS | Gastric Cancer | IC50 | ~200 | [2] |
| Caco-2 | Colorectal Cancer | IC50 | >200 | [2] |
| LoVo | Colorectal Cancer | IC50 | ~175 | [2] |
| HCT116 | Colorectal Cancer | IC50 | ~175 | [2] |
Section 1: Cell Proliferation and Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials
-
This compound (recombinant human lactoferrin)
-
Target cancer cell line (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 to 500 µg/mL).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[4]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow: Cell Viability Assay
Section 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
Materials
-
This compound
-
Target cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[8]
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Section 3: Cell Cycle Analysis
This protocol allows for the investigation of this compound's effect on cell cycle progression using propidium iodide (PI) staining of DNA, followed by flow cytometry.
Materials
-
This compound
-
Target cancer cell line (e.g., A549, head and neck cancer cell lines)
-
6-well plates
-
PBS, cold
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol. A study on head and neck cancer cell lines used 250 µmol/L lactoferrin for 24 and 48 hours.
-
-
Cell Fixation:
-
Harvest cells (adherent and floating) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).[5]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5]
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the untreated control to identify any cell cycle arrest.
-
Section 4: Cytokine Release Assay
This protocol is for measuring the modulation of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cancer cells after treatment with this compound. An initial inflammatory stimulus like Lipopolysaccharide (LPS) may be required to induce a baseline level of cytokine secretion.[9][10]
Materials
-
This compound
-
Target cell line (e.g., peripheral blood mononuclear cells, macrophage cell lines, or cancer cell lines known to produce cytokines)
-
Lipopolysaccharide (LPS) (optional, for stimulation)
-
Complete culture medium
-
24-well plates
-
ELISA kits for target cytokines (e.g., Human TNF-α, Human IL-6)
Protocol
-
Cell Seeding:
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[9]
-
(Optional) After pre-treatment, add an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for an additional period (e.g., 4-24 hours).
-
-
Sample Collection:
-
After the final incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the standards provided in the ELISA kit.
-
Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the control groups (unstimulated and LPS-stimulated).
-
Section 5: Signaling Pathways
This compound exerts its in vitro effects by modulating several key signaling pathways.
Apoptosis and Cell Cycle Arrest Pathway
This compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It often leads to the activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3). Cell cycle arrest is frequently mediated by the downregulation of key cyclins and cyclin-dependent kinases (CDKs) that control phase transitions, such as Cyclin D1.[10][11]
References
- 1. Recombinant human lactoferrin carrying humanized glycosylation exhibits antileukemia selective cytotoxicity, microfilament disruption, cell cycle arrest, and apoptosis activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. kumc.edu [kumc.edu]
- 8. static.igem.org [static.igem.org]
- 9. Lactoferrin regulates the release of tumour necrosis factor alpha and interleukin 6 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactoferrin regulates the release of tumour necrosis factor alpha and interleukin 6 in vivo. | Semantic Scholar [semanticscholar.org]
- 11. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Clinical Trials of Talactoferrin Alfa in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa is a novel, orally administered immunomodulatory protein, structurally and functionally similar to native human lactoferrin.[1] It represents a unique therapeutic approach in oncology due to its proposed mechanism of action, which involves stimulating the host's immune system to recognize and eliminate tumor cells.[1][2] Unlike conventional cytotoxic agents, this compound has been shown to be well-tolerated with a favorable safety profile in clinical studies.[3][4] These characteristics make it a promising candidate for monotherapy in refractory settings or in combination with other anti-cancer agents. This document provides detailed application notes and protocols for designing Phase I and Phase II clinical trials to evaluate the safety and efficacy of this compound in oncology.
Proposed Mechanism of Action
This compound is not systemically bioavailable after oral administration.[3] Its immunomodulatory effects are initiated in the gut-associated lymphoid tissue (GALT).[1][2] The proposed mechanism involves a cascade of immune activation events:
-
Action on GI Epithelium : Orally administered this compound acts on the gastrointestinal epithelium, leading to the release of chemokines.[1]
-
Dendritic Cell (DC) Recruitment and Maturation : These chemokines recruit immature dendritic cells to the GALT, where they take up tumor antigens and mature.[1][5]
-
Immune Cell Activation : The activated DCs then stimulate both innate and adaptive immunity. This includes initiating the tumor-killing response of Natural Killer (NK) cells and cross-presenting tumor antigens to activate CD8+ T-lymphocytes.[1][2]
-
Tumor Infiltration and Killing : The activated immune effector cells (NK cells, CD8+ T-cells) then circulate, seek out, infiltrate, and destroy tumor cells systemically.[1][2] This process is supported by the production of key cytokines like IL-18 and IFN-γ.[1]
Clinical Trial Design & Protocols
Phase I Dose-Escalation Trial Protocol
Objective : To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of single-agent this compound, and to assess its safety and tolerability in patients with advanced solid tumors refractory to standard therapy.[3]
Trial Design : This is an open-label, single-arm, dose-escalation study. A standard 3+3 cohort design will be used.[6]
Patient Population :
-
Inclusion Criteria :
-
Adult patients (≥18 years) with histologically confirmed metastatic or unresectable solid tumors.
-
Disease progression after at least one line of standard systemic therapy.[3]
-
ECOG performance status of 0-1.
-
Adequate organ function (hematological, renal, and hepatic).
-
-
Exclusion Criteria :
Treatment Plan :
-
This compound will be administered orally, twice daily (BID).[8]
-
Dosing will follow a 2-weeks-on, 2-weeks-off schedule.[3]
-
Dose escalation will proceed through cohorts as specified in the table below, provided no dose-limiting toxicities (DLTs) are observed.[6]
| Dose Level | This compound Dose | Cohort Size |
| 1 | 1.5 g/day | 3-6 |
| 2 | 3.0 g/day | 3-6 |
| 3 | 4.5 g/day | 3-6 |
| 4 | 6.0 g/day | 3-6 |
| 5 | 9.0 g/day | 3-6 |
Definition of DLT : A DLT is defined as a Grade 3 or 4 non-hematologic toxicity, Grade 4 hematologic toxicity, or any toxicity leading to a treatment delay of >2 weeks, occurring within the first cycle and considered related to the study drug. Grading will be based on CTCAE v5.0.[9][10]
Phase II Efficacy Trial Protocol
Objective : To evaluate the anti-tumor activity of this compound in a specific patient population (e.g., refractory Non-Small Cell Lung Cancer or Renal Cell Carcinoma). Secondary objectives include assessing progression-free survival (PFS), overall survival (OS), and safety.[4][8]
Trial Design : A randomized, double-blind, placebo-controlled study.[8]
Patient Population :
-
Inclusion Criteria :
-
Exclusion Criteria :
-
Prior treatment with immunomodulatory agents targeting the proposed pathways.
-
History of autoimmune disease.
-
Treatment Plan :
-
Patients will be randomized (1:1) to receive either this compound or a matching placebo.
-
Arm A : this compound 1.5 g orally BID.[8]
-
Arm B : Placebo orally BID.[8]
-
Treatment is administered in 14-week cycles (12 weeks on, 2 weeks off) until disease progression or unacceptable toxicity.[4][8]
Endpoints :
-
Primary Endpoint : Overall Survival (OS).[8]
-
Secondary Endpoints : Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), safety and tolerability.[8]
Standardized Assessment Protocols
Protocol: Tumor Response Assessment (RECIST 1.1)
This protocol outlines the standardized method for assessing tumor response to treatment based on RECIST version 1.1.[11][12]
-
Baseline Assessment :
-
Perform imaging (CT or MRI) within 4 weeks prior to starting treatment.[13]
-
Identify and measure all lesions.
-
Target Lesions : Select up to 5 measurable lesions in total, with a maximum of 2 per organ.[12]
-
Measurable lesions must have a longest diameter of ≥10 mm (or ≥15 mm short axis for lymph nodes).[14]
-
Record the sum of the longest diameters (SLD) of all target lesions.
-
-
Non-Target Lesions : All other lesions are considered non-target and should be documented for qualitative assessment.[13]
-
-
Follow-Up Assessment :
-
Repeat imaging at predefined intervals (e.g., every 8 weeks).
-
Measure the SLD of target lesions and assess non-target lesions and for new lesions.
-
-
Response Criteria :
-
Complete Response (CR) : Disappearance of all target and non-target lesions. Pathological lymph nodes must reduce to <10 mm in short axis.[11]
-
Partial Response (PR) : At least a 30% decrease in the SLD of target lesions compared to baseline.[15]
-
Progressive Disease (PD) : At least a 20% increase in the SLD compared to the smallest sum recorded (nadir), with an absolute increase of at least 5 mm. Or, unequivocal progression of non-target lesions or appearance of new lesions.[15]
-
Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[15]
-
Protocol: Adverse Event Monitoring (CTCAE v5.0)
This protocol ensures consistent monitoring, grading, and reporting of adverse events (AEs).[9][16]
-
Detection : AEs will be monitored through patient interviews, physical examinations, and laboratory assessments at each study visit.
-
Grading : All AEs will be graded for severity using the NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[10][17]
-
Grade 1 : Mild; asymptomatic or mild symptoms.
-
Grade 2 : Moderate; limiting instrumental activities of daily living (ADL).
-
Grade 3 : Severe; limiting self-care ADL; hospitalization indicated.
-
Grade 4 : Life-threatening consequences.
-
Grade 5 : Death related to AE.
-
-
Attribution : The investigator will assess the relationship of the AE to the study drug (unrelated, unlikely, possible, probable, definite).
-
Reporting : All Grade 3-5 AEs and all Serious Adverse Events (SAEs) must be reported to the sponsor and relevant regulatory authorities within specified timeframes.
Biomarker Strategy and Protocols
A robust biomarker strategy is crucial for understanding the mechanism of action and identifying patients most likely to benefit.
Protocol: Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
This protocol provides a method for assessing CD8+ T-cell infiltration in tumor tissue, a potential pharmacodynamic biomarker.[18]
-
Sample Preparation :
-
Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm sections and mount on charged slides.[18]
-
-
Deparaffinization and Rehydration :
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining :
-
Block endogenous peroxidase with 3% hydrogen peroxide for 10 minutes.[19]
-
Block non-specific binding with a protein block (e.g., normal goat serum) for 20 minutes.
-
Incubate with primary antibody (e.g., anti-CD8 monoclonal antibody) for 60 minutes at room temperature.
-
Incubate with a HRP-conjugated secondary antibody for 30 minutes.
-
Apply DAB chromogen substrate until desired stain intensity develops.[19]
-
Counterstain with hematoxylin.
-
-
Analysis :
-
Dehydrate, clear, and coverslip the slides.
-
Quantify the number of CD8+ positive cells per mm² of tumor area using digital image analysis.
-
Protocol: ELISA for Serum Cytokine (IL-18)
This protocol details a sandwich ELISA for quantifying IL-18, a key cytokine induced by this compound, in patient serum.[3][20]
-
Plate Coating :
-
Dilute capture antibody (anti-human IL-18) to 2 µg/mL in coating buffer.
-
Add 100 µL to each well of a 96-well ELISA plate.
-
Seal and incubate overnight at 4°C.[20]
-
-
Blocking :
-
Wash plate 3 times with wash buffer (PBS + 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation :
-
Wash plate 3 times.
-
Prepare serial dilutions of recombinant human IL-18 standard.
-
Add 100 µL of standards and patient serum samples to appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection :
-
Wash plate 4 times.
-
Add 100 µL of biotinylated detection antibody (anti-human IL-18) diluted to 1 µg/mL.
-
Incubate for 1 hour at room temperature.
-
Wash plate 4 times.
-
Add 100 µL of Streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Reading :
-
Wash plate 5 times.
-
Add 100 µL of TMB substrate solution and incubate until color develops (15-20 min).
-
Add 50 µL of stop solution (e.g., 1M H₂SO₄).
-
Read absorbance at 450 nm on a microplate reader.
-
Calculate IL-18 concentrations from the standard curve.[21]
-
Summary of Clinical Data
The following tables summarize key quantitative data from previously reported clinical trials of this compound.
| Trial Phase | Tumor Type | N | Treatment | Median OS (months) | Placebo OS (months) | p-value |
| Phase II[8] | Refractory NSCLC | 100 | Talactoferrin 1.5g BID | 6.1 | 3.7 | 0.04 |
| Phase II[1] | Refractory NSCLC | 100 | Talactoferrin 1.5g BID | 5.8 | 3.7 | < 0.05 |
| Phase III (FORTIS-M)[22] | Refractory NSCLC | 742 | Talactoferrin + BSC | 7.5 | 7.7 | 0.66 |
| Trial Phase | Tumor Type | N | Treatment | Median PFS (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase I[3] | Refractory Solid Tumors | 8 | Talactoferrin (Dose Esc) | N/A | 0% (1 minor response) | 63% (Stable Disease) |
| Phase II[4] | Refractory RCC | 44 | Talactoferrin 1.5g BID | 6.4 | 4.5% | 75% (SD + PR) |
Note on Phase III Results : The pivotal Phase III FORTIS-M trial in third-line NSCLC did not meet its primary endpoint of improving overall survival.[22] This outcome underscores the importance of careful patient selection, robust biomarker strategies, and potentially exploring combination therapies in future clinical trial designs.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 trial of talactoferrin in previously treated patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 6. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Randomized, double-blind, placebo-controlled phase II study of single-agent oral talactoferrin in patients with locally advanced or metastatic non-small-cell lung cancer that progressed after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. project.eortc.org [project.eortc.org]
- 12. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 14. mediantechnologies.com [mediantechnologies.com]
- 15. kanser.org [kanser.org]
- 16. dermnetnz.org [dermnetnz.org]
- 17. txwb.crab.org [txwb.crab.org]
- 18. Immunohistochemistry in the Study of Cancer Biomarkers for Oncology Drug Development | Basicmedical Key [basicmedicalkey.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. biomatik.com [biomatik.com]
- 22. fiercebiotech.com [fiercebiotech.com]
Assessing the Immunomodulatory Effects of Talactoferrin Alfa: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa (TLF) is a recombinant human lactoferrin that has been investigated for its immunomodulatory properties, particularly in the context of oncology. As an orally administered agent that is not systemically absorbed, its mechanism of action is primarily initiated within the gut-associated lymphoid tissue (GALT). This document provides detailed application notes and experimental protocols for assessing the immunomodulatory effects of this compound, targeting researchers, scientists, and professionals involved in drug development.
The hypothesized mechanism of TLF involves its binding to the intestinal endothelium, which in turn is thought to induce the maturation of dendritic cells and the release of various cytokines. This localized activity within the GALT is believed to trigger a systemic innate and adaptive immune response, leading to the infiltration of immune cells, such as monocytes and T-lymphocytes, into the tumor microenvironment.
Data Presentation: Summary of Quantitative Immunomodulatory Effects
The following table summarizes the key quantitative changes in immune cell populations observed in clinical trials investigating this compound.
| Immune Cell Population | Method of Assessment | Tissue Source | Observed Change | Citation |
| Monocytes | Flow Cytometry | Tumor Biopsies | 1.7-fold to 5-fold increase | [1] |
| CD4+ T-cells | Quantitative Immunohistochemistry (qIHC) / Flow Cytometry | Tumor Biopsies | No consistent change | [1] |
| CD8+ T-cells | Quantitative Immunohistochemistry (qIHC) / Flow Cytometry | Tumor Biopsies | No consistent change | [1] |
| Natural Killer (NK) cells | Flow Cytometry | Tumor Biopsies | No consistent change | [1] |
| NK-T cells | Flow Cytometry | Tumor Biopsies | No consistent change | [1] |
| Circulating NK cells | Functional Assays | Peripheral Blood | Increased activity in some patients | [2][3] |
| Systemic Cytokines (IL-18) | ELISA | Serum | Statistically significant increase |
Experimental Protocols
Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol outlines the procedure for the preparation and analysis of a single-cell suspension from fresh tumor biopsies to quantify immune cell subsets.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
Deoxyribonuclease I (DNase I)
-
Phosphate Buffered Saline (PBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table below)
-
Viability dye (e.g., Zombie NIR™)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Flow cytometer
Recommended Antibody Panel for Myeloid and Lymphoid Cells in Human Tumor Tissue:
| Target | Fluorochrome | Clone | Purpose |
| CD45 | AF700 | HI30 | Pan-leukocyte marker |
| CD3 | PE-Cy7 | UCHT1 | T-cell marker |
| CD4 | BV605 | RPA-T4 | Helper T-cell marker |
| CD8 | APC-H7 | SK1 | Cytotoxic T-cell marker |
| CD14 | FITC | M5E2 | Monocyte/Macrophage marker |
| CD11b | PE | ICRF44 | Myeloid cell marker |
| HLA-DR | PerCP-Cy5.5 | L243 | Antigen presentation marker |
| CD56 | APC | B159 | NK cell marker |
| FoxP3 | Alexa Fluor 488 | 259D/C7 | Regulatory T-cell marker (requires intracellular staining) |
| CD16 | BV786 | 3G8 | NK cell and non-classical monocyte marker |
| CD11c | BV421 | 3.9 | Dendritic cell marker |
Procedure:
-
Tissue Dissociation:
-
Mechanically mince the fresh tumor biopsy into small pieces (1-2 mm) in a sterile petri dish containing RPMI 1640.
-
Transfer the tissue fragments to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI 1640 and centrifuge at 300 x g for 5 minutes.
-
-
Red Blood Cell Lysis (if necessary):
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Perform a cell count and adjust the concentration to 1x10^6 cells per 100 µL.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry staining buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a commercially available kit, then stain with the anti-FoxP3 antibody.
-
Resuspend the final cell pellet in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data using appropriate software, gating first on viable, single cells, then on CD45+ leukocytes, followed by identification of specific immune cell subsets based on their marker expression.
-
Quantitative Immunohistochemistry (qIHC) for Immune Cell Infiltration
This protocol describes the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize and quantify immune cell infiltration.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Recommended Primary Antibodies for qIHC:
| Target | Host | Dilution | Antigen Retrieval |
| CD4 | Mouse | 1:100 | Citrate Buffer, pH 6.0 |
| CD8 | Rabbit | 1:200 | Citrate Buffer, pH 6.0 |
| FoxP3 | Rat | 1:50 | Tris-EDTA, pH 9.0 |
| CD56 | Mouse | 1:100 | Citrate Buffer, pH 6.0 |
| CD14 | Mouse | 1:150 | Tris-EDTA, pH 9.0 |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer and heat in a pressure cooker or water bath according to standard protocols.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Apply blocking buffer and incubate for 30 minutes.
-
Incubate with the primary antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash with PBS.
-
Apply the DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Scan the slides using a digital slide scanner.
-
Use image analysis software to quantify the number of positive cells per unit area or as a percentage of total cells within defined tumor regions.
-
Measurement of Serum Cytokines by ELISA
This protocol outlines the quantification of key cytokines in patient serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for IL-18, IFN-γ, GM-CSF, IL-8, and IL-12
-
Patient serum samples
-
Microplate reader
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare standards, buffers, and working solutions according to the ELISA kit manufacturer's instructions.
-
-
Assay:
-
Add standards and serum samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit instructions (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotin-conjugated detection antibody and incubate (typically 1 hour at room temperature).
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate (typically 45 minutes at room temperature).
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops (typically 30 minutes).
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokines in the patient samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Signaling Pathway of this compound in the Gut-Associated Lymphoid Tissue (GALT)
Caption: Hypothesized signaling pathway of this compound in the GALT.
Experimental Workflow for Assessing Immune Cell Infiltration
Caption: Workflow for analyzing tumor-infiltrating immune cells.
Logical Relationship of this compound's Immunomodulatory Effects
Caption: Logical flow of this compound's immunomodulatory cascade.
References
- 1. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the Immune System in Adults With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Talactoferrin Alfa in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa, a recombinant form of human lactoferrin, is a glycoprotein with pleiotropic biological activities, including immunomodulatory, anti-inflammatory, and antimicrobial properties. These characteristics have made it a subject of interest in preclinical research across various disease models, including oncology, infectious diseases, and wound healing. This compound is noted for its excellent safety profile in preclinical studies, with no observed toxicities in mice and primates at doses as high as 1000 mg/kg.[1] This document provides detailed application notes and protocols for the administration and dosage of this compound in preclinical research settings, based on published studies.
Mechanism of Action
The primary proposed mechanism of action for orally administered this compound involves the modulation of the immune system through the Gut-Associated Lymphoid Tissue (GALT).[1][2] Upon oral intake, this compound is transported by M-cells into the Peyer's patches of the small intestine.[2][3] Here, it is believed to recruit and induce the maturation of immature dendritic cells (DCs) that may be bearing tumor antigens.[1][3][4] This process initiates a cascade of immune responses, including the production of key cytokines such as Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ).[2] The maturation of DCs in the GALT can lead to a systemic innate and adaptive immune response, characterized by the activation of Natural Killer (NK) cells, CD8+ cytotoxic T-lymphocytes, and NK-T cells.[2][3][4] This immune activation is thought to result in the infiltration of immune cells into distant tumors, leading to tumor cell death.[2][3]
In the context of topical applications for wound healing, this compound is thought to promote tissue repair by modulating the early inflammatory phase. It has been shown to bind to dermal cells and induce the migration of fibroblasts, macrophages, and T-cells.[2] This action may be mediated through chemokine receptors such as IL-8RB and CCR2.[2] Furthermore, this compound enhances the production of key inflammatory mediators involved in wound repair, including IL-8, IL-6, macrophage inflammatory protein-1 alpha (MIP-1α), and tumor necrosis factor-alpha (TNF-α).[2]
Data Presentation: Dosage and Administration in Preclinical Models
The following tables summarize the quantitative data on this compound administration and dosage from various preclinical studies.
Table 1: Oral Administration of this compound in Oncology Models
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| A/J Mice | Lung Adenoma (Chemoprevention) | 0.42% or 1.4% of diet (equivalent to 0.336 g/kg/day or 1.12 g/kg/day) | Dietary Mixture | Continuous for 16 weeks post-carcinogen induction | Well-tolerated, but did not significantly inhibit carcinogenesis at these doses. | [5] |
| C3H/HeJ Mice | Head and Neck Squamous Cell Carcinoma (SCCVII) | 65 mg/kg/day | Oral Gavage | Daily for 10 days, starting 5 days post-tumor implantation | 62-75% reduction in tumor volume compared to controls. | [4] |
| nu/nu Mice | Squamous Cell Carcinoma (O12) | 1000 mg/kg (2.9 g/m²) | Oral Gavage | Twice daily for 8 days | 80% inhibition of tumor growth. | [6] |
| BALB/c Mice | Mammary Adenocarcinoma (TUBO) | 1000 mg/kg (2.9 g/m²) | Oral Gavage | Once daily | Halted tumor growth. | [6] |
| Syngeneic Murine Model | Head and Neck Squamous Cell Carcinoma | 200 mg/kg (0.57 g/m²) | Oral Gavage | Not specified | 61% tumor growth inhibition as monotherapy; 79% inhibition in combination with cisplatin. | [6] |
Table 2: Topical Administration of this compound in Wound Healing Models
| Animal Model | Wound Type | Formulation | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Normal and Diabetic (db/db) Mice | Full-thickness wounds | Not specified | Not specified | Topical | Not specified | Significantly increased wound closure rate. | [2] |
| Healthy and Diabetic Mice | Full-thickness wounds | Carbopol gel | 1%, 2.5%, or 8.5% gel | Topical | Twice daily | Increased incidence of 75% wound closure. | [7][8] |
| Healthy Mice | Full-thickness wounds | Solution | 20 µg per mouse | Topical | Once daily for 11 days | Promoted wound healing. | [8] |
Table 3: Administration of this compound in Sepsis Models
| Animal Model | Sepsis Model | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Experimental Animal Models | Not specified | Not specified | Not specified | Not specified | Reduces translocation of bacteria from the gut and mortality from sepsis. | [9] |
Note: Specific dosages and protocols for this compound in sepsis models were not detailed in the reviewed literature. The cecal ligation and puncture (CLP) model is a standard for inducing polymicrobial sepsis in mice.[10][11][12][13]
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Cancer Model (Oral Gavage)
This protocol is based on methodologies used in preclinical studies of head and neck squamous cell carcinoma.[4][14]
1. Materials:
-
This compound (recombinant human lactoferrin)
-
Phosphate-Buffered Saline (PBS) or sterile water for reconstitution
-
20-gauge ball-tip feeding needle
-
Syringes (1 mL)
-
Animal scale
2. Preparation of Dosing Solution:
-
Reconstitute lyophilized this compound in sterile water to a desired stock concentration (e.g., 100 mg/mL).[5][15] Further dilute with PBS to the final dosing concentration based on the average weight of the mice to achieve the target dose in mg/kg.
-
Ensure the final volume for gavage is appropriate for the size of the animal (typically 0.1-0.2 mL for a 20-25g mouse).
3. Animal Handling and Restraint:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The animal should be held in a vertical position.
4. Gavage Procedure:
-
Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to ensure it can reach the stomach.
-
Gently insert the ball-tipped feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus with minimal resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.
-
Once the needle is in place, administer the this compound solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-procedure.
5. Dosing Schedule:
-
Administer this compound or vehicle control (PBS) daily for the duration of the study (e.g., 10 consecutive days).
6. Endpoint Assessment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every other day. Calculate tumor volume using the formula: (width² x length) / 2.
-
At the end of the study, euthanize the animals and harvest tumors, blood, and spleens for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry for immune cell populations).
Protocol 2: Topical Administration of this compound in a Murine Wound Healing Model
This protocol is a composite based on findings from preclinical wound healing studies.[2][7][8]
1. Materials:
-
This compound
-
Carbopol gel or other suitable vehicle
-
Sterile surgical instruments (biopsy punch, scissors, forceps)
-
Anesthetic agent
-
Hair removal cream/clippers
-
Wound dressing materials
2. Preparation of Topical Formulation:
-
Incorporate this compound into a sterile gel vehicle (e.g., Carbopol) at the desired concentration (e.g., 1%, 2.5%, or 8.5%). The exact method of incorporation will depend on the properties of the vehicle and should be performed under aseptic conditions.
3. Animal Model and Wound Creation:
-
Use an appropriate mouse model (e.g., ICR or diabetic db/db mice).
-
Anesthetize the mouse.
-
Shave the dorsal surface and apply a depilatory agent.
-
Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 12 mm diameter).
4. Treatment Application:
-
Apply a standardized amount of the this compound gel or vehicle control to the wound bed.
-
The wound may be covered with a semi-occlusive dressing.
5. Dosing Schedule:
-
Apply the treatment twice daily for the duration of the study (e.g., 12-19 days).
6. Endpoint Assessment:
-
Monitor wound closure by tracing the wound margins on a transparent sheet at regular intervals. Calculate the wound area using imaging software.
-
Determine the rate of wound closure and the incidence of complete or near-complete (e.g., >75%) healing.
-
At selected time points, euthanize animals and harvest wound tissue for histological analysis (to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration) and for measurement of inflammatory mediators (e.g., cytokines and chemokines) by methods such as ELISA or multiplex assays.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of oral this compound immunomodulation.
Caption: Mechanism of topical this compound in wound healing.
Caption: General workflow for preclinical studies with this compound.
References
- 1. Facebook [cancer.gov]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Lactoferrin Results in T-cell Dependent Tumor Inhibition of Head and Neck Squamous Cell Carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of talactoferrin alpha on lung adenoma prevention in A/J mice June 2, 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral lactoferrin inhibits growth of established tumors and potentiates conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a recombinant human lactoferrin promotes healing of diabetic neuropathic ulcers: a phase 1/2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20090253627A1 - Lactoferrin compositions and methods of wound treatment - Google Patents [patents.google.com]
- 9. Lactoferrin and its digestive peptides induce interferon-α production and activate plasmacytoid dendritic cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. frontiersin.org [frontiersin.org]
- 12. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Human Lactoferrin, Recombinant [aspirasci.com]
Application of Talactoferrin Alfa in Severe Sepsis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa, a recombinant form of human lactoferrin, is a glycoprotein with anti-infective and anti-inflammatory properties.[1][2] It plays a significant role in the innate immune system and has been investigated as a potential therapeutic agent in various inflammatory conditions, including severe sepsis. This compound is thought to exert its protective effects in sepsis through multiple mechanisms, including maintenance of the gastrointestinal mucosal barrier integrity, reduction of bacterial translocation, and modulation of the host immune response to infection.[1][2] This document provides detailed application notes and protocols for researchers studying the role of this compound in severe sepsis.
Data Presentation
Clinical Trial Data
The clinical investigation of this compound in severe sepsis has yielded mixed results, highlighting the complexity of sepsis pathophysiology and the challenges in developing effective treatments. Below is a summary of quantitative data from key clinical trials.
Table 1: Phase II Clinical Trial of this compound in Severe Sepsis [1][3][4]
| Parameter | This compound Group | Placebo Group | p-value |
| Number of Patients | 97 | 93 | - |
| 28-Day All-Cause Mortality | 14.4% | 26.9% | 0.052 |
| Absolute Mortality Reduction | 12.5% | - | - |
| Relative Mortality Reduction | 46.5% | - | - |
| 6-Month All-Cause Mortality | Not specified, but sustained reduction | Not specified | 0.039 |
Table 2: OASIS Phase II/III Clinical Trial of this compound in Severe Sepsis (Terminated) [5][6][7]
| Parameter | This compound Group | Placebo Group | p-value |
| Number of Patients | 153 | 152 | - |
| 28-Day All-Cause Mortality | 24.8% | 17.8% | 0.117 |
| In-Hospital Mortality | 28.1% | 17.8% | 0.037 |
| 3-Month Mortality | 30.1% | 20.4% | 0.036 |
| 28-Day Mortality in Patients with Shock | 31.4% | 20.2% | 0.064 |
| 28-Day Mortality in Patients without Shock | 10.4% | 12.5% | 0.806 |
Experimental Protocols
Preclinical In Vivo Model: Cecal Ligation and Puncture (CLP) in Mice
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[1][2][8][9][10]
Objective: To induce sepsis in mice to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (21-gauge or as appropriate for desired severity)
-
Sterile saline
-
This compound solution
-
Vehicle control (e.g., sterile water or saline)
-
Buprenorphine for analgesia
Protocol:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at a desired distance from the distal end (the degree of ligation determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle, ensuring a small amount of fecal matter is extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures.
-
Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Administer buprenorphine subcutaneously for post-operative analgesia.
-
House the animals in a warm, clean environment and monitor closely for signs of sepsis.
-
Administer this compound or vehicle control at a predetermined dose and schedule (e.g., oral gavage of 10 mg/kg every 12 hours, starting 1 hour post-CLP).
Measurement of Bacterial Translocation
Objective: To quantify the translocation of bacteria from the gut to systemic circulation and organs.
Materials:
-
Mesenteric lymph nodes (MLNs), liver, spleen, and blood samples from experimental animals
-
Sterile phosphate-buffered saline (PBS)
-
Sterile tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
Protocol:
-
Aseptically harvest MLNs, liver, spleen, and blood from euthanized animals.
-
Weigh the tissue samples and homogenize them in sterile PBS.
-
Serially dilute the tissue homogenates and blood in sterile PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) and calculate the CFU per gram of tissue or per milliliter of blood.
In Vitro Model: LPS-Stimulated Macrophages
Objective: To investigate the immunomodulatory effects of this compound on macrophages challenged with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
This compound
-
Reagents for assessing cytokine production (e.g., ELISA kits for TNF-α, IL-6)
-
Reagents for Western blotting to analyze signaling pathways (e.g., antibodies against phosphorylated NF-κB, p38, ERK)
Protocol:
-
Seed macrophages in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired duration (e.g., 4-24 hours).
-
Collect the cell culture supernatants to measure cytokine levels using ELISA.
-
Lyse the cells to extract proteins for Western blot analysis of key signaling molecules in the TLR4 pathway.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Mechanism of this compound in Severe Sepsis.
Caption: Experimental Workflow for Preclinical Sepsis Studies.
Caption: Logical Flow of this compound's Protective Effects.
References
- 1. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2 randomized, double-blind, placebo-controlled study of the safety and efficacy of talactoferrin in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talactoferrin in Severe Sepsis: Results From the Phase II/III Oral tAlactoferrin in Severe sepsIS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Evaluating Talactoferrin Alfa in Diabetic Ulcer Healing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical and clinical evaluation of Talactoferrin Alfa, a recombinant form of human lactoferrin, for the treatment of diabetic foot ulcers. The following sections detail the mechanism of action, provide protocols for key experiments, and summarize clinical trial data.
Introduction to this compound in Wound Healing
Diabetic foot ulcers are a major complication of diabetes, characterized by impaired wound healing due to factors such as hyperglycemia, neuropathy, and vascular insufficiency. The wound environment in diabetic patients is often stalled in a chronic inflammatory state.[1] this compound has emerged as a promising therapeutic agent due to its immunomodulatory, anti-inflammatory, and antimicrobial properties.[2] It is thought to promote wound healing by modulating the inflammatory response, stimulating the proliferation and migration of key skin cells like fibroblasts and keratinocytes, and enhancing the production of extracellular matrix components.[2][3]
Mechanism of Action and Signaling Pathways
This compound exerts its effects through interaction with cell surface receptors, initiating intracellular signaling cascades that drive the wound healing process. A key receptor for lactoferrin is the Low-Density Lipoprotein Receptor-related Protein-1 (LRP-1).[4][5] Binding of this compound to LRP-1 can trigger downstream signaling, including the ERK/MAPK and cAMP pathways, which are crucial for cell proliferation, differentiation, and migration.[4][5][6]
Furthermore, this compound has been shown to modulate the inflammatory environment of the wound. It can induce the secretion of key inflammatory mediators and chemokines, such as Interleukin-8 (IL-8), and interact with chemokine receptors like CCR2.[3] This controlled enhancement of the early inflammatory phase is believed to be a key mechanism by which this compound promotes wound repair.[3]
Below are diagrams illustrating the proposed signaling pathway of this compound in promoting wound healing and a general workflow for its evaluation.
Quantitative Data Summary
A Phase I/II clinical study was conducted to evaluate the safety and efficacy of topical this compound gel in patients with diabetic neuropathic foot ulcers.[7] The primary endpoint was the incidence of ≥ 75% healing relative to the baseline ulcer size after 12 weeks of treatment.[7]
| Treatment Group | Number of Patients (n) | Incidence of ≥ 75% Ulcer Size Reduction |
| Placebo Gel | 16 | 25% |
| 2.5% this compound Gel | 15 | 47% |
| 8.5% this compound Gel | 15 | 53% |
Data from the Phase II, randomized, placebo-controlled, single-blind portion of the study.[7]
Experimental Protocols
Preclinical Evaluation: Diabetic Mouse Wound Healing Model
This protocol is adapted from established methods for creating chronic wounds in diabetic mice.[3][7][8]
Materials:
-
db/db diabetic mice (5-6 months old)[8]
-
Anesthesia (e.g., isoflurane)
-
Hair clippers and depilatory lotion
-
Surgical scissors, forceps, and 7mm skin biopsy punch[9]
-
Sterile PBS
-
This compound gel (at desired concentrations) and placebo gel
-
Transparent film dressing
-
Digital camera for wound imaging
Procedure:
-
Anesthetize the mouse using an isoflurane vaporizer.
-
Shave the dorsal surface of the mouse and apply a depilatory lotion to remove remaining hair.[9]
-
Clean the surgical area with 70% ethanol.
-
Create a full-thickness excisional wound on the back of the mouse using a 7mm skin biopsy punch and surgical scissors.[9]
-
Immediately after wounding, apply a standardized amount of this compound gel or placebo gel to the wound bed.
-
Cover the wound with a transparent film dressing.
-
House mice individually to prevent wound disruption.
-
Re-apply the gel and change the dressing at predetermined intervals (e.g., every 48 hours).
-
Monitor wound closure by taking digital photographs of the wound at regular intervals (e.g., days 0, 3, 6, 9, 12, and 15).
-
Analyze the images using software (e.g., ImageJ) to calculate the wound area and the percentage of wound closure over time.
In Vitro Evaluation: Fibroblast and Keratinocyte Scratch Assay
This protocol is a standard method for assessing cell migration in vitro.[1][2][10]
Materials:
-
Human dermal fibroblasts or human epidermal keratinocytes
-
Appropriate cell culture medium and supplements
-
12-well culture plates
-
1 mL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound solution (at various concentrations)
Procedure:
-
Seed fibroblasts or keratinocytes into 12-well plates and culture until they form a confluent monolayer (70-80% confluence is often recommended for fibroblasts).[10]
-
Using a 1 mL pipette tip, create a straight scratch down the center of each well.[10]
-
Gently wash the wells with sterile PBS to remove detached cells.[10]
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals thereafter (e.g., every 4-8 hours for up to 48 hours).[10]
-
Analyze the images to measure the width of the scratch at each time point.
-
Calculate the rate of cell migration by determining the change in the scratch area over time.
Clinical Evaluation: Assessment of Diabetic Foot Ulcers
This protocol outlines the key steps for assessing diabetic foot ulcers in a clinical trial setting, based on standard clinical guidelines.[11][12]
Patient Population:
-
Patients with diabetic neuropathic foot ulcers.[7]
-
Exclusion criteria should be clearly defined (e.g., severe peripheral arterial disease, signs of deep infection).
Procedure:
-
Baseline Assessment:
-
Obtain informed consent.
-
Record patient demographics and medical history.
-
Perform a comprehensive foot examination, including assessment of neuropathy (e.g., using Semmes-Weinstein monofilament), vascular status (e.g., palpation of pedal pulses, Ankle-Brachial Index), and ulcer characteristics.[12][13]
-
Classify the ulcer using a standardized system (e.g., Wagner Ulcer Classification System).[12][14]
-
Measure the ulcer area using a calibrated digital imaging system or wound tracings.
-
-
Treatment Phase:
-
Randomize patients to receive either this compound gel (at specified concentrations) or a placebo gel.
-
Instruct patients or their caregivers on the proper application of the gel (e.g., twice daily) and standard wound care, including off-loading of the affected foot.[7]
-
-
Follow-up and Efficacy Assessment:
-
Schedule regular follow-up visits (e.g., weekly) for 12 weeks.[7]
-
At each visit, assess the ulcer for signs of healing or infection.
-
Measure the ulcer area to determine the rate of wound closure.
-
The primary endpoint is typically the percentage of patients achieving a predefined level of healing (e.g., ≥75% reduction in ulcer size) by the end of the treatment period.[7]
-
-
Safety Assessment:
-
Monitor and record any adverse events throughout the study.[7]
-
Analysis of Inflammatory Mediators in Wound Exudate
This protocol describes a method for collecting and analyzing wound fluid to assess the local inflammatory environment.[15][16][17]
Materials:
-
Sterile swabs or a system for aspirating wound fluid[16][18]
-
Proteinase inhibitors
-
Microcentrifuge tubes
-
Multiplex immunoassay kits (e.g., for IL-6, IL-8, TNF-α)
-
ELISA reader
Procedure:
-
Gently cleanse the ulcer with sterile saline.
-
Collect wound exudate using a sterile swab or by aspiration.[16][18]
-
If using a swab, elute the collected fluid in a physiological buffer.[16]
-
Immediately add proteinase inhibitors to the collected sample to prevent degradation of the mediators.[17]
-
Centrifuge the sample to remove cells and debris.[17]
-
Store the supernatant at -80°C until analysis.
-
Thaw the samples and measure the concentrations of inflammatory mediators (e.g., IL-6, IL-8, TNF-α) using multiplex immunoassays or ELISA according to the manufacturer's instructions.[15]
References
- 1. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of LRP1 and ERK and cAMP Signaling Pathways in Lactoferrin-Induced Lipolysis in Mature Rat Adipocytes | PLOS One [journals.plos.org]
- 5. Role of LRP1 and ERK and cAMP Signaling Pathways in Lactoferrin-Induced Lipolysis in Mature Rat Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 9. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. sst.dk [sst.dk]
- 12. Diabetes Canada | Clinical Practice Guidelines [guidelines.diabetes.ca]
- 13. cda-amc.ca [cda-amc.ca]
- 14. Guidelines and standards for comprehensive clinical diagnosis and interventional treatment for diabetic foot in China (Issue 7.0) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collecting And Measuring Wound Exudate Biochemical Mediators In Surgical Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified method for monitoring cytokines in wound fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collecting and Measuring Nociceptive and Inflammatory Mediators in Surgical Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jove.com [jove.com]
Application Notes: Immunophenotyping of Immune Cells Following Talactoferrin Alfa Treatment by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Talactoferrin Alfa and its Immunomodulatory Effects
This compound (TLF) is a recombinant form of human lactoferrin, an endogenous immunomodulatory protein.[1] Administered orally, this compound is not systemically absorbed but is thought to exert its effects by interacting with the gut-associated lymphoid tissue (GALT).[1][2] The proposed mechanism of action involves the binding of TLF to the intestinal endothelium, which in turn is hypothesized to induce the maturation of dendritic cells (DCs) and the release of cytokines.[1] This initial local stimulation is believed to trigger a broad systemic innate and adaptive immune response, characterized by the activation of Natural Killer (NK) cells, CD8+ T-lymphocytes, and NK-T cells, which may contribute to its anti-tumor activity.[1][2]
The analysis of immune cell populations in peripheral blood and within the tumor microenvironment is crucial for understanding the in vivo effects of this compound and for identifying potential biomarkers of response. Flow cytometry is a powerful and indispensable tool for this purpose, allowing for the precise identification, quantification, and characterization of various immune cell subsets based on the expression of cell surface and intracellular markers.
Application of Flow Cytometry in this compound Research
Flow cytometry can be utilized to monitor changes in the composition and activation state of immune cells in patients undergoing treatment with this compound. Key applications include:
-
Quantification of major immune cell populations: Determining the absolute counts and relative frequencies of T cells (CD4+ and CD8+), B cells, NK cells, and monocytes in peripheral blood.
-
Analysis of dendritic cell maturation: Assessing the expression of maturation markers such as CD80, CD83, and CD86 on dendritic cells.[3][4]
-
Characterization of T cell activation: Measuring the expression of activation markers (e.g., CD69, HLA-DR) and memory markers (e.g., CD45RO, CCR7) on T cell subsets.
-
Evaluation of NK cell activity: While functional assays are distinct from immunophenotyping, changes in NK cell activating and inhibitory receptor expression can be monitored by flow cytometry.
Summary of Preclinical and Clinical Findings
Preclinical and clinical studies have provided insights into the immunomodulatory effects of this compound. The following tables summarize key quantitative findings from these studies.
Table 1: Changes in Immune Cell Populations in Preclinical Models
| Model System | Immune Cell Population | Observed Effect | Reference |
| Mice | Dendritic Cells | Increased numbers in small intestinal Peyer's patches | [2] |
| Mice | NK-T Cells | Increased numbers in small intestinal Peyer's patches | [2] |
| Mice | CD8+ T-lymphocytes | Increased numbers in small intestinal Peyer's patches | [2][5] |
| Mice | CD4+ and CD8+ T-lymphocytes | Reconstitution of circulating and splenic populations after cyclophosphamide treatment | [5] |
Table 2: Changes in Immune Cell Populations in Clinical Studies
| Study Population | Sample Type | Immune Cell Population | Observed Effect | Reference |
| Relapsed/Refractory Metastatic NSCLC | Tumor Biopsy | Monocytes | 1.7-fold and 5-fold increase in two patients | [1] |
| Stage IV NSCLC | Peripheral Blood | Natural Killer (NK) Cells | Increased activity in 3 of 4 patients with longer time to progression | [6][7] |
Protocols for Flow Cytometry Analysis
This section provides a detailed protocol for the immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess changes in key immune cell populations following this compound treatment.
Protocol: Immunophenotyping of Human PBMCs
1. Objective: To quantify the major immune cell subsets (T cells, B cells, NK cells, and monocytes) in cryopreserved or fresh human PBMCs by multicolor flow cytometry.
2. Materials:
-
Human PBMCs (freshly isolated or cryopreserved)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
12 x 75 mm polystyrene tubes or 96-well U-bottom plates
-
Centrifuge
-
Flow cytometer (e.g., BD FACSCanto™ II, Cytek® Aurora)
Table 3: Recommended Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | BUV395 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | PE | NK Cells |
| CD14 | FITC | Monocytes |
| CD16 | APC | NK Cells, Non-classical Monocytes |
3. Procedure:
a. Cell Preparation:
-
If using cryopreserved PBMCs, thaw the cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI medium.
-
Centrifuge at 300 x g for 7 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.
b. Staining:
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each flow cytometry tube.
-
Viability Staining: Resuspend the cells in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the predetermined optimal volume of each fluorochrome-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
c. Flow Cytometry Acquisition:
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-stain controls.
-
Acquire the samples, collecting a sufficient number of events (e.g., 100,000-500,000 events in the leukocyte gate).
d. Data Analysis:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
From the live single cells, create a CD45 vs SSC plot to identify the leukocyte population.
-
Within the leukocyte gate, identify lymphocytes and monocytes based on their FSC and SSC properties.
-
From the lymphocyte gate, identify T cells (CD3+), B cells (CD19+), and NK cells (CD3-CD56+).
-
Further phenotype T cells into CD4+ and CD8+ subsets.
-
From the monocyte gate, identify classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) subsets.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized TLF signaling cascade in dendritic cells.
Experimental Workflow for Immune Monitoring
Caption: Workflow from sample collection to data analysis.
Logical Relationship of this compound's Effects on the Immune System
Caption: Relationship between TLF administration and immune response.
References
- 1. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Effect of this compound on the Immune System in Adults With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels in Response to Talactoferrin Alfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring cytokine level changes in response to the immunomodulatory agent Talactoferrin Alfa. This document outlines the mechanism of action of this compound, details the primary techniques for cytokine quantification, provides step-by-step experimental protocols, and includes visualizations to aid in understanding the associated pathways and workflows.
Introduction to this compound and its Immunomodulatory Effects
This compound is a recombinant form of human lactoferrin, an iron-binding glycoprotein with known immunomodulatory, anti-infective, and anti-cancer properties.[1][2] When administered orally, this compound is not systemically absorbed but is thought to exert its effects by binding to the intestinal endothelium and interacting with the gut-associated lymphoid tissue (GALT).[1][3] This interaction is hypothesized to induce the maturation of dendritic cells and the subsequent release of cytokines, leading to a systemic immune response.[1][3]
Clinical and preclinical studies suggest that this compound primarily stimulates a T helper 1 (TH1) type immune response. This is characterized by an increase in pro-inflammatory cytokines that are crucial for cell-mediated immunity. In contrast, T helper 2 (TH2) cytokines, which are associated with humoral immunity, have not been shown to increase in response to this compound.[1]
Key Cytokines to Measure
Based on the mechanism of action of this compound, the following cytokines are of significant interest for measurement to assess its immunomodulatory effects:
-
TH1 Cytokines:
-
Interleukin-18 (IL-18): A key cytokine induced by this compound in the GALT, playing a vital role in stimulating both innate and adaptive immunity.[1] A statistically significant increase in circulating IL-18 has been observed in patients treated with this compound.[2]
-
Interleukin-12 (IL-12): A cytokine that promotes the differentiation of TH1 cells and the production of interferon-gamma (IFN-γ). Increased levels have been reported in patients receiving this compound.[1]
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): An increase in GM-CSF has been observed and reached statistical significance in some studies.[1]
-
Interferon-gamma (IFN-γ): A signature cytokine of TH1 cells, important for activating macrophages and natural killer (NK) cells.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine involved in systemic inflammation.
-
Interleukin-8 (IL-8): A chemokine that attracts neutrophils and other immune cells. Increased levels have been noted in response to this compound.[1]
-
-
TH2 Cytokines (as negative controls):
-
Interleukin-4 (IL-4): A key cytokine in the differentiation of TH2 cells.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles.
-
Interleukin-10 (IL-10): A potent anti-inflammatory cytokine. Studies have reported no increase in these TH2 cytokines following this compound administration.[1]
-
Data Presentation
Table 1: Change in Serum TH1 Cytokine Levels Following this compound Treatment
| Cytokine | Treatment Group | Baseline (pg/mL) | Week 6 (pg/mL) | Week 12 (pg/mL) | p-value (vs. Baseline) |
| IL-18 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| IL-12 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| GM-CSF | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| IFN-γ | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| TNF-α | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| IL-8 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Change in Serum TH2 Cytokine Levels Following this compound Treatment
| Cytokine | Treatment Group | Baseline (pg/mL) | Week 6 (pg/mL) | Week 12 (pg/mL) | p-value (vs. Baseline) |
| IL-4 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| IL-6 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD | ||
| IL-10 | This compound | Mean ± SD | Mean ± SD | Mean ± SD | |
| Placebo | Mean ± SD | Mean ± SD | Mean ± SD |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
The proposed mechanism of action for orally administered this compound involves a cascade of events initiated in the gut, leading to a systemic immune response.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Cytokine Measurement from Patient Samples
The following diagram illustrates a typical workflow for measuring cytokine levels from patient blood samples using either ELISA or a multiplex immunoassay.
Caption: General workflow for cytokine measurement.
Experimental Protocols
Two common and robust methods for quantifying cytokine levels are the Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex immunoassays.
Protocol 1: Single-Plex ELISA for a Specific Cytokine (e.g., IL-18)
This protocol describes a sandwich ELISA for the quantitative measurement of a single cytokine in human serum or plasma.
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of the standards and patient samples (serum or plasma) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the patient samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Multiplex Cytokine Assay using Luminex Technology
This protocol allows for the simultaneous measurement of multiple cytokines from a single small volume sample.
Materials:
-
Luminex multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
Plate shaker
-
Handheld magnetic plate washer or vacuum manifold
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, including standards, beads, detection antibodies, and wash buffer, according to the kit manufacturer's instructions.
-
Vortex the antibody-coupled magnetic beads thoroughly before use.
-
-
Assay Plate Preparation:
-
Add the appropriate volume of wash buffer to each well of the filter plate and aspirate using a vacuum manifold to pre-wet the filter.
-
-
Bead and Sample Incubation:
-
Add the mixed magnetic beads to each well.
-
Wash the beads twice with wash buffer.
-
Add 50 µL of standards and patient samples to the appropriate wells.
-
Seal the plate and incubate on a plate shaker for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer using a magnetic plate washer.
-
Add 50 µL of the diluted biotinylated detection antibody cocktail to each well.
-
Seal the plate and incubate on a plate shaker for 1 hour at room temperature.
-
-
Streptavidin-PE Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 50 µL of diluted Streptavidin-Phycoerythrin (PE) to each well.
-
Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Wash the plate 3 times with wash buffer.
-
Resuspend the beads in 100 µL of sheath fluid or assay buffer.
-
Acquire the data using a Luminex instrument. The instrument will differentiate the beads by their color and quantify the median fluorescence intensity (MFI) of the PE reporter dye.
-
-
Data Analysis:
-
Use the analysis software to generate a standard curve for each cytokine based on the MFI of the standards.
-
Calculate the concentration of each cytokine in the patient samples from the respective standard curves.
-
Concluding Remarks
Measuring cytokine levels is a critical component in understanding the immunomodulatory effects of this compound. The choice between a single-plex ELISA and a multiplex immunoassay will depend on the specific research question, the number of cytokines to be analyzed, and the available sample volume. Adherence to detailed protocols and proper sample handling are essential for obtaining accurate and reproducible results. The provided application notes and protocols serve as a comprehensive guide for researchers to effectively assess the cytokine response to this compound.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Talactoferrin Alfa with Chemotherapy in Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining talactoferrin alfa with conventional chemotherapy for the treatment of cancer. Detailed protocols for key experiments are included to facilitate further research and development in this promising area of oncology.
Introduction
This compound, a recombinant form of human lactoferrin, is an orally administered immunomodulatory protein.[1][2] Unlike cytotoxic chemotherapy agents, this compound is not directly anti-proliferative but rather stimulates the host's immune system to recognize and eliminate cancer cells.[1][2][3] Its mechanism of action originates in the gut-associated lymphoid tissue (GALT), where it promotes the maturation of dendritic cells (DCs) and the subsequent activation of natural killer (NK) cells and cytotoxic T-lymphocytes.[1][2][3][4] This immune-mediated anti-tumor activity provides a strong rationale for combining this compound with standard chemotherapy, aiming to achieve synergistic or additive effects through distinct and complementary mechanisms.
Clinical and Preclinical Data Summary
A notable phase II clinical trial investigated the addition of this compound to carboplatin and paclitaxel in patients with previously untreated advanced non-small cell lung cancer (NSCLC). The combination therapy demonstrated a promising improvement in clinical outcomes compared to chemotherapy alone.
| Efficacy Endpoint | Talactoferrin + Carboplatin/Paclitaxel | Placebo + Carboplatin/Paclitaxel | p-value |
| Confirmed Response Rate (Evaluable Population) | 47% | 29% | 0.05[3][5] |
| Confirmed Response Rate (Intent-to-Treat Population) | 42% | 27% | 0.08[3][5] |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.2 months | Not Statistically Significant[3][5] |
| Median Overall Survival (OS) | 10.4 months | 8.5 months | Not Statistically Significant[5] |
Table 1: Efficacy outcomes from a randomized, double-blind, placebo-controlled phase II study in patients with advanced NSCLC.[3][5]
Preclinical studies have also shown the potential for synergy between lactoferrin and chemotherapeutic agents. For instance, recombinant human lactoferrin has been shown to enhance the anti-cancer activity of etoposide in lung adenocarcinoma cells in vitro.
Proposed Mechanism of Synergistic Action
The combination of this compound's immunomodulatory effects with the cytotoxic action of chemotherapy is hypothesized to create a synergistic anti-tumor response. Chemotherapy-induced tumor cell death can release tumor-associated antigens, which are then presented by the talactoferrin-activated dendritic cells to the adaptive immune system, leading to a more robust and specific anti-tumor T-cell response.
Below is a diagram illustrating the proposed signaling pathway for this compound's immunomodulatory action.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the synergistic cytotoxic effects of this compound and a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., carboplatin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for 4 hours at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control and determine synergy using the Combination Index (CI) method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell line
-
This compound and chemotherapeutic agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours. Include an untreated control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
In Vivo Subcutaneous Xenograft Model
This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line
-
Matrigel (optional)
-
This compound (for oral gavage)
-
Chemotherapeutic agent (for intraperitoneal or intravenous injection)
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer this compound orally and the chemotherapeutic agent via the appropriate route at predetermined doses and schedules.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Dendritic Cell Maturation Assay
This protocol assesses the ability of this compound to induce dendritic cell maturation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for DC differentiation
-
This compound
-
LPS (positive control)
-
Fluorochrome-conjugated antibodies against CD11c, HLA-DR, CD80, and CD86
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4.
-
Treat the immature DCs with this compound or LPS for 24-48 hours.
-
Harvest the cells and stain with the antibody cocktail.
-
Analyze the expression of maturation markers (HLA-DR, CD80, CD86) on the CD11c+ DC population by flow cytometry. Increased expression indicates maturation.
NK Cell Cytotoxicity Assay
This protocol measures the ability of this compound-activated NK cells to kill target cancer cells.
Materials:
-
Human PBMCs
-
IL-2 for NK cell activation
-
This compound
-
Target cancer cell line (e.g., K562)
-
Calcein-AM (for labeling target cells)
-
Fluorometer
Procedure:
-
Isolate NK cells from PBMCs.
-
Activate NK cells with IL-2 in the presence or absence of this compound for 24-48 hours.
-
Label the target cancer cells with Calcein-AM.
-
Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target ratios.
-
After 4 hours, collect the supernatant and measure the fluorescence released from lysed target cells.
-
Calculate the percentage of specific lysis.
Key Signaling Pathways in Chemo-Immunotherapy Synergy
The synergistic effect of combining this compound with chemotherapy is likely mediated by the interplay of several key signaling pathways within both the immune cells and the cancer cells.
-
NF-κB Pathway: In immune cells, activation of the NF-κB pathway is crucial for dendritic cell maturation and the production of pro-inflammatory cytokines, driving the anti-tumor immune response. Conversely, in some cancer cells, chemotherapy can also activate NF-κB, which can promote cell survival and chemoresistance. The interplay of NF-κB signaling in both immune and cancer cells is a critical determinant of the overall therapeutic outcome.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation in cancer cells. Inhibition of this pathway can sensitize cancer cells to chemotherapy. In the context of immunotherapy, modulation of the PI3K/Akt pathway in T-cells can influence their activation, differentiation, and memory formation.
-
STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated in tumor cells, promotes cell proliferation, survival, and immunosuppression. Chemotherapy can sometimes lead to STAT3 activation, contributing to chemoresistance. Targeting STAT3 can therefore enhance the efficacy of both chemotherapy and immunotherapy by reducing tumor cell survival and alleviating the immunosuppressive tumor microenvironment.
By understanding and targeting these interconnected pathways, it may be possible to further optimize the combination of this compound and chemotherapy for improved patient outcomes.
References
- 1. NK cell cytotoxicity measured by calcein-release assay. [bio-protocol.org]
- 2. Anticancer potential of lactoferrin: effects, drug synergy and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming resistance to Talactoferrin Alfa in cancer models
Technical Support Center: Talactoferrin Alfa Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer?
A1: this compound is a recombinant human lactoferrin.[1][2] Its primary anti-cancer mechanism is believed to be immunomodulatory rather than direct cytotoxicity.[1] After oral administration, this compound is thought to act on the gut-associated lymphoid tissue (GALT).[1][3] There, it recruits and matures antigen-presenting cells like dendritic cells (DCs).[1][4] This process is proposed to initiate a systemic immune response, activating Natural Killer (NK) cells, CD8+ T-lymphocytes, and NK-T cells, which can then infiltrate and attack tumor cells.[1][3][5] An increase in circulating IL-18 has been observed as a pharmacodynamic indicator of its activity.[6]
Q2: What are the potential mechanisms of resistance to this compound in cancer models?
A2: While specific resistance mechanisms to this compound are not well-documented due to its clinical development history, resistance can be extrapolated from its immunomodulatory mechanism of action and general principles of immunotherapy resistance. Potential mechanisms include:
-
Immune-suppressive Tumor Microenvironment (TME): The presence of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can inhibit the anti-tumor immune response initiated by this compound.[7]
-
Downregulation of Antigen Presentation: Cancer cells may lose or downregulate the expression of Major Histocompatibility Complex (MHC) molecules, preventing recognition by activated T cells.[8]
-
Impaired T-cell Function: T-cells within the tumor may become exhausted or dysfunctional, rendering them unable to effectively kill cancer cells.
-
Alterations in Cytokine Signaling: Defects in interferon-gamma (IFN-γ) signaling pathways within cancer cells can make them invisible to the immune system.[8]
-
Host Factors: A heavily pre-treated and compromised immune system in a subject may be unable to mount an effective anti-tumor response, as suggested by studies in heavily pretreated NSCLC patients.[9][10]
Q3: How can I determine if my cancer model is resistant to this compound?
A3: To assess resistance, you should first establish baseline sensitivity. This involves treating your cancer model (in vitro co-culture or in vivo) with this compound and measuring key endpoints. A model can be considered resistant if you observe:
-
Lack of Tumor Growth Inhibition: No significant difference in tumor growth rate or tumor volume between treated and control groups in an in vivo study.
-
Absence of Immune Activation: No significant increase in the infiltration of cytotoxic T-lymphocytes (CD8+), NK cells, or activated dendritic cells in the tumor microenvironment post-treatment.
-
No Change in Cytokine Profile: Failure to detect an increase in key pro-inflammatory cytokines such as IL-18 and IFN-γ systemically or within the TME.[1]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: I am not observing an anti-tumor effect in my in vivo mouse model.
| Possible Cause | Troubleshooting Step |
| Compromised Immune System in the Model | Ensure you are using an immunocompetent mouse strain (e.g., BALB/c, C57BL/6).[3] this compound's efficacy relies on a functional immune system. |
| Insufficient Drug Exposure/Dosage | While this compound is orally administered, ensure the dosing regimen is consistent with pre-clinical studies. Phase I trials in humans used doses from 1.5 to 9 g/day .[6] |
| Tumor Model is Non-Immunogenic | Some tumor models do not express sufficient antigens to be recognized by the immune system. Consider using a more immunogenic tumor cell line or one known to respond to immunotherapy. |
| Primary Resistance of the Tumor | The tumor may have intrinsic resistance mechanisms. Analyze the tumor for expression of MHC class I and for the presence of an immune-suppressive microenvironment (e.g., high levels of Tregs, MDSCs). |
Issue 2: My in vitro co-culture experiments show no increase in cancer cell death.
| Possible Cause | Troubleshooting Step |
| Inappropriate in vitro Model | This compound's primary mechanism is not direct cytotoxicity but rather systemic immune activation originating from the GALT.[1] A standard in vitro co-culture of just cancer cells and immune cells may not fully recapitulate its mechanism. |
| Incorrect Immune Cell Population | Ensure your co-culture includes antigen-presenting cells (APCs) like dendritic cells, in addition to effector cells (T-cells, NK cells). The maturation of APCs is a key step.[4] |
| Immune Cell Viability and Function | Check the viability and baseline activation status of your immune cells. Isolate fresh peripheral blood mononuclear cells (PBMCs) or splenocytes for each experiment. |
| Lack of Tumor Antigens | The immune cells need to be primed against the tumor. Consider using immune cells from a tumor-bearing animal or pre-sensitizing the immune cells with tumor lysate. |
Quantitative Data Summary
The following tables summarize clinical trial data for this compound in Non-Small Cell Lung Cancer (NSCLC) and Renal Cell Carcinoma (RCC), which can serve as a benchmark for experimental expectations.
Table 1: Phase II Clinical Trial Results in NSCLC
| Endpoint | This compound Arm | Placebo Arm | p-value | Reference |
| Median Overall Survival (Monotherapy, Refractory NSCLC) | 6.1 months | 3.7 months | 0.0404 | [11] |
| Response Rate (in combination with Carboplatin/Paclitaxel) | 47% | 29% | 0.05 | [1] |
| Median Progression-Free Survival (in combination) | +2.8 months vs placebo | - | - | [1] |
Note: A subsequent Phase III trial (FORTIS-M) in heavily pretreated NSCLC patients did not meet its primary endpoint of improving overall survival (7.5 months vs 7.7 months for placebo).[12]
Table 2: Phase I/II Clinical Trial Results in RCC
| Endpoint | Result | Reference |
| 14-week Progression-Free Survival | 59% | [1] |
| Response Rate | 4.5% | [1] |
| Stable Disease (≥ 8 weeks) | 70.5% | [1] |
| Median Progression-Free Survival | 6.4 months | [1] |
Key Experimental Protocols
1. Protocol: In Vivo Assessment of this compound Efficacy
-
Model Selection: Use an immunocompetent mouse strain (e.g., BALB/c).
-
Tumor Implantation: Subcutaneously implant a syngeneic, immunogenic tumor cell line (e.g., CT26 colon carcinoma, B16 melanoma).
-
Treatment: Once tumors are palpable, begin oral gavage of this compound or a placebo control daily.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Endpoint Analysis: At the end of the study, excise tumors and spleens.
-
Tumor Analysis: Perform flow cytometry or immunohistochemistry to quantify infiltrating immune cells (CD4+, CD8+, NK cells, F4/80+ macrophages, Gr-1+ MDSCs).
-
Splenocyte Analysis: Isolate splenocytes and perform an ex vivo cytotoxicity assay against the tumor cell line to assess systemic anti-tumor immunity.
-
2. Protocol: Generation of a Drug-Resistant Cancer Model
This protocol is adapted from general methods for inducing resistance to cancer therapies.[13]
-
Cell Line Selection: Choose a cancer cell line that initially shows some level of response to immune-mediated killing in a co-culture system.
-
Induction Method:
-
Continuous Exposure: Culture the cancer cell line with a constant, low concentration of a relevant immune-stimulating cytokine (e.g., IFN-γ) to mimic immune pressure.
-
Pulsed Treatment: Co-culture the cancer cells with activated immune cells for a set period (e.g., 48 hours), then remove the immune cells and allow the cancer cells to recover. Repeat this cycle multiple times.
-
-
Dose Escalation: Gradually increase the concentration of the cytokine or the ratio of immune cells to cancer cells in subsequent cycles.
-
Validation of Resistance: Periodically test the "resistant" cell line against the parental, sensitive cell line in a cytotoxicity assay. A resistant phenotype is confirmed when the resistant line shows significantly lower cell death compared to the parental line under the same immune pressure.
-
Mechanism Investigation: Once resistance is established, use techniques like RNA-seq, proteomics, or flow cytometry to compare the resistant and parental lines to identify the underlying resistance mechanisms (e.g., loss of MHC expression, upregulation of immune checkpoint ligands).
Diagrams
Below are diagrams illustrating key concepts and workflows related to this compound research.
Caption: Proposed immunomodulatory mechanism of action for this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Resistance to Immunotherapy: Comprehensive Insights with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance in cancer immunotherapy: new strategies to improve checkpoint inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the Immune System in Adults With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the immune system in adults with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Optimizing Talactoferrin Alfa dosage for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Talactoferrin Alfa dosage for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for orally administered this compound?
A1: this compound is a recombinant form of human lactoferrin. Its hypothesized mechanism of action is initiated by its binding to the intestinal endothelium. This interaction is believed to induce the maturation of dendritic cells and trigger the release of cytokines, leading to the infiltration of monocytes and T-lymphocytes into the tumor microenvironment, which in turn inhibits tumor growth.[1][2] Following oral administration, this compound is transported into the Peyer's patches in the small intestine, where it is thought to recruit immature dendritic cells carrying tumor antigens to the gut-associated lymphoid tissue (GALT) and promote their maturation.[1][2] This process stimulates a systemic innate and adaptive immune response.[1][2]
Q2: What are the typical dosage ranges for this compound in preclinical and clinical studies?
A2: Dosages of this compound have varied across different studies. In human clinical trials for non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), a common dosage has been 1.5 grams administered orally twice daily.[1][3] Phase I trials have explored doses ranging from 1.5 to 9 grams per day.[3][4] Preclinical studies in mice have used dosages such as 1.4% and 0.42% of the diet.[1] For topical applications, such as in diabetic neuropathic ulcers, gels with concentrations of 1%, 2.5%, and 8.5% have been investigated.[5]
Q3: How is this compound administered in experimental settings?
A3: In most anti-cancer studies, this compound is administered orally.[1][3] It is typically provided as a powder that is reconstituted in a phosphate buffer before administration.[1] For animal studies, it has been incorporated into the diet.[1] For topical applications, it is formulated as a gel.[5]
Q4: What are the key biomarkers to measure the therapeutic effect of this compound?
A4: Key biomarkers for assessing the therapeutic effect of this compound include the analysis of immune cell infiltration in tumors, particularly monocytes, CD4+ and CD8+ T-lymphocytes, and Natural Killer (NK) cells.[1][3] This can be measured using techniques like flow cytometry and immunohistochemistry.[1][2] Another important pharmacodynamic marker is the level of circulating cytokines, such as Interleukin-18 (IL-18), which has been shown to increase following this compound administration.[3][4]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No significant increase in circulating IL-18 levels is observed after oral administration.
| Possible Cause | Troubleshooting Step |
| Protein Degradation | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh solutions for each administration. Consider using a formulation that protects the protein from the acidic environment of the stomach. |
| Insufficient Dosage | Review the literature for appropriate dosage ranges for your specific animal model and experimental goals. A dose-response study may be necessary to determine the optimal dosage. |
| Timing of Measurement | The kinetics of IL-18 release may vary. Perform a time-course experiment to identify the peak of IL-18 expression after administration. |
| Assay Sensitivity | Verify the sensitivity and specificity of your IL-18 ELISA kit. Use a positive control to ensure the assay is performing correctly. |
Issue 2: High variability in tumor immune cell infiltration between subjects.
| Possible Cause | Troubleshooting Step |
| Inconsistent Gavage Technique | Ensure consistent and accurate oral gavage technique to deliver the full intended dose to each animal. Improper technique can lead to variability in absorption. |
| Baseline Immune Status | The baseline immune status of individual animals can vary. Randomize animals into treatment and control groups carefully. Consider including a larger number of animals per group to account for biological variability. |
| Tumor Heterogeneity | The tumor microenvironment can be heterogeneous. When analyzing tumor tissue, ensure that the samples are representative of the entire tumor. Multiple biopsies from different tumor regions may be necessary. |
| Tissue Processing | Standardize the protocol for tumor dissociation and cell isolation to minimize variability in cell yield and viability. |
Issue 3: Unexpectedly low anti-tumor efficacy despite evidence of immune activation.
| Possible Cause | Troubleshooting Step |
| Tumor Immune Evasion | The tumor may have developed mechanisms to resist immune attack, such as the expression of immune checkpoint inhibitors (e.g., PD-L1). Consider combining this compound with checkpoint inhibitors. |
| Insufficient T-cell Priming | The initial immune response may not be robust enough to overcome the tumor burden. Investigate the possibility of combining this compound with other immunomodulatory agents or therapies that can enhance T-cell priming. |
| Dosing Schedule | The dosing schedule may not be optimal for sustained immune activation. Experiment with different dosing frequencies and durations. |
Data Presentation
Table 1: Summary of this compound Dosages in Clinical Trials
| Indication | Phase | Dosage | Administration Route | Reference |
| Non-Small Cell Lung Cancer | Phase Ib | 1.5 g twice daily | Oral | [1] |
| Refractory Solid Tumors | Phase I | 1.5 g to 9 g daily | Oral | [3][4] |
| Renal Cell Carcinoma | Phase II | 1.5 g twice daily | Oral | [3] |
| Severe Sepsis | Phase II | 1.5 g every 8 hours | Enteral | [6] |
| Diabetic Neuropathic Ulcers | Phase I/II | 1%, 2.5%, 8.5% gel twice daily | Topical | [5] |
Table 2: Preclinical Dosage of this compound in Mice
| Study Focus | Dosage | Administration Route | Reference |
| Lung Adenoma Prevention | 1.4% and 0.42% of the diet | Oral (in diet) | [1] |
Experimental Protocols
Quantification of Serum IL-18 Levels by ELISA
This protocol is a general guideline for a sandwich ELISA to measure IL-18 levels in serum samples.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for IL-18. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted serum samples and a serial dilution of recombinant IL-18 standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-18 to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. Incubate until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-18 in the samples.
Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol provides a general workflow for analyzing immune cell populations within a tumor.
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Straining: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove any remaining clumps.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Counting and Viability: Count the cells and assess their viability using a method like trypan blue exclusion.
-
Fc Receptor Blocking: Block Fc receptors on the cells to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD56 for NK cells).
-
Washing: Wash the cells to remove unbound antibodies.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular targets.
-
Washing: Wash the cells.
-
Data Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to identify and quantify different immune cell populations.
Immunohistochemistry for Immune Cell Infiltration
This protocol outlines the general steps for detecting immune cells in formalin-fixed, paraffin-embedded tumor sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask the target epitopes.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the immune cell marker of interest (e.g., CD3 for T cells, CD68 for macrophages).
-
Washing: Wash the sections to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a labeled secondary antibody that binds to the primary antibody.
-
Washing: Wash the sections.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a colored precipitate.
-
Counterstaining: Counterstain the sections with a nuclear stain like hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the sections under a microscope and quantify the immune cell infiltration.
Visualizations
Caption: Proposed mechanism of action of orally administered this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a recombinant human lactoferrin promotes healing of diabetic neuropathic ulcers: a phase 1/2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 randomized, double-blind, placebo-controlled study of the safety and efficacy of talactoferrin in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Talactoferrin Alfa experiments
Welcome to the technical support center for Talactoferrin Alfa. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring consistency in their experiments involving this novel recombinant human lactoferrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native human lactoferrin?
This compound is a recombinant form of human lactoferrin, an iron-binding glycoprotein involved in the innate immune system.[1][2] Structurally, it is nearly identical to native human lactoferrin but differs in its glycosylation pattern due to its production in an Aspergillus niger expression system.[2] Despite this difference, it retains the immunomodulatory functions of native lactoferrin.
Q2: What is the primary mechanism of action of this compound?
This compound primarily acts as an immunomodulatory agent within the gastrointestinal tract.[2] After oral administration, it is not systemically absorbed but interacts with the gut-associated lymphoid tissue (GALT).[2] This interaction is believed to initiate a cascade of immune responses, including the maturation of dendritic cells (DCs) and the release of various cytokines, which in turn can lead to a systemic anti-tumor or anti-inflammatory response.[1][2]
Q3: What are the common experimental applications of this compound?
Common experimental applications include in vitro and in vivo studies of its immunomodulatory effects. These often involve:
-
Dendritic cell maturation assays.[1]
-
T-cell proliferation and activation assays.[1]
-
In vivo studies in animal models of cancer or inflammation to assess therapeutic efficacy.
Q4: What are the recommended storage and handling conditions for this compound?
As a recombinant protein, this compound should be handled with care to maintain its activity. While specific supplier recommendations should always be followed, general guidelines for recombinant proteins include:
-
Storage of lyophilized powder: Store at -20°C or -80°C for long-term stability.
-
Reconstitution: Reconstitute using the buffer recommended by the supplier. Avoid vigorous vortexing.
-
Storage of reconstituted solution: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, 4°C may be acceptable for a limited time.
Troubleshooting Guides
Inconsistent results in this compound experiments can arise from various factors, from reagent quality to procedural variations. This section addresses common issues in a question-and-answer format.
Issue 1: Low or no biological activity observed.
Q: My this compound treatment is not inducing the expected dendritic cell maturation or cytokine release. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Improper Protein Folding/Activity | Ensure the lot of this compound has been quality controlled for biological activity. If possible, obtain a new lot from the supplier. Consider that glycosylation heterogeneity between batches could impact activity.[5][6] |
| Incorrect Storage and Handling | Verify that the protein was stored at the correct temperature and that freeze-thaw cycles were minimized. Improper handling can lead to protein degradation or aggregation.[7] |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and free from contamination. The response of immune cells can be highly dependent on their activation state and culture environment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.[8] Published effective concentrations for in vitro DC maturation are around 100 µg/ml.[1] |
| Assay Timing | The kinetics of the cellular response can vary. Perform a time-course experiment to identify the peak response time for your specific endpoint (e.g., cytokine secretion, surface marker expression). |
Issue 2: High variability between experimental replicates.
Q: I am observing significant well-to-well or experiment-to-experiment variability. How can I improve consistency?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and be consistent with the number of cells seeded per well. |
| Reagent Inconsistency | Prepare fresh reagents and media for each experiment. If using serum, lot-to-lot variability can be a significant factor; consider pre-screening serum lots. |
| Protein Aggregation | This compound, like other recombinant proteins, can be prone to aggregation, which can lead to inconsistent activity.[9][10] Gently mix the reconstituted protein and consider a brief, low-speed centrifugation to pellet any aggregates before use. Visual inspection for turbidity is also recommended. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media. |
Issue 3: Unexpected or contradictory results.
Q: The experimental outcome is the opposite of what is expected, or the results are not aligning with published data. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Mycoplasma Contamination | Mycoplasma can significantly alter immune cell responses. Regularly test your cell cultures for mycoplasma contamination. |
| Endotoxin Contamination | Ensure that the this compound preparation and all other reagents are low in endotoxin, as endotoxin can independently stimulate immune cells and mask or alter the specific effects of this compound. |
| Incorrect Cell Line or Primary Cell Phenotype | Verify the identity of your cell line using STR profiling. If using primary cells, ensure consistent isolation and characterization of the target cell population. |
| Misinterpretation of Signaling Pathways | The cellular response to this compound can be complex and context-dependent. Review the known signaling pathways and consider potential cross-talk with other pathways active in your experimental system. |
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving this compound and related lactoferrins.
Table 1: Effect of this compound on Dendritic Cell Maturation Markers
| Marker | Cell Type | Treatment | Result | Reference |
| HLA Class II | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
| CD83 | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
| CD80 | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
| CD86 | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
| CXCR4 | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
| CCR7 | Human Monocyte-derived DCs | 100 µg/ml this compound | Upregulation | [1] |
Table 2: Cytokine Secretion Induced by this compound in Dendritic Cells
| Cytokine | Cell Type | Treatment | Result | Reference |
| IL-8 | Human Monocyte-derived DCs | 100 µg/ml this compound | Increased release | [1] |
| CXCL10 | Human Monocyte-derived DCs | 100 µg/ml this compound | Increased release | [1] |
| IL-6 | Human Monocyte-derived DCs | 100 µg/ml this compound | Significantly reduced production | [1] |
| IL-10 | Human Monocyte-derived DCs | 100 µg/ml this compound | Significantly reduced production | [1] |
| CCL20 | Human Monocyte-derived DCs | 100 µg/ml this compound | Significantly reduced production | [1] |
| IFN-γ | Co-culture with allogeneic T cells | This compound-matured DCs | Increased release | [1] |
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
Objective: To assess the ability of this compound to induce the maturation of human monocyte-derived dendritic cells.
Methodology:
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Generation of Immature DCs: Culture monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/ml), and IL-4 (50 ng/ml) for 5-6 days.
-
DC Maturation: On day 6, harvest the immature DCs and resuspend in fresh culture medium. Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/ml.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/ml). Include a negative control (medium alone) and a positive control (e.g., LPS at 1 µg/ml).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Analysis by Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD83, CD86, HLA-DR, and CCR7.
-
Acquire the data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Protocol 2: Cytokine Release Assay by ELISA
Objective: To measure the secretion of cytokines from immune cells in response to this compound.
Methodology:
-
Cell Culture and Treatment: Culture your target cells (e.g., PBMCs, monocyte-derived DCs) in a 96-well plate at an appropriate density. Treat the cells with different concentrations of this compound. Include appropriate controls.
-
Supernatant Collection: After the desired incubation period (e.g., 24 or 48 hours), centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant without disturbing the cell pellet.
-
ELISA Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your collected supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's immunomodulatory action in the gut.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoferrin down-regulates the LPS-induced cytokine production in monocytic cells via NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactoferrin effects on the in vitro immune response in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneity in utilization of N-glycosylation sites Asn624 and Asn138 in human lactoferrin: a study with glycosylation-site mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Aggregation of Lactoferrin Caused by Droplet Atomization Process via a Two-Fluid Nozzle: The Detrimental Effect of Air-Water Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Talactoferrin Alfa
This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of Talactoferrin Alfa, a recombinant human lactoferrin. This document provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed experimental protocols, and visualizations of key pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary barriers limiting the oral bioavailability of this compound?
A1: As a large glycoprotein (approximately 80 kDa), this compound faces several significant barriers to oral bioavailability. The primary obstacles are:
-
Enzymatic Degradation: Talactoferrin is susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract, such as pepsin in the acidic environment of the stomach and trypsin/chymotrypsin in the small intestine.[1][2][3][4][5][6] Studies on bovine lactoferrin (bLF), a closely related protein, show that while some functional fragments may survive, a significant portion is digested.[4][7][8]
-
Low Epithelial Permeability: Due to its large molecular weight and hydrophilic nature, passive diffusion of Talactoferrin across the intestinal epithelial cell layer is extremely low.[9] While receptor-mediated transcytosis exists, it is a saturable and limited process.[8][10][11]
-
Physicochemical Instability: The low pH of the stomach can cause denaturation and aggregation, compromising the structural integrity necessary for biological activity.[6]
It is important to note that for its approved immunomodulatory mechanism, this compound is not intended to be systemically absorbed.[12][13][14] Its site of action is the Gut-Associated Lymphoid Tissue (GALT), where it is taken up by M-cells in Peyer's patches.[10][13][15] Therefore, "improving bioavailability" can be interpreted as either enhancing systemic absorption for other potential therapeutic applications or, more commonly, protecting the protein from degradation to ensure it reaches the GALT intact.
Q2 (Troubleshooting): My in vitro stability assay shows significant degradation of Talactoferrin in simulated gastric fluid (SGF). What formulation strategies can I employ to protect it?
A2: Significant degradation in SGF is a common challenge. The goal is to protect the protein from both the low pH and the activity of pepsin. Consider the following strategies:
-
Enteric Coating: This is a primary strategy. Use pH-sensitive polymers (e.g., Eudragit® series, cellulose acetate phthalate) that are insoluble at the low pH of the stomach but dissolve at the more neutral pH of the small intestine.[16] This approach bypasses the gastric environment entirely.
-
Encapsulation in Nanoparticles/Microparticles: Encapsulating Talactoferrin within a protective matrix can shield it from the harsh gastric environment.[9][17]
-
Polymeric Nanoparticles: Use biodegradable and biocompatible polymers like PLGA (poly(lactic-co-glycolic acid)) or chitosan.[9][17] Chitosan has the added benefit of being mucoadhesive, which can increase residence time near the intestinal absorption sites.[17]
-
Lipid-Based Carriers: Formulations like liposomes or solid lipid nanoparticles (SLNs) can effectively encapsulate and protect proteins.[9][17]
-
-
Co-administration with Protease Inhibitors: While less common as a primary strategy due to potential side effects and non-specificity, the inclusion of protease inhibitors like aprotinin or soybean trypsin inhibitor in the formulation can reduce enzymatic degradation.[16]
-
pH Modification: Including buffering agents or proton pump inhibitors in the formulation can transiently increase the gastric pH, thereby reducing the activity of pepsin.[18]
Q3 (Troubleshooting): The apparent permeability (Papp) of my Talactoferrin formulation is extremely low in my Caco-2 cell assay. How can I troubleshoot this and improve permeability?
A3: A low Papp value for a large molecule like Talactoferrin is expected. However, if your goal is to enhance systemic absorption, you must improve its transport across the epithelial barrier. Here is a troubleshooting workflow:
-
Verify Monolayer Integrity: First, ensure your Caco-2 monolayers are healthy and confluent. Check the transepithelial electrical resistance (TEER) values; they should be within the established range for your lab. Also, measure the permeability of a paracellular marker like Lucifer Yellow or mannitol; high leakage indicates poor monolayer integrity.[19]
-
Assess for Active Efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump compounds back into the apical (lumen) side.[19][20] To check if your formulation is a substrate:
-
Perform a bidirectional permeability assay , measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B) . An ER greater than 2 suggests active efflux is occurring.[19][20]
-
If efflux is suspected, repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability will confirm efflux.
-
-
Implement Permeability Enhancement Strategies: If permeability remains low after ruling out experimental artifacts and efflux, consider incorporating permeation enhancers (PEs) into your formulation.
-
Tight Junction Modulators: Agents like chitosan or sodium caprate can transiently open the tight junctions between epithelial cells, allowing for paracellular transport.[16][17]
-
Receptor Targeting: Since lactoferrin is known to bind to receptors like Intelectin 1 on intestinal cells, ensure your formulation does not block the binding site.[11] Conjugating your delivery system to ligands that target other endocytic receptors can also be a viable strategy.
-
dot graph TD subgraph "Troubleshooting Low Caco-2 Permeability" direction LR A[Start: Low Papp Value] --> B{Verify MonolayerIntegrity (TEER, Marker Leakage)}; B -- "Integrity OK" --> C{Perform Bidirectional Assay(Apical→Basal & Basal→Apical)}; B -- "Integrity Poor" --> G[End: Re-culture Cells,Optimize Seeding Density]; C --> D{Calculate Efflux RatioER = Papp(B-A) / Papp(A-B)}; D -- "ER > 2" --> E[Hypothesis: Active Efflux]; D -- "ER ≤ 2" --> F[Hypothesis: Poor Passive&/or Active Uptake]; E --> H{Test with EffluxInhibitor (e.g., Verapamil)}; H -- "Papp Increases" --> I[Conclusion: Efflux is a Barrier.Modify formulation to avoid transporters.]; H -- "Papp Unchanged" --> F; F --> J[Action: Incorporate PermeationEnhancers or Targeting Ligands]; J --> K[End: Re-test Modified Formulation]; end
end .dot Caption: Troubleshooting workflow for low Caco-2 permeability results.
Q4: What analytical methods are best for quantifying this compound in biological matrices (e.g., plasma, cell culture media)?
A4: Due to its high molecular weight and low expected concentrations in plasma, sensitive and specific methods are required.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a common and highly sensitive method for quantifying specific proteins like lactoferrin. It relies on specific antibodies and can achieve detection limits in the ng/mL range. It is crucial to ensure the antibodies used are specific to human lactoferrin and do not cross-react with other proteins in the matrix.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the gold standard for protein quantification.[5][21] The method involves proteolytic digestion of the protein (e.g., with trypsin) followed by the quantification of one or more unique "signature" peptides.[5][21][22] Using a stable isotope-labeled version of the signature peptide as an internal standard provides the highest accuracy and precision.[21][23] This method is highly specific and can distinguish between Talactoferrin and other endogenous proteins.
Quantitative Data on Formulation Performance
Improving the oral delivery of lactoferrin often involves advanced formulation strategies. The following table summarizes reported improvements in intestinal concentration and bioavailability for bovine lactoferrin (bLF), which serves as a relevant model for this compound.
| Formulation Strategy | Key Finding | Improvement Factor | Animal Model | Reference |
| Microencapsulation (BSA-Tannic Acid Shells) | Higher concentration of intact Lf released in the small intestine compared to free Lf administration. | ~6.5x Higher Concentration | Mice | [4] |
| Chitosan-Modified Liposomes | Increased relative oral bioavailability compared to an unformulated Lf solution. | ~1.95x Higher Bioavailability | N/A | [9] |
| Pectin-Modified Solid Lipid Nanoparticles (SLNs) | Increased relative oral bioavailability compared to an unformulated Lf solution. | ~2.69x Higher Bioavailability | N/A | [9] |
Note: Data presented are for bovine lactoferrin (bLF) as specific pharmacokinetic comparison data for this compound formulations are limited in publicly available literature. These results demonstrate the potential of encapsulation technologies.
Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastrointestinal Fluids
This protocol assesses the stability of a Talactoferrin formulation in simulated gastric and intestinal environments.
Materials:
-
Simulated Gastric Fluid (SGF): 0.15 M NaCl, pH adjusted to 2.5 with HCl.[1]
-
Simulated Intestinal Fluid (SIF): Prepared according to USP standards or as described by Brodkorb et al., pH adjusted to 7.0.[15][18]
-
Pepsin (porcine origin, e.g., Sigma-Aldrich).
-
Trypsin/Pancreatin (porcine origin, e.g., Sigma-Aldrich).
-
Tris-HCl or NaOH for pH adjustment.
-
Shaking water bath or incubator at 37°C.
-
Microcentrifuge and tubes.
-
Analytical method for intact Talactoferrin (e.g., SDS-PAGE, ELISA, or LC-MS/MS).
Procedure:
-
Gastric Phase Simulation: a. Reconstitute the Talactoferrin formulation in a predetermined volume of SGF (pH 2.5) to a target concentration. b. Add pepsin to a final concentration of ~2000 U/mL of digesta.[18] c. Incubate at 37°C with continuous agitation (e.g., 170 rpm) for 1-2 hours.[1][18] d. At specified time points (e.g., 0, 30, 60, 120 min), withdraw an aliquot. Immediately stop the reaction by raising the pH to >7.0 with NaOH or by adding a protease inhibitor cocktail and placing on ice.
-
Intestinal Phase Simulation: a. Take the final digest from the gastric phase and adjust the pH to 7.0 with NaOH. b. Add SIF and pancreatin/trypsin to a final concentration of ~100 U/mL of digesta.[18] c. Incubate at 37°C with continuous agitation for an additional 2 hours. d. Withdraw aliquots at specified time points. Stop the reaction by heat inactivation (e.g., 80°C for 15 min) or by adding a protease inhibitor cocktail.[1]
-
Analysis: a. Centrifuge the collected aliquots to pellet any precipitates. b. Analyze the supernatant for the concentration of intact Talactoferrin using a validated analytical method. c. Calculate the percentage of protein remaining at each time point relative to the T=0 sample.
dot graph G { layout=dot; rankdir=LR; node[shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} .dot Caption: Workflow for in vitro gastrointestinal stability testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for assessing the systemic absorption of a Talactoferrin formulation in rats or mice following oral administration.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Talactoferrin formulation.
-
Vehicle control.
-
Oral gavage needles (appropriate size for the animal, typically 18-20 gauge for mice, 16-18 gauge for rats).[24][25]
-
Syringes.
-
Blood collection supplies (e.g., heparinized microcentrifuge tubes, capillaries).
-
Anesthesia (if required for blood collection).
-
Centrifuge for plasma separation.
-
Validated analytical method for Talactoferrin in plasma.
Procedure:
-
Animal Preparation: a. Acclimate animals for at least one week prior to the study. b. Fast animals overnight (e.g., 8-12 hours) with free access to water to ensure an empty stomach.
-
Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume. The maximum recommended volume is typically 10 mL/kg.[25] b. Restrain the animal firmly, ensuring the head and body are aligned vertically to straighten the esophagus.[13] c. Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus until it reaches the predetermined length (measured from the mouth to the last rib).[2][13] d. Administer the formulation slowly and smoothly. Do not force the needle or the plunger.[2][24] e. Withdraw the needle and return the animal to its cage.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). b. Place blood into heparinized tubes and immediately place on ice.
-
Sample Processing and Analysis: a. Centrifuge the blood samples (e.g., 4000 x g for 10 min at 4°C) to separate the plasma. b. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis. c. Quantify the concentration of Talactoferrin in the plasma samples using a validated LC-MS/MS or ELISA method.
-
Data Analysis: a. Plot the plasma concentration versus time for each animal. b. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Signaling & Absorption Pathway Visualization
Talactoferrin can be internalized by intestinal epithelial cells via receptor-mediated endocytosis. The Intelectin 1 receptor has been identified as playing a key role in this process in Caco-2 cells.[11]
References
- 1. 2.3. In Vitro Digestion of Lf [bio-protocol.org]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Formulation for Oral Delivery of Lactoferrin Based on Bovine Serum Albumin and Tannic Acid Multilayer Microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Lactoferrin in Camel Milk by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry Using an Isotope-Labeled Winged Peptide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology of Lactoferrin Formulations | Encyclopedia MDPI [encyclopedia.pub]
- 8. Lactoferrin receptors in intestinal brush border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticular and other carriers to deliver lactoferrin for antimicrobial, antibiofilm and bone-regenerating effects: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular internalization of lactoferrin in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A lactoferrin-receptor, intelectin 1, affects uptake, sub-cellular localization and release of immunochemically detectable lactoferrin by intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. cambridge.org [cambridge.org]
- 16. Bioavailability of a Novel Form of Microencapsulated Bovine Lactoferrin and Its Effect on Inflammatory Markers and the Gut Microbiome: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Effect of in vitro simulated gastrointestinal digestion on the antibacterial properties of bovine lactoferrin | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. research.rug.nl [research.rug.nl]
- 21. Quantification of lactoferrin in breast milk by ultra-high performance liquid chromatography-tandem mass spectrometry with isotopic dilution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. iacuc.wsu.edu [iacuc.wsu.edu]
Addressing off-target effects of Talactoferrin Alfa in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talactoferrin Alfa (TLF). The focus is on understanding and addressing its complex immunomodulatory effects, which may be perceived as off-target depending on the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TLF) and how does it differ from native lactoferrin?
This compound is a recombinant form of the human glycoprotein lactoferrin, produced in the fungus Aspergillus niger.[1][2] Structurally and functionally, it is highly similar to native human lactoferrin.[1] The primary distinction lies in the nature of its glycosylation, a result of the recombinant production system.[1] Lactoferrin and its recombinant form, Talactoferrin, are part of the transferrin family of iron-binding proteins and are known to possess multiple biological activities, including immunomodulatory, anti-inflammatory, antimicrobial, and anti-tumor properties.[1][3]
Q2: What is the established mechanism of action for orally administered this compound?
When administered orally, this compound is not systemically absorbed and does not result in increased serum levels of the protein.[1][4] Instead, it acts locally on the gastrointestinal tract to initiate a systemic immune response. The proposed mechanism involves:
-
Local Action in the Gut: TLF is transported by M-cells into Peyer's patches, which are key components of the gut-associated lymphoid tissue (GALT).[1][2]
-
Dendritic Cell (DC) Recruitment and Maturation: Within the GALT, TLF recruits circulating immature dendritic cells and induces their maturation.[1][5][6]
-
Systemic Cytokine Induction: This process stimulates the production and release of key cytokines, notably Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ), from the GALT into systemic circulation.[1][7]
-
Systemic Immune Activation: The elevated systemic cytokines stimulate both innate and adaptive immunity, promoting the proliferation and activation of anti-cancer immune cells like Natural Killer (NK) cells, CD8+ T-lymphocytes, and NK-T cells.[1][2][6] These activated immune cells then infiltrate distant tumors to exert their anti-cancer effects.[5][6]
Q3: What are the primary "off-target" effects researchers should be aware of?
Given that this compound is an immunomodulatory agent, its effects are inherently broad. Effects that may be considered "off-target" in an experiment focused on a specific cellular pathway are often part of its intended, pleiotropic mechanism. The most significant of these effects is the systemic alteration of cytokine profiles .
Even with localized action on the gut, TLF induces a systemic increase in T-helper 1 (Th1) cellular immune response cytokines, including IL-18, IL-12, IL-8, and GM-CSF.[1][4] Conversely, it has not been shown to increase T-helper 2 (Th2) cytokines like IL-4, IL-6, and IL-10.[1] This systemic immunomodulation is a critical consideration for any in vivo research, as it can influence experimental outcomes beyond a localized tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies, illustrating the systemic effects of this compound.
Table 1: Summary of Systemic Cytokine Modulation by Oral this compound
| Cytokine | Observed Change | Context | Reference |
|---|---|---|---|
| IL-18 | Significant Increase | Measured in serum of patients with refractory solid tumors. Considered a pharmacodynamic indicator of TLF activity. | [1][4] |
| GM-CSF | Significant Increase | Measured in patients receiving TLF in combination with chemotherapy. | [1] |
| IL-8 | Increase | Part of the Th1 cytokine profile that increased in patients receiving TLF. | [1] |
| IL-12 | Increase | Part of the Th1 cytokine profile that increased in patients receiving TLF. | [1] |
| IFN-γ | Increase | Induced in the GALT as part of the primary mechanism. | [1] |
| IL-4, IL-6, IL-10 | No Increase | Th2 cytokines were not shown to increase, indicating a specific Th1-biasing effect. |[1] |
Table 2: Selected Clinical Trial Efficacy Data for Oral this compound
| Indication | Phase | Key Finding | Reference |
|---|---|---|---|
| Refractory NSCLC | Phase II | 55% increase in median Overall Survival (5.8 months vs 3.7 months for placebo). | [1] |
| 1st Line NSCLC (combo) | Phase II | Response Rate increased to 47% vs 29% for placebo. Median Progression-Free Survival increased by 2.8 months. | [1] |
| Renal Cell Carcinoma | Phase II | 14-week Progression-Free Survival rate of 59%; median PFS of 6.4 months. | [1] |
| Severe Sepsis | Phase II | 28-day all-cause mortality reduced to 14.4% vs 26.9% for placebo. | [8] |
| Refractory NSCLC | Phase III | Did not show a statistically significant benefit in Overall Survival or Progression-Free Survival compared to placebo. |[9] |
Note: While early phase trials showed promise, subsequent Phase III trials in NSCLC were negative, leading to a halt in its development for this indication.[9][10]
Troubleshooting Guide
Issue 1: My in vivo model shows unexpected systemic inflammation and cytokine spikes after oral TLF administration.
-
Question: I am studying the effect of TLF on a subcutaneous tumor model, but I'm observing a systemic increase in pro-inflammatory cytokines like IL-18, which is confounding my results. Is this a contamination or an off-target effect?
-
Answer: This is a known and central part of this compound's mechanism of action.[1] Oral TLF is designed to activate the GALT, leading to a systemic release of Th1-polarizing cytokines.[1][4] This is an "on-target" pharmacodynamic effect, not a result of contamination. Your experimental design must account for this systemic immune activation.
Caption: Proposed mechanism of oral this compound.
-
Troubleshooting Protocol: Characterizing Systemic Cytokine Response
-
Establish Baseline: Collect serum/plasma samples from all animal cohorts before the first administration of TLF.
-
Time-Course Sampling: Collect serum/plasma at several time points post-administration (e.g., 6h, 24h, 72h, 1 week) to capture the kinetics of the cytokine response. A 15% increase in serum IL-18 was detected after 14 days in human trials.[1]
-
Use Multiplex Analysis: Employ a multiplex bead-based immunoassay (e.g., Luminex) or an ELISA array to simultaneously quantify a panel of cytokines. At a minimum, this panel should include key Th1 cytokines (IL-18, IFN-γ, IL-12, GM-CSF) and Th2 cytokines (IL-4, IL-10) to confirm the expected Th1-skewed response.[1]
-
Include Control Groups: Always include a vehicle-only (placebo) control group to account for procedural stress or other experimental variables that might influence cytokine levels.
-
Data Analysis: Analyze the fold-change of each cytokine at each time point relative to the baseline and the vehicle control group.
-
Issue 2: this compound has a direct effect on my cells in vitro, but this is not replicated in my oral in vivo model.
-
Question: I've observed that TLF directly reduces proliferation in my cancer cell line in a petri dish. However, when I administer TLF orally to mice bearing these same tumors, I don't see the same effect. Why is there a discrepancy?
-
Answer: This is a crucial distinction in experimental design. The effects of TLF in a standard in vitro cell culture are due to direct contact of the protein with the cells. However, orally administered TLF is not systemically bioavailable.[1][4] Therefore, it never reaches the tumor to exert a direct effect. The in vivo anti-tumor activity is indirect and mediated entirely by the systemic immune response it generates from the gut.[5][6] Direct topical application, however, has been shown to have local effects on fibroblasts and keratinocytes.[2][11]
Caption: Logical flow comparing in vitro vs. oral in vivo TLF effects.
-
Troubleshooting Protocol: Workflow for Reconciling Disparate Results
-
Confirm Mechanism: Re-evaluate the experimental hypothesis. If the hypothesis relies on TLF directly reaching the tumor after oral administration, the premise is flawed based on known pharmacokinetic data.[1][4]
-
Assess Immune Competence: Ensure the in vivo model is immunocompetent (e.g., using BALB/c or C57BL/6 mice, not immunodeficient strains like NSG or Nude mice). The anti-tumor mechanism of TLF is immune-dependent and will fail in animals lacking a functional adaptive immune system.[6]
-
Measure Immune Endpoints: Shift the primary endpoints of the in vivo study from direct tumor effects to immunological effects. Measure systemic cytokine levels (as in Issue 1) and quantify immune cell infiltration into the tumor.
-
Consider an In Vitro Co-Culture Model: To bridge the gap, design an in vitro experiment where cancer cells are co-cultured with immune cells (e.g., PBMCs, NK cells) that have been pre-activated with serum from a TLF-treated animal. This can help simulate the indirect, immune-mediated effects.
-
Issue 3: I'm seeing unexpected immune cell infiltration in my target tissue.
-
Answer: Yes, this is the hallmark of this compound's systemic immune activation. The recruitment and maturation of dendritic cells in the GALT leads to the activation and proliferation of effector lymphocytes, including NK cells and CD8+ T-cells, which then traffic to peripheral tissues.[1][6] Increased lymphocytic infiltration into tumors is a well-documented downstream effect.[1] This effect is not limited to tumors and can occur in other tissues depending on the inflammatory context of the model.
-
Troubleshooting Protocol: Quantifying Immune Cell Infiltration via IHC/IF
-
Tissue Harvest and Preparation: Harvest the tissue of interest (e.g., tumor, inflamed organ) and fix immediately in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.
-
Antigen Retrieval: After sectioning, perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), depending on the antibody.
-
Immunostaining:
-
Block endogenous peroxidases and non-specific protein binding.
-
Incubate with primary antibodies specific for immune cell markers (e.g., anti-CD8a for cytotoxic T-cells, anti-NKp46 for NK cells, anti-CD11c for dendritic cells).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen like DAB and counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Scan the entire tissue section using a slide scanner or capture multiple high-power fields per sample.
-
Use image analysis software (e.g., QuPath, ImageJ) to quantify the number of positive cells per unit area (e.g., cells/mm²) or as a percentage of total cells.
-
Compare cell counts between TLF-treated and vehicle control groups to determine the statistical significance of the infiltration.
-
Caption: General troubleshooting workflow for unexpected results.
-
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Talactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of talactoferrin alpha in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of talactoferrin alpha on lung adenoma prevention in A/J mice June 2, 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a recombinant human lactoferrin promotes healing of diabetic neuropathic ulcers: a phase 1/2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Talactoferrin Alfa Anti-Tumor Efficacy Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the anti-tumor efficacy of Talactoferrin Alfa in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recombinant form of human lactoferrin, an immunomodulatory protein.[1][2] Its primary anti-tumor mechanism of action is not direct cytotoxicity to cancer cells but rather the stimulation of the host's immune system.[1][3] Administered orally, it acts on the gut-associated lymphoid tissue (GALT), the largest lymphoid organ in the body.[4] There, it is believed to be transported by M-cells into Peyer's patches, where it recruits and activates dendritic cells (DCs).[1][4] These activated DCs then initiate a systemic immune response, leading to the activation of natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) which can then target and kill tumor cells.[3][5]
Q2: What are the key signaling pathways initiated by this compound?
A2: this compound initiates an immunostimulatory cascade in the GALT. This results in the production of key cytokines, including Interferon-gamma (IFN-γ) and Interleukin-18 (IL-18).[1] These cytokines play a crucial role in activating both innate and adaptive immunity, promoting the maturation and proliferation of anti-cancer immune cells like NK cells and CD8+ T-lymphocytes.[1][2]
Q3: Is this compound systemically absorbed after oral administration?
A3: No, pharmacokinetic studies have shown that this compound is not significantly absorbed into the systemic circulation after oral administration.[6] Its immunomodulatory effects are initiated locally in the gut.
Experimental Design & Protocols
Q4: What are the recommended storage and handling conditions for this compound?
A4: As a recombinant protein, proper storage is crucial to maintain the stability and activity of this compound. While specific manufacturer instructions should always be followed, general recommendations for protein stability suggest storing lyophilized protein at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C for short-term use, and long-term storage of solutions is generally not recommended.[7] Avoid repeated freeze-thaw cycles.
Q5: What are the key in vitro assays to assess the activity of this compound?
A5: Key in vitro assays should focus on its immunomodulatory effects:
-
Dendritic Cell (DC) Maturation Assay: Assess the upregulation of maturation markers (e.g., CD80, CD86, CD40, MHC Class II) on DCs after co-culture with this compound using flow cytometry.[8]
-
NK Cell Activation and Cytotoxicity Assay: Measure the activation of NK cells (e.g., by assessing CD107a degranulation) and their ability to lyse target tumor cells after stimulation with DCs pre-treated with this compound.[1][9]
-
Cytokine Release Assay: Quantify the production of key cytokines like IFN-γ and IL-18 from immune cell cultures (e.g., peripheral blood mononuclear cells or co-cultures of DCs and T cells) treated with this compound.[6]
Q6: What is a typical experimental workflow for in vivo studies in animal models?
A6: A common workflow involves:
-
Tumor Implantation: Establish tumors in an appropriate mouse model (e.g., syngeneic tumor models to allow for an intact immune system).
-
Treatment Administration: Administer this compound orally at predetermined doses and schedules.
-
Tumor Growth Monitoring: Measure tumor volume regularly to assess treatment efficacy.
-
Immunophenotyping: At the end of the study (or at intermediate time points), harvest tumors, spleens, and lymph nodes for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, DCs, MDSCs, and Tregs).[10]
-
Cytokine Analysis: Analyze systemic cytokine levels in the serum.
Troubleshooting Guides
In Vitro Assays
Problem 1: Low or no dendritic cell (DC) maturation observed in vitro.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for DC maturation in your specific cell culture system. |
| Issues with DC differentiation | Verify the differentiation of monocytes into immature DCs by checking for the expression of characteristic markers (e.g., CD11c+, HLA-DR+) and the absence of monocyte markers (e.g., CD14) before starting the maturation assay.[8] |
| Prolonged stimulation leading to marker downregulation | Optimize the incubation time with this compound. Prolonged activation can sometimes lead to the downregulation of certain maturation markers.[5] |
| Incorrect flow cytometry gating strategy | Ensure accurate gating on the DC population and use appropriate isotype controls to set the gates for maturation markers correctly. |
Problem 2: Low target cell lysis in NK cell cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Insufficient NK cell activation | Confirm that the DCs used to prime the NK cells were properly matured by this compound. Co-culture of NK cells with activated DCs is crucial. |
| High spontaneous death of target cells | Check the viability of your target cells (e.g., K562) before the assay. High spontaneous death can mask the specific lysis by NK cells. This can sometimes be an issue with the labeling dye (e.g., CFSE) concentration or incubation time.[1] |
| Incorrect Effector-to-Target (E:T) ratio | Optimize the E:T ratio. A ratio that is too low may not result in significant lysis, while a ratio that is too high can lead to saturation.[11] |
| CFSE spillover into the dead cell dye channel | If using a flow cytometry-based assay with CFSE-labeled target cells and a viability dye like Propidium Iodide (PI), be aware of potential spectral overlap. Ensure proper compensation is set or use a different channel for the viability dye.[1] |
In Vivo Experiments
Problem 3: Lack of significant anti-tumor effect in animal models.
| Possible Cause | Troubleshooting Step |
| Inappropriate animal model | Ensure the use of immunocompetent mouse models (e.g., syngeneic models) as the efficacy of this compound is dependent on a functional immune system. |
| Suboptimal dosing and scheduling | Optimize the dose and frequency of oral administration. Phase I clinical trials in humans have explored doses ranging from 1.5 to 9 g/day .[6] |
| Issues with oral formulation and delivery | The formulation for oral delivery can impact the stability and delivery of this compound to the GALT. Consider formulations that protect the protein from degradation in the stomach.[12] |
| High tumor burden at the start of treatment | Initiate treatment when tumors are smaller and more likely to be responsive to immunotherapy. Heavily pre-treated animals or those with a large tumor burden may have a compromised immune system.[13] |
| Immunosuppressive tumor microenvironment | Analyze the tumor microenvironment for the presence of immunosuppressive cells such as Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs). This compound's efficacy may be hindered by a highly immunosuppressive environment.[14] |
Strategies to Enhance Anti-Tumor Efficacy
Combination Therapies
One of the most promising strategies to enhance the anti-tumor efficacy of this compound is through combination with other anti-cancer agents.
-
Chemotherapy: Preclinical and clinical studies have suggested that this compound can potentiate the effects of conventional chemotherapy.[3] For instance, a Phase II trial in non-small cell lung cancer (NSCLC) showed an improved response rate when this compound was combined with carboplatin and paclitaxel.[2]
-
Checkpoint Inhibitors: Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a rational approach. This compound's ability to activate DCs and increase T-cell infiltration into the tumor could synergize with checkpoint inhibitors that release the "brakes" on T-cell activity within the tumor microenvironment.[12]
Modulating the Gut Microbiota
The gut microbiota plays a critical role in shaping systemic and anti-tumor immunity.[15][16] Since this compound acts on the GALT, its efficacy could be influenced by the composition of the gut microbiome. Strategies to modulate the gut microbiota, such as the use of probiotics or dietary interventions, could potentially enhance the immunomodulatory effects of this compound.
Data Presentation
Table 1: Summary of Key Clinical Trial Data for this compound
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase I | Refractory Solid Tumors | This compound Monotherapy (1.5-9 g/day ) | Well-tolerated; statistically significant increase in circulating IL-18. 5 of 8 evaluable patients had stable disease. | [6] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | This compound + Carboplatin/Paclitaxel | Increased response rate compared to placebo + chemotherapy (47% vs. 29%). | [2] |
| Phase II | NSCLC (refractory) | This compound Monotherapy | 65% higher median overall survival compared to placebo (6.1 vs. 3.7 months). | [4] |
| Phase II | Renal Cell Carcinoma (RCC) | This compound Monotherapy | 14-week progression-free survival of 59%. | [2] |
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell Maturation Assay
-
Isolate Monocytes: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Differentiate to Immature DCs (iDCs): Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
Stimulate with this compound: Harvest iDCs and re-plate. Add different concentrations of this compound to the culture medium and incubate for 24-48 hours. Include a positive control (e.g., LPS) and a negative control (medium alone).
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD40, HLA-DR) and a viability dye.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of mature DCs (double positive for maturation markers) and the mean fluorescence intensity (MFI) of these markers.
Protocol 2: NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
-
Prepare Target Cells: Label a target cell line sensitive to NK cell-mediated lysis (e.g., K562) with a fluorescent dye such as CFSE.
-
Prepare Effector Cells (NK cells): Isolate NK cells from PBMCs.
-
Activate NK cells: Co-culture NK cells with mature DCs (generated as in Protocol 1) for 24-48 hours.
-
Co-culture Effector and Target Cells: Mix the activated NK cells (effector) with the CFSE-labeled K562 cells (target) at various E:T ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Stain for Dead Cells: Add a viability dye that enters dead cells (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CFSE-positive target cells and quantify the percentage of these cells that are also positive for the viability dye.
-
Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).
Mandatory Visualizations
Caption: Proposed mechanism of action of orally administered this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical relationship for troubleshooting low efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Defective maturation of dendritic cells in common variable immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Effect of this compound on the Immune System in Adults With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactoferrin-induced myeloid-derived suppressor cell therapy attenuates pathologic inflammatory conditions in newborn mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. color | Graphviz [graphviz.org]
Managing adverse events of Talactoferrin Alfa in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse events in clinical studies involving Talactoferrin Alfa.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound observed in clinical trials?
A1: this compound has been generally well-tolerated in most clinical trials.[1][2][3][4][5][6] Adverse events have often been reported as mild, and in some studies, the incidence of adverse events was lower in the this compound arm compared to placebo or standard chemotherapy.[1][3]
Q2: Is this compound systemically absorbed?
A2: No, pharmacokinetic analyses have shown no significant increase in serum Talactoferrin levels after oral administration, indicating a lack of systemic bioavailability.[1] The drug is believed to act locally on the gut-associated lymphoid tissue (GALT).[1]
Q3: What are the most commonly reported adverse events associated with this compound?
A3: Across various studies, the adverse events have been generally mild. In a Phase I study of refractory solid tumors, the most notable drug-related adverse event was Grade 2 diarrhea in a single patient.[6] In studies with non-small cell lung cancer (NSCLC) patients, the adverse events were consistent with those expected in late-stage disease.[3] One study in combination with chemotherapy noted musculoskeletal and connective tissue AEs were lower in the Talactoferrin arm.[7]
Q4: Were there any serious adverse events (SAEs) reported in the clinical trials?
A4: In many of the studies for NSCLC and other solid tumors, no drug-related serious adverse events were reported.[1][3] However, a Phase II/III trial in patients with severe sepsis was terminated early due to futility and safety concerns, as there was a higher mortality rate in the this compound group, particularly in patients with shock.[8][9] Despite the increased mortality in this specific patient population, the occurrence of treatment-related adverse events was similar between the Talactoferrin and placebo groups.[8][9]
Q5: How does the adverse event profile of this compound compare to placebo?
A5: In some studies, particularly in NSCLC, the this compound arm showed a lower number of total adverse events and fewer Grade 3/4 adverse events compared to the placebo arm.[1][3] For instance, one Phase II study in NSCLC reported 26% fewer adverse events and 48% fewer Grade 3/4/5 AEs in the Talactoferrin group relative to the placebo group.[3]
Troubleshooting Guides for Adverse Event Management
Management of Gastrointestinal Events (e.g., Diarrhea)
Issue: A clinical trial participant reports diarrhea.
Troubleshooting Steps:
-
Assess Severity: Grade the diarrhea according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Rule out Other Causes: Investigate other potential causes of diarrhea, such as infection, concomitant medications, or disease progression.
-
Supportive Care:
-
Pharmacological Intervention (for moderate to severe cases):
-
Monitoring: Continue to monitor the participant's hydration status, electrolyte levels, and frequency/severity of diarrhea.
-
Dose Modification: If the diarrhea is severe and deemed to be related to this compound, consider a temporary interruption of the study drug until resolution.
Monitoring and Reporting of Adverse Events
Issue: Ensuring consistent and accurate monitoring and reporting of adverse events during a clinical trial.
Experimental Protocol for Monitoring:
-
Baseline Assessment: Before initiation of this compound, perform a comprehensive baseline assessment, including:
-
Complete Blood Count (CBC) with differential
-
Comprehensive Metabolic Panel (including liver and kidney function tests)
-
Physical examination and documentation of all pre-existing conditions.
-
-
Scheduled Monitoring:
-
Conduct regular follow-up visits (e.g., weekly for the first month, then bi-weekly) to actively query for any new or worsening symptoms.
-
Repeat blood work at scheduled intervals (e.g., every 2-4 weeks) to monitor for any laboratory abnormalities.
-
-
Unscheduled Visits: Encourage participants to report any new or concerning symptoms immediately.
-
Adverse Event Documentation:
-
Record all adverse events in the participant's source documentation, regardless of their perceived relationship to the study drug.
-
Grade the severity of each adverse event using a standardized system like the CTCAE.
-
Assess the causality of the adverse event in relation to this compound (e.g., related, possibly related, not related).
-
-
Expedited Reporting: For any Serious Adverse Events (SAEs), follow the protocol-specific guidelines for expedited reporting to the sponsor and regulatory authorities.
Quantitative Data on Adverse Events
Table 1: Comparison of Adverse Events in a Phase II Study of this compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel in NSCLC
| Adverse Event Category | This compound Arm | Placebo Arm | p-value |
| Total Adverse Events | 346 | 432 | 0.0023 |
| Grade 3/4 Adverse Events | 60 | 91 | 0.0144 |
Data from a Phase II study in chemo-naive Indian patients with stage IIIB/IV NSCLC.[1][7]
Table 2: Overview of Safety Findings in Key this compound Clinical Trials
| Clinical Trial Phase & Indication | Key Safety Findings | Reference |
| Phase I, Refractory Solid Tumors | Very well tolerated; no hematological, hepatic, or renal toxicities. One patient with Grade 2 diarrhea. No Grade 3 or 4 toxicities. | [6] |
| Phase II, NSCLC (Monotherapy) | Generally mild AEs; no drug-related SAEs. 26% fewer AEs and 48% fewer Grade 3/4/5 AEs compared to placebo. | [3] |
| Phase II, Severe Sepsis | Well tolerated with a safety profile similar to placebo. | [2] |
| Phase II/III, Severe Sepsis | Terminated due to futility and higher mortality in the talactoferrin group. Occurrence of treatment-related AEs was similar between groups. | [8][9] |
| Phase III, NSCLC (FORTIS-M) | The nature and incidence of adverse events were similar to that of placebo. | [13] |
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for managing adverse events.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 randomized, double-blind, placebo-controlled study of the safety and efficacy of talactoferrin in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on the Immune System in Adults With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Talactoferrin in Severe Sepsis: Results From the Phase II/III Oral tAlactoferrin in Severe sepsIS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Recommendations to Manage Gastrointestinal Adverse Events in Patients Treated with Glp-1 Receptor Agonists: A Multidisciplinary Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agewellatl.net [agewellatl.net]
- 12. Managing Severe Diarrhea in Patients With Cancer - The ASCO Post [ascopost.com]
- 13. fiercebiotech.com [fiercebiotech.com]
Technical Support Center: Refinement of Animal Models for Talactoferrin Alfa Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Talactoferrin Alfa. The information is compiled from preclinical and clinical research to aid in the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native lactoferrin?
A1: this compound is a recombinant form of human lactoferrin, a glycoprotein involved in the innate immune system.[1][2] It is produced in the fungus Aspergillus niger and is structurally and functionally similar to native human lactoferrin, with the primary difference being the nature of its glycosylation.[1]
Q2: What is the primary mechanism of action for orally administered this compound?
A2: Orally administered this compound is not systemically absorbed.[1][3] It acts locally on the gut-associated lymphoid tissue (GALT).[1][4] The proposed mechanism involves binding to receptors on intestinal epithelial cells and immune cells within the Peyer's patches, initiating an immunomodulatory cascade.[1][4] This leads to the recruitment and maturation of dendritic cells, an increase in key cytokines like IL-18 and IFN-γ, and the activation of both innate and adaptive immunity, including NK cells and CD8+ T-lymphocytes.[1][2][4]
Q3: In which disease models has this compound been studied in animals?
A3: Preclinical studies have utilized animal models for a variety of conditions, including:
-
Renal cell carcinoma (RCC).[7]
-
Diabetic neuropathic ulcers (topical application).[10]
-
Inflammatory bowel disease (IBD), including Crohn's disease and colitis models in mice.[11][12][13]
-
Colon cancer in mice and rats.[14]
Q4: What are the reported effects of this compound in animal cancer models?
A4: In various animal models of cancer, orally administered lactoferrin has been shown to inhibit the growth of established tumors and decrease metastases.[1][2] This anti-tumor activity is associated with an immunomodulatory effect, characterized by increased lymphocytic infiltration into the tumors.[1] Specifically, in a mouse model of head and neck squamous cell carcinoma, oral lactoferrin resulted in T cell-dependent tumor inhibition.[2]
Troubleshooting Guide
Issue 1: High variability in therapeutic response between individual animals.
-
Potential Cause: Since this compound's mechanism of action is initiated in the gut, variations in the gut microbiome of individual animals could influence the immune response.
-
Troubleshooting Steps:
-
Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor, housed in the same environment, and fed the same diet to minimize microbiome variations.
-
Acclimatization Period: Allow for a sufficient acclimatization period (e.g., 1-2 weeks) before starting the experiment to allow the animals' gut flora to stabilize in the new environment.
-
Microbiome Analysis: For studies where high sensitivity is required, consider performing baseline fecal microbiome analysis to identify any significant outliers before group allocation.
-
Co-housing: House animals from different treatment groups separately to prevent the transfer of microbiome between cages.
-
Issue 2: Lack of detectable systemic levels of this compound after oral administration.
-
This is an expected finding. Pharmacokinetic analyses have confirmed that orally administered this compound has a lack of systemic bioavailability.[1][3] The drug is not intended to be absorbed into the bloodstream.
-
Alternative Assessment: To confirm the biological activity of this compound, consider measuring downstream markers. For instance, a statistically significant increase in circulating IL-18 has been observed in human studies and can serve as a pharmacodynamic indicator of the drug's activity.[3]
Issue 3: Inconsistent tumor growth inhibition in cancer models.
-
Potential Cause 1: Inappropriate Animal Model: The anti-tumor effect of this compound is dependent on a functional immune system. The use of severely immunocompromised animal models (e.g., certain strains of nude mice) may not be appropriate.
-
Recommendation: Utilize immunocompetent mouse strains (e.g., BALB/c, C57BL/6) for studying the immunomodulatory effects of this compound.[7]
-
-
Potential Cause 2: Insufficient Dosage or Treatment Duration: The therapeutic effect may be dose and schedule-dependent.
-
Recommendation: Refer to the provided dosage tables from previous studies and consider a dose-response experiment to determine the optimal dosage for your specific model.
-
-
Potential Cause 3: Tumor Microenvironment: The specific characteristics of the tumor microenvironment can influence the efficacy of immunotherapies.
-
Recommendation: Characterize the immune cell infiltrate in your tumor model at baseline to ensure it is a suitable candidate for immunotherapy.
-
Data Presentation
Table 1: Summary of this compound Dosages in Animal Studies
| Animal Model | Species | Route of Administration | Dosage | Study Outcome |
| Non-small cell lung cancer | Mouse (A/J) | Oral (in diet) | 0.42% and 1.4% of diet | Well-tolerated, but did not inhibit carcinogenesis at these doses.[5][6] |
| Safety Studies | Mouse & Primate | Oral | Up to 1000 mg/kg | No toxicities observed.[1] |
| Colitis | Mouse (BALB/c) | Oral | Not specified | Relieved inflammatory condition.[12] |
| Inflammation-associated colon cancer | Mouse (C57BL/6) | Oral | Not specified | Better fecal score and fewer lesions, but no significant difference in tumor burden.[14][15] |
Table 2: Key Findings from Preclinical and Clinical Studies
| Study Type | Model | Key Findings | Reference |
| Preclinical | Mouse model of head and neck squamous cell carcinoma | Oral lactoferrin led to T cell-dependent tumor inhibition. | [2] |
| Preclinical | Immunocompetent BALB/c mice | Oral talactoferrin induced chemotaxis of immune cells to Peyer's Patches, activating innate and adaptive immunity. | [7] |
| Phase I Clinical Trial | Refractory solid tumors | Oral Talactoferrin was well-tolerated. No systemic absorption was detected, but a significant increase in circulating IL-18 was observed. | [3] |
| Phase II Clinical Trial | Non-small cell lung cancer | Improved overall survival compared to placebo. | [16] |
Experimental Protocols
Protocol 1: Evaluation of Oral this compound in a Murine Model of Lung Carcinogenesis
-
Diet: A semi-purified diet consisting of 27% vitamin-free casein, 59% starch, 10% corn oil, 4% salt mix, and a complete vitamin mixture.[5]
-
Carcinogen Induction: Administer benzo[a]pyrene (B[a]P) by oral gavage at a dose of 3 mg/kg body weight in cottonseed oil. Three doses are given over one week (e.g., on days 1, 4, and 8).[5][6]
-
Treatment Groups:
-
Control group (receiving the semi-purified diet only).
-
Early, low-dose group.
-
Late, low-dose group.
-
Early, high-dose group.
-
Late, high-dose group.
-
-
This compound Administration:
-
Prepare experimental diets containing this compound at the desired concentrations (e.g., 0.42% and 1.4% of the diet).[5][6]
-
For early intervention, start the experimental diets one week after the last dose of B[a]P.[5][6]
-
For late intervention, start the experimental diets eight weeks after the last dose of B[a]P.[5][6]
-
-
Monitoring:
-
Endpoint:
Visualizations
Caption: Proposed mechanism of action for oral this compound.
Caption: General experimental workflow for this compound animal studies.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of talactoferrin alpha on lung adenoma prevention in A/J mice June 2, 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. A phase 2 randomized, double-blind, placebo-controlled study of the safety and efficacy of talactoferrin in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a recombinant human lactoferrin promotes healing of diabetic neuropathic ulcers: a phase 1/2 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactoferrin prevents invasion and inflammatory response following E. coli strain LF82 infection in experimental model of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the effects of lactoferrin in a preclinical mouse model of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral rice-derived lactoferrin reduced the severity of Crohn's disease through anti-inflammatory regulation of T cells - Christopher MacManus [grantome.com]
- 14. Effects of oral bovine lactoferrin on a mouse model of inflammation associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
Technical Support Center: Detecting Talactoferrin Alfa's Immunomodulatory Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of Talactoferrin Alfa. The information is designed to help improve assay sensitivity and obtain reliable data when measuring the immunomodulatory impact of this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are the key biomarkers to measure its effects?
A1: this compound is an oral immunomodulatory agent. Its proposed mechanism involves binding to receptors on the gut epithelium, which initiates a cascade of immune activation within the gut-associated lymphoid tissue (GALT).[1] This leads to the recruitment and maturation of dendritic cells (DCs), which in turn activate both innate and adaptive immune responses.[1][2] Key biomarkers to measure its effects include:
-
Cytokines: Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ) are important cytokines induced by this compound.[1]
-
Immune Cell Populations: An increase in activated Natural Killer (NK) cells, CD4+ and CD8+ T-lymphocytes, and mature DCs are indicative of this compound's activity.[1][2]
Q2: We are observing very low or undetectable levels of IL-18 in our serum samples after this compound treatment in our preclinical model. How can we improve the sensitivity of our ELISA?
A2: Detecting low levels of cytokines like IL-18 can be challenging. Here are several strategies to enhance the sensitivity of your ELISA:
-
Sample Handling: Ensure rapid processing of blood samples. Delays in separating plasma or serum can lead to a significant decrease in cytokine concentrations.[2][3][4] Collect blood in sterile EDTA-treated tubes for the most consistent results with many cytokines.[4]
-
Assay Protocol Optimization:
-
Increase incubation times for antibodies, for example, by incubating overnight at 4°C.
-
Use a higher concentration of the detection antibody, performing titration experiments to find the optimal concentration.
-
Ensure the use of a high-sensitivity substrate.[5]
-
-
Alternative Assay Formats: Consider using a high-sensitivity ELISA kit specifically designed for low-level cytokine detection or alternative technologies like electrochemiluminescence (ECL) or immuno-PCR for significantly enhanced sensitivity.[6]
Q3: We are struggling to detect a significant increase in activated NK cells in peripheral blood mononuclear cells (PBMCs) from our clinical trial subjects treated with this compound using flow cytometry. What could be the issue?
A3: Detecting changes in NK cell activation requires careful optimization of your flow cytometry panel and protocol. Consider the following:
-
Marker Selection: Use a combination of markers to identify activated NK cells. In addition to CD3-CD56+, include activation markers such as CD69, CD25, and NKG2D.[7] For degranulation, CD107a is a sensitive marker.[8]
-
Gating Strategy: Develop a stringent gating strategy to accurately identify NK cell subsets and exclude other cell types that might non-specifically bind your antibodies.
-
Sample Quality: Whenever possible, use fresh PBMCs. Cryopreservation can sometimes affect the expression of certain cell surface markers.
-
Instrument Settings: Optimize photomultiplier tube (PMT) voltages to ensure maximal separation between positive and negative populations.
Q4: What are the best practices for preparing tumor biopsies to analyze CD8+ T-cell infiltration via immunohistochemistry (IHC) in response to this compound?
A4: Proper sample preparation is critical for reliable IHC results. Follow these best practices:
-
Fixation: Promptly fix fresh tumor biopsies in 10% neutral buffered formalin to preserve tissue morphology and antigenicity.[9]
-
Antigen Retrieval: Optimize the antigen retrieval method (heat-induced or enzymatic) for the specific CD8 antibody clone you are using.
-
Image Analysis: Utilize quantitative image analysis software to get an objective measure of CD8+ T-cell density in different tumor compartments (e.g., tumor core vs. invasive margin).[10][11]
-
Controls: Include appropriate positive and negative controls in every IHC run to ensure the validity of your staining.
Troubleshooting Guides
ELISA for Low-Abundance Cytokines (e.g., IL-18, IFN-γ)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low cytokine concentration in the sample. | Concentrate the sample if possible. Use a high-sensitivity ELISA kit. |
| Suboptimal antibody concentrations. | Titrate the capture and detection antibodies to determine the optimal concentrations. | |
| Insufficient incubation times. | Increase incubation times, for example, overnight at 4°C for the primary antibody. | |
| Reagent degradation. | Ensure all reagents are within their expiration date and have been stored correctly. Prepare fresh substrate solution for each experiment.[12] | |
| High Background | Non-specific antibody binding. | Optimize the blocking buffer (e.g., increase concentration or change blocking agent). Increase the number and duration of wash steps. |
| Cross-reactivity of secondary antibody. | Use a secondary antibody that is highly cross-adsorbed against other species' immunoglobulins. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Mix all reagents thoroughly before use.[5] |
| Edge effects on the plate. | Avoid using the outer wells of the microplate for critical samples or standards. Ensure even temperature distribution during incubation. |
Flow Cytometry for Immune Cell Phenotyping
| Problem | Possible Cause | Recommended Solution |
| Weak Fluorescent Signal | Low expression of the target antigen. | Use a brighter fluorochrome for markers on rare or weakly expressing populations. Consider using a signal amplification strategy. |
| Suboptimal antibody concentration. | Titrate each antibody to determine the optimal staining concentration. | |
| Inadequate fixation/permeabilization (for intracellular targets). | Test different fixation and permeabilization methods to ensure antibody access to intracellular antigens without compromising cell integrity. | |
| High Background Staining | Non-specific antibody binding to Fc receptors. | Block Fc receptors with an appropriate blocking reagent before adding your primary antibodies.[13] |
| Dead cells non-specifically binding antibodies. | Use a viability dye to exclude dead cells from your analysis. | |
| Difficulty Resolving Cell Populations | Inappropriate marker combination. | Use a multicolor panel builder to design a panel with minimal spectral overlap. |
| Dynamic marker expression on dendritic cells. | Use a combination of markers to identify dendritic cell subsets, as some markers like BDCA-2 can be downregulated upon activation, while others like BDCA-4 may be upregulated.[14][15][16] |
Experimental Protocols
Protocol 1: High-Sensitivity ELISA for IL-18 in Human Serum
-
Plate Coating: Coat a high-binding 96-well microplate with capture antibody (anti-human IL-18) diluted in coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add standards and serum samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody (anti-human IL-18) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a high-sensitivity TMB substrate and incubate until sufficient color development is observed.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Flow Cytometry for Detecting Activated NK Cells and Mature Dendritic Cells
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Staining (Surface Markers):
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors for 10 minutes at room temperature.
-
Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., CD3, CD56, CD16 for NK cells; CD11c, CD123, HLA-DR, CD83, CD86 for dendritic cells) and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization (for intracellular markers, if applicable):
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., saponin-based).
-
-
Intracellular Staining (if applicable):
-
Add antibodies for intracellular markers (e.g., IFN-γ, Ki-67) and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for rare populations.
-
Data Analysis: Analyze the data using appropriate software, applying a well-defined gating strategy.
Visualizations
References
- 1. Enhanced cytokine detection by a novel cell culture-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preanalytical factors and the measurement of cytokines in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. High-Throughput Cytokine Detection with Lumit® Technology [promega.sg]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Sensitive immunoassays based on specific monoclonal IgG for determination of bovine lactoferrin in cow milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometric Challenges in Plasmacytoid Dendritic Cell (pDC) Identification: Limitation of BDCA-4 (CD304)-Based Gating - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and storage of Talactoferrin Alfa for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of Talactoferrin Alfa for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated environment. When stored under these conditions, the protein is expected to remain stable for extended periods. For short-term storage (weeks), 2-8°C is acceptable.
Q2: How should I store this compound once it is reconstituted in a solution?
A2: The stability of this compound in solution is significantly lower than in its lyophilized form. It is recommended to reconstitute the protein in a buffered solution (e.g., PBS, pH 7.4) immediately before use. If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Short-term storage (up to 24 hours) at 4°C may be possible, but stability under these conditions should be verified for your specific experimental needs.
Q3: What are the primary degradation pathways for this compound?
A3: As a glycoprotein, this compound is susceptible to several degradation pathways, including:
-
Aggregation: Formation of soluble and insoluble high-molecular-weight species.
-
Fragmentation: Cleavage of the polypeptide chain, leading to lower-molecular-weight fragments.
-
Deamidation and Oxidation: Chemical modifications that can alter the protein's structure and function.
-
Lactoferrin, and by extension this compound, is particularly prone to degradation under thermal and alkaline conditions[1].
Q4: How can I assess the stability of my this compound sample?
A4: A combination of analytical methods is recommended to comprehensively evaluate the stability of this compound. These include Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) to detect aggregates and fragments, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to identify chemical modifications and degradation products[2][3]. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can also be a useful complementary technique[2].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity | - Improper storage leading to degradation. - Repeated freeze-thaw cycles. - Contamination. | - Ensure storage at recommended temperatures. - Aliquot solutions to minimize freeze-thaw cycles. - Use sterile techniques and buffers for reconstitution. - Verify protein integrity using SDS-PAGE or HPLC. |
| Precipitation upon reconstitution | - High protein concentration. - Incorrect buffer pH or ionic strength. - Protein has aggregated during storage. | - Reconstitute at a lower concentration. - Use the recommended buffer for reconstitution. - Centrifuge the solution to remove insoluble aggregates and quantify the soluble protein. |
| Unexpected peaks in HPLC analysis | - Sample degradation (aggregation or fragmentation). - Buffer components interfering with detection. - Contamination of the sample or mobile phase. | - Confirm peak identities with appropriate standards if available. - Run a buffer blank to identify non-protein peaks. - Ensure the use of high-purity solvents and freshly prepared buffers. |
| Inconsistent results between experiments | - Variability in sample handling and preparation. - Degradation of the stock solution over time. | - Standardize all experimental procedures. - Use freshly prepared solutions or qualify the stability of the stock solution over the intended period of use. |
Stability Data Summary
The following tables provide a summary of typical stability-indicating parameters for recombinant lactoferrin, which can be used as a guideline for this compound.
Table 1: Recommended Storage Conditions and Expected Shelf-Life
| Formulation | Storage Temperature | Humidity | Light Condition | Expected Shelf-Life |
| Lyophilized Powder | -20°C or colder | Desiccated | Protected from light | > 1 year |
| Lyophilized Powder | 2-8°C | Desiccated | Protected from light | Months |
| Reconstituted Solution | -80°C | N/A | Protected from light | Weeks to Months (Aliquot to avoid freeze-thaw) |
| Reconstituted Solution | 4°C | N/A | Protected from light | < 24-48 hours |
Table 2: Effects of Stress Conditions on this compound Stability
| Stress Condition | Observed Effects | Analytical Method for Detection |
| Elevated Temperature (>40°C) | Aggregation, Fragmentation | SEC-HPLC, SDS-PAGE |
| Alkaline pH (>8) | Degradation, Aggregation | RP-HPLC, SEC-HPLC |
| Repeated Freeze-Thaw Cycles | Aggregation, Loss of Activity | SEC-HPLC, Activity Assays |
| Exposure to Light | Potential for Oxidation | RP-HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Stability Assessment by Size-Exclusion HPLC (SEC-HPLC)
This method is used to separate and quantify high-molecular-weight aggregates and low-molecular-weight fragments from the intact this compound monomer.
Materials:
-
SEC-HPLC column (e.g., XBridge Protein BEH SEC, 150 x 7.8 mm, 3.5 µm)[1].
-
Mobile Phase: Phosphate buffer with NaCl[1].
-
HPLC system with a UV detector.
Procedure:
-
Prepare the mobile phase and equilibrate the SEC column until a stable baseline is achieved.
-
Reconstitute or dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Run the analysis under isocratic elution.
-
Monitor the eluent at 280 nm.
-
Identify and quantify the peaks corresponding to aggregates, monomer, and fragments based on their retention times.
Protocol 2: Stability Assessment by Reversed-Phase HPLC (RP-HPLC)
This method is employed to detect chemical modifications and degradation products of this compound.
Materials:
-
RP-HPLC column (e.g., BioZen Intact XB-C8, 150 x 4.6 mm, 3.6 µm)[1].
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the RP-HPLC column with the initial mobile phase composition.
-
Prepare the this compound sample, ensuring it is free of interfering substances.
-
Inject the sample onto the column.
-
Elute the protein using a linear gradient of Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Analyze the chromatogram for the appearance of new peaks or changes in the main peak shape, which can indicate degradation.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of Talactoferrin Alfa and Bovine Lactoferrin Bioactivities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Talactoferrin Alfa, a recombinant human lactoferrin, and bovine lactoferrin, a widely studied nutraceutical. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations of key biological pathways.
Introduction
Lactoferrin is an iron-binding glycoprotein with a wide range of biological functions, including antimicrobial, anti-inflammatory, immunomodulatory, and anti-cancer activities. This compound is a recombinant form of human lactoferrin produced in the fungus Aspergillus niger. While it shares an identical amino acid sequence with native human lactoferrin, its glycosylation pattern differs. Bovine lactoferrin, derived from cow's milk, has a similar structure to human lactoferrin, with approximately 70% sequence homology, but also exhibits differences in glycosylation. These structural distinctions may influence their respective biological potencies and potential therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the quantitative data from a key comparative study, providing a direct comparison of the bioactivities of this compound and bovine lactoferrin.
Table 1: Comparative Effects on Intestinal Cell Proliferation and Differentiation (Caco-2 cells)
| Bioactivity | This compound | Bovine Lactoferrin |
| Cell Proliferation | Significant increase | Significant increase |
| Cell Differentiation | Significant increase | More potent effect than this compound |
Table 2: Comparative Anti-Cancer Activities
| Bioactivity | Cell Line | This compound | Bovine Lactoferrin |
| Apoptosis Induction | HT-29 (Colon Cancer) | Significant induction | More potent effect than this compound |
| CCL20 Secretion | Caco-2 (Intestinal) | Significant increase | More potent effect than this compound |
| TGF-β1 Expression | C3A (Liver) | Stronger effect than bovine lactoferrin | Significant increase |
Table 3: Comparative Antimicrobial Activity
| Bioactivity | Pathogen | This compound | Bovine Lactoferrin |
| Growth Inhibition | Enteropathogenic E. coli (EPEC) | Stronger effect than bovine lactoferrin | Marked suppression |
Key Biological Signaling Pathways
The immunomodulatory and anti-cancer effects of both this compound and bovine lactoferrin are mediated through complex signaling pathways. The diagrams below illustrate the key mechanisms of action.
Experimental Protocols
The following are summaries of the methodologies employed in the key comparative studies.
Cell Culture
-
Caco-2 Cells: Human colon adenocarcinoma cells, were cultured as a model for the intestinal epithelium to study proliferation and differentiation.
-
C3A Cells: A human hepatoma-derived cell line, was used as a liver model to assess TGF-β1 expression.
-
HT-29 Cells: Human colon adenocarcinoma cells, were utilized as a colon cancer model to investigate apoptosis.
Cell Proliferation and Differentiation Assays (Caco-2 cells)
A summary of the likely protocol is as follows:
-
Caco-2 cells were seeded in culture plates and allowed to adhere.
-
The cells were then treated with varying concentrations of this compound or bovine lactoferrin.
-
For proliferation, cell viability was likely assessed using a standard method such as the MTT assay after a defined incubation period.
-
For differentiation, the activity of a brush border enzyme, such as alkaline phosphatase, was likely measured after a longer incubation period.
Apoptosis Assay (HT-29 cells)
A summary of the likely protocol is as follows:
-
HT-29 cells were cultured and treated with this compound or bovine lactoferrin.
-
Apoptosis was likely quantified using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
CCL20 Secretion Assay (Caco-2 cells)
A summary of the likely protocol is as follows:
-
Caco-2 cells were cultured to form a confluent monolayer.
-
The cells were then stimulated with this compound or bovine lactoferrin for a specific duration.
-
The concentration of CCL20 in the cell culture supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
TGF-β1 Gene Expression Analysis (C3A cells)
A summary of the likely protocol is as follows:
-
C3A cells were treated with this compound or bovine lactoferrin.
-
Total RNA was extracted from the cells.
-
The expression of the TGF-β1 gene was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
Enteropathogenic E. coli (EPEC) Growth Inhibition Assay
A summary of the likely protocol is as follows:
-
A standardized inoculum of EPEC was prepared.
-
The bacteria were cultured in a suitable broth medium containing various concentrations of this compound or bovine lactoferrin.
-
Bacterial growth was monitored over time by measuring the optical density at 600 nm (OD600).
Summary and Conclusion
Both this compound and bovine lactoferrin exhibit a range of similar bioactivities, including the ability to stimulate cell proliferation and differentiation, induce apoptosis in cancer cells, and modulate the immune system. However, their potencies in these functions can differ.
-
Bovine lactoferrin appears to be more potent in inducing cell differentiation and apoptosis, as well as stimulating CCL20 secretion, suggesting it may have stronger applications in cancer therapy.
-
This compound demonstrates a stronger inhibitory effect on the growth of enteropathogenic E. coli and has a greater impact on TGF-β1 secretion, indicating its potential preference for anti-bacterial applications.
These differences are likely attributable to the variations in their glycosylation patterns, which can affect their interaction with cellular receptors and other molecules. Further research is warranted to fully elucidate the structure-function relationships of these two forms of lactoferrin and to optimize their therapeutic applications.
Talactoferrin Alfa: A Comparative Analysis of its Anti-Cancer Effects in Non-Small Cell Lung Cancer and Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Talactoferrin Alfa (TLF) in different tumor types, primarily focusing on non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), based on available clinical trial data. This compound is a recombinant human lactoferrin, an immunomodulatory protein that has been investigated for its potential to stimulate the body's immune system to fight cancer.[1][2]
Mechanism of Action: Immune Activation via the Gut
This compound is administered orally and is not systemically absorbed.[3][4] Its proposed mechanism of action originates in the gut-associated lymphoid tissue (GALT), the largest lymphoid organ in the body.[2][5] Upon oral administration, TLF is transported into Peyer's patches in the small intestine.[2][5] Here, it is believed to recruit and mature dendritic cells (DCs) that carry tumor antigens.[2][5] This process initiates a cascade of immune responses, leading to the activation of both innate and adaptive immunity, including the proliferation and activation of Natural Killer (NK) cells, CD8+ T-lymphocytes, and NK-T cells.[2][5] This systemic immune response is thought to result in the infiltration of immune cells into distant tumors, leading to tumor cell death.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with chemotherapy. While early phase trials showed promising results, a pivotal Phase III trial did not meet its primary endpoint.
Phase II Monotherapy Trial (Parikh et al.)
This randomized, double-blind, placebo-controlled Phase II study evaluated TLF monotherapy in patients with advanced or metastatic NSCLC who had failed first- or second-line chemotherapy.[5][6]
Key Quantitative Data:
| Endpoint | This compound (n=47) | Placebo (n=53) | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 6.1 months | 3.7 months | HR=0.68; p=0.0404[6] |
| 6-Month Survival Rate | 49% | 28% | p=0.0276[6] |
Phase II Combination Therapy Trial
In another Phase II trial, TLF was assessed in combination with carboplatin and paclitaxel in previously untreated patients with advanced or metastatic NSCLC.[1]
Key Quantitative Data:
| Endpoint | Talactoferrin + Chemo (n=55) | Placebo + Chemo (n=55) | p-value |
| Confirmed Response Rate (evaluable) | 47% | 29% | p=0.05[1] |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.2 months | Not Statistically Significant[1] |
| Median Overall Survival (OS) | 10.4 months | 8.5 months | Not Statistically Significant[1] |
Phase III Monotherapy Trial (FORTIS-M)
The FORTIS-M trial was a large, randomized, double-blind, placebo-controlled Phase III study evaluating TLF in patients with advanced NSCLC who had progressed after two or more prior treatment regimens. The trial did not meet its primary endpoint of improving overall survival.
Key Quantitative Data:
| Endpoint | This compound (n=497) | Placebo (n=245) | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 7.5 months | 7.7 months | HR=1.04; p=0.66 |
Clinical Efficacy in Renal Cell Carcinoma (RCC)
This compound has also been investigated as a monotherapy in patients with advanced or metastatic RCC who had failed prior systemic therapy.
Phase II Monotherapy Trial (Jonasch et al.)
This single-arm Phase II trial evaluated the efficacy and safety of TLF in patients with progressive advanced or metastatic RCC.[7]
Key Quantitative Data:
| Endpoint | Result (n=44) |
| 14-Week Progression-Free Survival Rate | 59%[7] |
| Response Rate | 4.5%[7] |
| Median Progression-Free Survival (PFS) | 6.4 months[7] |
| Median Overall Survival (OS) | 21.1 months[7] |
A case series from one of the trial sites reported on four patients with encouraging progression-free survivals exceeding 30 months.[8]
Experimental Protocols
Clinical Trial Design and Patient Population
The clinical trials cited in this guide shared some common design elements. They were typically randomized, double-blind, and placebo-controlled (for NSCLC trials). Patients enrolled in the NSCLC trials generally had stage IIIB/IV disease and had received prior chemotherapy. [5, 1, ] The RCC trial enrolled patients with progressive advanced or metastatic disease who had failed prior systemic therapy.[7]
Dosing Regimen: A common dosing schedule for this compound in these trials was 1.5 g administered orally twice daily.[6][7] Treatment was often administered in cycles, for example, 12 weeks on followed by a 2-week rest period.[6][7]
Below is a generalized experimental workflow for the clinical trials.
Immunological Assessments
To investigate the mechanism of action of this compound, several immunological assays were performed in the clinical trials.
-
Flow Cytometry: This technique was used to quantify and characterize immune cell populations in peripheral blood and tumor biopsies, including CD4+, CD8+, NK, and regulatory T cells.[3][9] In one study, an increase in monocytes as a percentage of total immune cells within the tumor was observed in response to TLF.[3]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Serum levels of various cytokines and chemokines were measured using ELISA to assess the systemic immune response.[2] In a study combining TLF with chemotherapy, increased levels of TH1-associated cytokines such as IL-12, IL-18, and GM-CSF were observed in the Talactoferrin arm.[2] A statistically significant increase in circulating IL-18 was also noted in a Phase I trial.[4]
Methodology for Immunological Assays: Detailed protocols, including specific antibody clones, fluorochromes, and ELISA kit manufacturers, are not consistently reported in the primary clinical trial publications. For researchers aiming to replicate or build upon these findings, it is recommended to consult supplementary materials of the publications or contact the corresponding authors for more granular details. In general, standard protocols for multi-color flow cytometry for immune cell phenotyping and commercial ELISA kits for cytokine quantification would have been employed.
Conclusion
This compound demonstrated promising anti-cancer activity in early-phase clinical trials in both non-small cell lung cancer and renal cell carcinoma, seemingly through a novel mechanism of immune activation initiated in the gut. However, the lack of a significant survival benefit in the large Phase III FORTIS-M trial in NSCLC has tempered initial optimism. The data from the Phase II trial in RCC were encouraging, but further larger, randomized trials would be necessary to validate these findings. For researchers and drug development professionals, the story of this compound underscores the challenges of translating promising early-phase results into late-stage clinical success, particularly for immunomodulatory agents. The unique mechanism of action, however, may still hold valuable insights for the development of future oral immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase 2 trial of talactoferrin in previously treated patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Talactoferrin immunotherapy in metastatic renal cell carcinoma: a case series of four long-term survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Talactoferrin Alfa vs. Placebo in Refractory Advanced Non-Small-Cell Lung Cancer: A Comparative Guide
An objective analysis of clinical trial data and experimental protocols for researchers and drug development professionals.
Talactoferrin alfa, a recombinant human lactoferrin, has been investigated as a novel immunomodulatory agent for the treatment of refractory advanced non-small-cell lung cancer (NSCLC). Administered orally, it is designed to stimulate the body's immune system to fight cancer by recruiting and activating dendritic cells in the gut-associated lymphoid tissue (GALT).[1][2] This guide provides a comprehensive comparison of the efficacy and safety of this compound versus placebo, based on data from key clinical trials.
Quantitative Data Summary
The clinical development of this compound in NSCLC has progressed through Phase I, II, and III trials. While early-phase trials showed promising results, the pivotal Phase III trial did not meet its primary endpoint. The following tables summarize the key quantitative outcomes from these studies.
Phase III FORTIS-M Trial
The FORTIS-M trial was a large-scale, international, randomized, double-blind, placebo-controlled study that served as the definitive test for this compound in patients with advanced NSCLC who had failed two or more prior treatment regimens.[3][4]
| Endpoint | This compound (n=497) | Placebo (n=245) | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |
| Median Overall Survival (OS) | 7.49 months | 7.66 months | 1.04 | 0.6602 |
| 6-Month Survival Rate | 55.7% | 59.9% | N/A | N/A |
| 12-Month Survival Rate | 30.9% | 32.2% | N/A | N/A |
| Median Progression-Free Survival (PFS) | 1.68 months | 1.64 months | 0.99 | 0.8073 |
| Disease Control Rate (DCR) | 37.6% | 38.4% | 0.96 (OR) | 0.8336 |
Data sourced from the FORTIS-M trial results.[3]
Phase II Trial (LF-0201)
A randomized, double-blind, placebo-controlled Phase II study provided the initial promising efficacy data for this compound as a single agent in a similar patient population.[1][5]
| Endpoint | This compound (n=47) | Placebo (n=53) | Hazard Ratio (HR) | p-value (one-tailed) |
| Median Overall Survival (OS) | 6.1 months | 3.7 months | 0.68 | 0.04 |
| 6-Month Survival Rate | 49% | 28% | N/A | 0.0276 |
Data sourced from a Phase II trial of this compound monotherapy.[5][6]
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated.[5][7] In the FORTIS-M trial, the nature and incidence of adverse events were similar between the this compound and placebo arms.[3][8] In a Phase II study, there were fewer adverse events reported in the this compound group compared to the placebo group.[5]
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the clinical trial results.
FORTIS-M Trial (Phase III)
-
Study Design: International, multicenter, randomized, double-blind, placebo-controlled trial.[3][4]
-
Patient Population: 742 patients with Stage IIIB/IV NSCLC whose disease had progressed after two or more prior treatment regimens.[3][8]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound or placebo.[3]
-
Treatment Regimen:
-
Primary Endpoint: Overall Survival (OS).[3]
-
Secondary Endpoints: 6- and 12-month survival rates, Progression-Free Survival (PFS), and Disease Control Rate (DCR).[3]
Phase II Trial (LF-0201)
-
Study Design: Randomized, double-blind, placebo-controlled.[1][5]
-
Patient Population: 100 patients with locally advanced or metastatic NSCLC (Stage IIIB/IV) who had failed one or two prior lines of chemotherapy.[1][5]
-
Randomization: Patients were randomized to either the this compound or placebo arm.
-
Treatment Regimen:
Visualizing the Process
To better illustrate the clinical trial process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow of the FORTIS-M Phase III Clinical Trial.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
The investigation into this compound for refractory advanced NSCLC presents a case of promising early-phase results that were not confirmed in a large, well-designed Phase III trial. While the Phase II study suggested a significant improvement in overall survival, the FORTIS-M trial showed no statistically significant difference in OS, PFS, or DCR between the this compound and placebo arms.[3][5] The agent was, however, consistently shown to be well-tolerated. These findings underscore the critical importance of robust, large-scale clinical trials in validating early signals of efficacy in oncology drug development. For researchers, the divergence in results between the Phase II and III trials may warrant further investigation into potential confounding factors or subgroup analyses that could identify specific patient populations who might benefit from this immunotherapeutic approach.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of talactoferrin alpha in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. This compound versus placebo in patients with refractory advanced non-small-cell lung cancer (FORTIS-M trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled phase II study of single-agent oral talactoferrin in patients with locally advanced or metastatic non-small-cell lung cancer that progressed after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 7. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. fiercebiotech.com [fiercebiotech.com]
Reproducibility of Talactoferrin Alfa's Effects on Immune Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Talactoferrin Alfa's (TLF) effects on key immune cell activation events, benchmarked against established immunomodulatory agents, Lipopolysaccharide (LPS) and Polyinosinic:polycytidylic acid (Poly(I:C)). The data presented is collated from various studies to offer a quantitative and methodological overview for researchers in immunology and drug development.
Executive Summary
This compound, a recombinant form of human lactoferrin, has been investigated for its immunomodulatory properties. Its proposed mechanism involves the activation of immune cells, primarily through the gut-associated lymphoid tissue (GALT), leading to dendritic cell (DC) maturation, T-cell proliferation, and a distinct cytokine release profile.[1][2] This guide synthesizes available data on these immunological endpoints and provides detailed experimental protocols to facilitate the design and replication of studies.
Comparative Analysis of Dendritic Cell Maturation
The maturation of dendritic cells is a critical step in initiating an adaptive immune response. It is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II molecules.
Table 1: Quantitative Comparison of DC Maturation Markers
| Treatment | CD83 (% positive cells) | CD86 (MFI) | HLA-DR (MFI) | Data Source(s) |
| Untreated (Immature DC) | Low | Low | Moderate | [1] |
| This compound (100 µg/mL) | Upregulated | Upregulated | Upregulated | [1][3] |
| LPS (100 ng/mL) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | [1][4] |
| Poly(I:C) (25 µg/mL) | Upregulated | Upregulated | Upregulated | [5] |
MFI: Mean Fluorescence Intensity. Note: Specific quantitative values for direct comparison are not consistently available across published studies. The table reflects the reported trends of upregulation.
T-Cell Proliferation
The ability of matured DCs to stimulate T-cell proliferation is a key measure of their functional capacity. This is often assessed using a Mixed Lymphocyte Reaction (MLR).
Table 2: Comparison of T-Cell Proliferation
| DC Treatment | T-Cell Proliferation Index | Data Source(s) |
| Untreated (Immature DC) | Baseline | [1][6] |
| This compound-matured DC | Increased | [1] |
| LPS-matured DC | Significantly Increased | [6] |
| Poly(I:C)-matured DC | Increased | [5] |
Proliferation Index is a measure of the average number of divisions of the responding T-cells.
Cytokine Release Profile
The cytokine milieu following immune stimulation dictates the nature of the subsequent immune response. This compound has been shown to induce a specific pattern of cytokine secretion.
Table 3: Comparative Cytokine Secretion by Dendritic Cells (pg/mL)
| Cytokine | Untreated | This compound | LPS | Poly(I:C) | Data Source(s) |
| IL-12p70 | Low | Increased | Significantly Increased | Increased | [3][4][7] |
| IFN-γ | Low | Increased (in co-culture) | Increased (in co-culture) | Increased | [1][7] |
| IL-10 | Baseline | Reduced | Variable | Variable | [3][4] |
| IL-8 | Baseline | Increased | Increased | Increased | [3] |
| CXCL10 | Baseline | Increased | Increased | Increased | [3] |
| IL-6 | Baseline | Reduced | Increased | Increased | [3] |
Cytokine concentrations are highly dependent on experimental conditions. The table indicates general trends observed in the literature.
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of this compound are initiated through specific signaling cascades. A generalized experimental workflow for assessing these effects is also presented.
Caption: this compound Signaling Pathway in Dendritic Cells.
Caption: Experimental Workflow for Immune Activation Assessment.
Detailed Experimental Protocols
Reproducibility in immunological assays is highly dependent on standardized protocols. The following are detailed methodologies for the key experiments cited in this guide.
Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture monocytes at 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days to generate immature DCs (iDCs).
-
Maturation: On day 5 or 7, induce maturation by adding one of the following to the culture medium for 24-48 hours:
-
This compound (100 µg/mL)
-
LPS (100 ng/mL)
-
Poly(I:C) (25 µg/mL)
-
-
Analysis: Harvest DCs and stain with fluorescently-labeled antibodies against CD83, CD86, and HLA-DR for analysis by flow cytometry.
Mixed Lymphocyte Reaction (MLR)
-
Responder T-cell Isolation: Isolate CD3+ T-cells from a different healthy donor (allogeneic) using negative selection MACS.
-
Labeling (Optional): For proliferation analysis by dye dilution, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture matured DCs with allogeneic T-cells at a ratio of 1:10 (DC:T-cell) in complete RPMI-1640 medium for 3-5 days.
-
Proliferation Assessment: Measure T-cell proliferation by:
-
CFSE dilution: Analyze the reduction in CFSE fluorescence in dividing T-cells by flow cytometry.
-
[3H]-thymidine incorporation: Add [3H]-thymidine for the final 18 hours of co-culture and measure its incorporation into the DNA of proliferating cells.
-
Cytokine Profiling by ELISA
-
Sample Collection: Collect supernatants from the DC maturation cultures or the MLR co-cultures at specified time points.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-12p70).
-
Block non-specific binding sites.
-
Add culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Conclusion
The available data consistently demonstrates that this compound induces a pro-inflammatory phenotype in dendritic cells, leading to enhanced T-cell stimulation. While its effects appear reproducible in a qualitative sense, a lack of standardized reporting and direct comparative studies with other immunomodulators like LPS and Poly(I:C) makes a precise quantitative comparison challenging. The protocols and compiled data in this guide aim to provide a framework for researchers to design and interpret experiments aimed at further elucidating the immunomodulatory properties of this compound and its potential therapeutic applications.
References
- 1. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Type I interferon drives a distinctive dendritic cell maturation phenotype that allows continued class II MHC synthesis and antigen processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A streamlined proliferation assay using mixed lymphocytes for evaluation of human mesenchymal stem cell immunomodulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose lipopolysaccharide modifies the production of IL-12 by dendritic cells in response to various cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Talactoferrin Alfa with Other Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talactoferrin Alfa is a novel, orally administered immunomodulatory protein, a recombinant form of human lactoferrin. It has been investigated in various clinical settings, including non-small cell lung cancer (NSCLC) and severe sepsis, with the aim of stimulating the host's immune system to combat disease. This guide provides a head-to-head comparison of this compound with other immunomodulatory agents in these therapeutic areas. The comparison is based on available clinical trial data and preclinical research, with a focus on objective performance metrics and experimental methodologies.
It is important to note that direct head-to-head clinical trials comparing this compound with other active immunomodulatory agents are largely unavailable. Therefore, this guide presents an indirect comparison by juxtaposing the results of this compound's placebo-controlled trials with those of other agents in similar patient populations.
Mechanism of Action
This compound's mechanism of action is distinct from many other immunomodulators. It is not systemically absorbed but acts locally on the gut-associated lymphoid tissue (GALT)[1][2]. Upon oral administration, it is transported into the Peyer's patches in the small intestine, where it recruits and induces the maturation of circulating immature dendritic cells (DCs) that carry tumor antigens[1][3][4]. This process initiates a systemic innate and adaptive immune response, characterized by the activation of Natural Killer (NK) cells, CD8+ lymphocytes, and NK-T cells, and the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-18 (IL-18)[1][2]. This activation of the immune system in the GALT is thought to counteract the local immunosuppressive environment of distant tumors[4].
Signaling Pathway of this compound
Caption: Proposed mechanism of action of orally administered this compound.
Head-to-Head Comparison in Non-Small Cell Lung Cancer (NSCLC)
This compound has been evaluated in patients with advanced NSCLC, an area where immune checkpoint inhibitors have become a standard of care.
Comparator Agents: Immune Checkpoint Inhibitors
-
Nivolumab (Opdivo) & Pembrolizumab (Keytruda): These are monoclonal antibodies that target the programmed death-1 (PD-1) receptor on T-cells.[5][6][7][8] By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), these drugs release the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.[6][8][9]
Signaling Pathway of PD-1 Inhibitors
Caption: Mechanism of action of PD-1 inhibitors like Nivolumab and Pembrolizumab.
Clinical Efficacy and Safety Data
| Agent | Trial | Patient Population | Primary Endpoint | Result | Key Adverse Events (Grade ≥3) |
| This compound | Phase II (Monotherapy) | Advanced NSCLC (failed prior chemotherapy) | Overall Survival (OS) | Median OS: 7.9 months vs 4.4 months for placebo (evaluable population).[10] | Well tolerated, fewer adverse events than placebo.[10] |
| FORTIS-M (Phase III) | Advanced NSCLC (failed ≥2 prior regimens) | Overall Survival (OS) | No statistically significant improvement in OS or Progression-Free Survival (PFS) compared to placebo.[11] | Similar to placebo. | |
| Nivolumab | CheckMate 017/057 | Advanced NSCLC (progressed on platinum-based chemo) | Overall Survival (OS) | Significant improvement in OS compared to docetaxel. | Fatigue, nausea, decreased appetite, asthenia. |
| Pembrolizumab | KEYNOTE-010 | Advanced NSCLC (previously treated, PD-L1 positive) | Overall Survival (OS) | Significant improvement in OS compared to docetaxel.[12] | Fatigue, pruritus, anorexia, immune-mediated toxicities.[13] |
| KEYNOTE-024 | Advanced NSCLC (previously untreated, PD-L1 ≥50%) | Progression-Free Survival (PFS) | Significant improvement in PFS and OS compared to chemotherapy. | Diarrhea, fatigue, pyrexia, immune-mediated toxicities. |
Head-to-Head Comparison in Severe Sepsis
The development of immunomodulatory agents for sepsis has been challenging, with numerous clinical trial failures. This compound was investigated for its potential to modulate the dysregulated immune response in severe sepsis.
Comparator Agents in Sepsis
-
Drotrecogin Alfa (activated) (Xigris): A recombinant form of human activated protein C, it exhibits antithrombotic, anti-inflammatory, and profibrinolytic effects.[14] It was approved for severe sepsis but later withdrawn from the market after subsequent trials failed to show a benefit and indicated an increased risk of bleeding.[14][15]
-
Anti-TNF-α Antibodies: These agents neutralize Tumor Necrosis Factor-alpha, a key pro-inflammatory cytokine in sepsis. Clinical trials have shown mixed results, with some meta-analyses suggesting a modest survival benefit, particularly when administered early.[16][17][18]
-
Interleukin-1 Receptor Antagonist (IL-1ra) (Anakinra): This agent blocks the activity of the pro-inflammatory cytokine IL-1. Large clinical trials failed to demonstrate a significant reduction in mortality in the overall severe sepsis population.[19][20][21]
Clinical Efficacy and Safety Data
| Agent | Trial | Patient Population | Primary Endpoint | Result | Key Adverse Events |
| This compound | Phase II | Severe Sepsis | 28-day all-cause mortality | Reduction in 28-day mortality: 14.4% vs 26.9% for placebo (p=0.052).[22] | Well tolerated, safety profile similar to placebo.[22] |
| OASIS (Phase II/III) | Severe Sepsis | 28-day all-cause mortality | Terminated for futility and safety concerns. Higher, though not statistically significant, 28-day mortality in the talactoferrin group (24.8% vs 17.8% for placebo).[16][23][24] In-hospital and 3-month mortality were significantly higher in the talactoferrin group.[16][23][24] | Similar rates of treatment-related adverse events to placebo.[16][23] | |
| Drotrecogin Alfa | PROWESS | Severe Sepsis | 28-day all-cause mortality | Significant reduction in 28-day mortality (24.7% vs 30.8% for placebo).[15] | Increased risk of serious bleeding.[14][15] |
| Anti-TNF-α Antibodies | Meta-analysis (17 studies) | Severe Sepsis | 28-day all-cause mortality | Significant reduction in mortality with monoclonal anti-TNF-α antibodies (OR = 0.91).[16][17] | Generally well-tolerated. |
| IL-1 Receptor Antagonist | Phase III | Severe Sepsis | 28-day all-cause mortality | No statistically significant reduction in mortality compared to placebo.[19][20] | Well-tolerated. |
Experimental Protocols and Methodologies
Detailed experimental protocols from preclinical studies are essential for understanding the foundational data supporting a drug's mechanism of action.
Representative Preclinical Experimental Workflow for this compound
The following diagram illustrates a typical experimental workflow used in preclinical studies to evaluate the immunomodulatory effects of this compound.
References
- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Immunotherapy for Non-small Cell Lung Cancer | Immune Checkpoint Inhibitors | American Cancer Society [cancer.org]
- 6. Nivolumab - Wikipedia [en.wikipedia.org]
- 7. A Review About Pembrolizumab in First-Line Treatment of Advanced NSCLC: Focus on KEYNOTE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pembrolizumab - NCI [cancer.gov]
- 9. Nivolumab - NCI [dctd.cancer.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. The role of pembrolizumab in the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Drotrecogin alfa (activated): the first FDA-approved treatment for severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drotrecogin alfa (activated) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-TNF-alpha therapy for patients with sepsis: a systematic meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anti-TNF-α therapy for patients with sepsis: a systematic meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-tumor necrosis factor therapy in sepsis: update on clinical trials and lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Confirmatory interleukin-1 receptor antagonist trial in severe sepsis: a phase III, randomized, double-blind, placebo-controlled, multicenter trial. The Interleukin-1 Receptor Antagonist Sepsis Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recombinant human interleukin 1 receptor antagonist in the treatment of patients with sepsis syndrome. Results from a randomized, double-blind, placebo-controlled trial. Phase III rhIL-1ra Sepsis Syndrome Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Immune Checkpoint Inhibitors in Non-Small Cell Lung Cancer: Progress, Challenges, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IL-1 receptor antagonist in sepsis: new findings with old data? - Grimaldi - Journal of Thoracic Disease [jtd.amegroups.org]
- 24. Clinical trials of immunomodulatory therapies in severe sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Talactoferrin Alfa: A Meta-Analysis of Clinical Trial Performance
For Researchers, Scientists, and Drug Development Professionals
Talactoferrin Alfa, a recombinant form of human lactoferrin, has been investigated as a novel immunomodulatory agent in various clinical settings, primarily in non-small cell lung cancer (NSCLC) and severe sepsis. This guide provides a comparative meta-analysis of the key clinical trial data for this compound, presenting its performance against placebo and standard-of-care treatments. Detailed experimental protocols and a summary of its proposed mechanism of action are included to offer a comprehensive overview for the scientific community.
Performance in Non-Small Cell Lung Cancer (NSCLC)
This compound was evaluated in a series of clinical trials for NSCLC, both as a monotherapy and in combination with chemotherapy. While early phase trials showed promising results, a pivotal Phase III trial ultimately failed to meet its primary endpoint, leading to the discontinuation of its development for this indication.
Quantitative Data Summary: NSCLC Clinical Trials
| Trial | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Safety Profile |
| Phase II Monotherapy | II | 1) this compound (1.5g BID) + Best Supportive Care (n=47) 2) Placebo + Best Supportive Care (n=53) | Median Overall Survival (OS) | 6.1 months vs. 3.7 months (HR=0.68, p=0.0404)[1] | Well-tolerated, with fewer adverse events than placebo.[1][2] |
| 6-Month OS Rate | 52% vs. 30% | ||||
| 1-Year OS Rate | 29% vs. 16% | ||||
| Phase II Combination Therapy | II | 1) this compound + Carboplatin/Paclitaxel (C/P) 2) Placebo + C/P | Response Rate (RR) (evaluable population) | 47% vs. 29% (p=0.05)[3][4][5] | Fewer total and grade 3/4 adverse events in the Talactoferrin arm compared to placebo.[3][4][5] |
| Median Progression-Free Survival (PFS) | 7.0 months vs. 4.2 months (not statistically significant)[4] | ||||
| Median OS | 10.4 months vs. 8.5 months (not statistically significant)[3][4] | ||||
| FORTIS-M | III | 1) this compound (1.5g BID) + Best Supportive Care (n=497) 2) Placebo + Best Supportive Care (n=245) | Median OS | 7.49 months vs. 7.66 months (HR=1.04, p=0.6602)[6] | Safety profiles were comparable between the two arms.[6] |
| Median PFS | 1.68 months vs. 1.64 months (HR=0.99, p=0.8073)[6] | ||||
| Disease Control Rate (DCR) | 37.6% vs. 38.4%[6] |
Experimental Protocols: NSCLC Trials
-
Phase II Monotherapy (NCT00411223): This was a randomized, double-blind, placebo-controlled study in patients with Stage IIIB/IV NSCLC who had progressed after previous chemotherapy.[1] Patients were randomized to receive either oral this compound (1.5g twice daily) or a placebo.[1] Treatment was administered for up to three 14-week cycles, with each cycle consisting of 12 weeks of treatment followed by a 2-week break.[1] The primary endpoint was overall survival.[1]
-
Phase II Combination Therapy (LF-0206): This was a randomized, double-blind, placebo-controlled trial in chemo-naive patients with Stage IIIB/IV NSCLC.[3] Patients were randomized to receive carboplatin and paclitaxel in combination with either this compound or a placebo.[3] The primary endpoint was the confirmed response rate.[4]
-
FORTIS-M (Phase III): This international, multicenter, randomized, double-blind, placebo-controlled trial enrolled patients with Stage IIIB/IV NSCLC who had failed two or more prior treatment regimens.[6][7] Patients were randomized 2:1 to receive either this compound (1.5g twice daily) or a placebo, in addition to best supportive care.[6] The primary endpoint was overall survival.[6][7]
Performance in Severe Sepsis
This compound was also investigated for the treatment of severe sepsis, with an initial Phase II trial suggesting a mortality benefit. However, a subsequent larger trial was terminated due to futility and potential safety concerns.
Quantitative Data Summary: Severe Sepsis Clinical Trials
| Trial | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Safety Profile |
| Phase II | II | 1) this compound (1.5g every 8 hours) (n=97) 2) Placebo (n=97) | 28-Day All-Cause Mortality | 14.4% vs. 26.9% (p=0.052)[8][9] | Well-tolerated with a safety profile similar to placebo.[8][9] |
| 6-Month All-Cause Mortality | Sustained reduction (p=0.039)[8][9] | ||||
| Phase II/III (OASIS) | II/III | 1) this compound (1.5g TID) (n=153) 2) Placebo (n=152) | 28-Day Mortality | 24.8% vs. 17.8% (p=0.117, not statistically significant) | Trial terminated due to futility and safety concerns; higher in-hospital and 3-month mortality in the Talactoferrin arm. |
| In-Hospital Mortality | 28.1% vs. 17.8% (p=0.037) | ||||
| 3-Month Mortality | 30.1% vs. 20.4% (p=0.036) |
Experimental Protocols: Severe Sepsis Trials
-
Phase II (NCT00630656): This was a prospective, randomized, double-blind, placebo-controlled, multicenter trial in adults within 24 hours of the onset of severe sepsis.[8][9] Patients were administered either enteral this compound (1.5g every 8 hours) or a placebo for up to 28 days or until ICU discharge.[8][9] The primary endpoint was 28-day all-cause mortality.[8][9]
-
Phase II/III (OASIS): This multicenter, randomized, placebo-controlled study enrolled adult patients with severe sepsis who were receiving antimicrobial therapy. Patients were randomized to receive either this compound (1.5g three times a day) or a placebo orally or via another enteral route for 28 days or until ICU discharge. The study was terminated prematurely.
Mechanism of Action & Signaling Pathways
This compound is an oral immunomodulatory protein that is not systemically absorbed. Its proposed mechanism of action originates in the gut-associated lymphoid tissue (GALT).
Upon oral administration, this compound interacts with the intestinal epithelium and is transported into Peyer's patches within the GALT.[2][4] This interaction is believed to recruit and induce the maturation of immature dendritic cells.[2][4] This maturation process is mediated through Toll-like receptors 2 and 4 (TLR2/TLR4), which in turn activates downstream signaling pathways including p38 MAPK, ERK, and NF-κB.[1][3] The mature dendritic cells then stimulate the release of key cytokines such as IL-18 and IFN-γ, leading to the activation of both innate and adaptive immune effector cells, including Natural Killer (NK) cells and CD8+ T-lymphocytes.[4][7] This cascade is thought to culminate in a systemic anti-tumor immune response.[2]
Experimental Workflow: Randomized Controlled Trial
The clinical investigation of this compound followed a standard randomized controlled trial (RCT) design, which is illustrated in the workflow diagram below. This design is crucial for minimizing bias and providing a robust comparison between the investigational drug and a control.
References
- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Recombinant human lactoferrin induces human and mouse dendritic cell maturation via Toll-like receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. morinagamilk.co.jp [morinagamilk.co.jp]
- 6. morinagamilk.co.jp [morinagamilk.co.jp]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lactoferrin as a Natural Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of talactoferrin alpha in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Talactoferrin Alfa's Mechanism of Action: A Comparative Guide for Researchers
An Objective Analysis of Experimental Data and Alternative Immunomodulatory Approaches
For researchers and drug development professionals vested in the field of immunotherapy, understanding the reproducibility and cross-validation of a drug's mechanism of action is paramount. This guide provides a comparative analysis of the experimental data supporting the proposed mechanism of Talactoferrin Alfa, an orally administered immunomodulatory protein. By juxtaposing findings from various studies and exploring alternative therapies with similar modes of action, this document aims to offer a comprehensive resource for critical evaluation and future research directions.
This compound: The Proposed Mechanism of Action
This compound, a recombinant form of human lactoferrin, is designed to stimulate the immune system to fight cancer. The prevailing hypothesis posits that orally administered this compound interacts with the gut-associated lymphoid tissue (GALT), the largest immune organ in the body. This interaction is believed to initiate a cascade of events leading to a systemic anti-tumor immune response, without the need for systemic absorption of the protein itself.
The proposed signaling pathway, as described in multiple studies, begins with the transepithelial transport of this compound into Peyer's patches in the small intestine. This is thought to recruit and mature dendritic cells (DCs), which are potent antigen-presenting cells. These mature DCs then orchestrate both innate and adaptive immunity, activating Natural Killer (NK) cells, CD8+ T-lymphocytes, and NK-T cells, and promoting the production of key immunomodulatory cytokines such as Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ).[1]
References
Talactoferrin Alfa: A Comparative Analysis of Efficacy in Sepsis and Cancer
For Immediate Release
A comprehensive review of clinical trial data for Talactoferrin Alfa, a recombinant form of human lactoferrin, reveals a stark contrast in its therapeutic potential between sepsis and cancer. While early-phase trials in both indications showed promise, late-stage results diverged significantly, leading to the discontinuation of its development for severe sepsis and a re-evaluation of its role in oncology. This guide provides an objective comparison of this compound's performance, supported by experimental data and methodological details for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an oral immunomodulatory agent, demonstrated conflicting outcomes in clinical trials. In the treatment of severe sepsis, an initial Phase II study indicated a significant reduction in mortality. However, a subsequent, larger Phase II/III trial was terminated due to futility and potential harm, with data showing an increased mortality rate in the treatment group.[1] Conversely, in oncology, particularly non-small cell lung cancer (NSCLC), Phase II trials suggested promising anti-tumor activity, improving response rates and survival.[2][3][4] Despite this, a pivotal Phase III trial in a similar patient population failed to confirm these benefits, showing no improvement in overall survival compared to placebo.[5] This comparative analysis synthesizes the available data to provide a clear overview of its divergent clinical journey.
Comparative Efficacy in Sepsis
Initial optimism for this compound in severe sepsis was fueled by a Phase II study that suggested a substantial survival benefit. The proposed mechanism centered on its ability to maintain gastrointestinal mucosal barrier integrity and modulate the inflammatory response.[6][7] However, these promising findings were not replicated in a larger, confirmatory trial.
Quantitative Data: Clinical Trial Outcomes in Severe Sepsis
| Trial Identifier & Phase | Patient Population | N | Treatment Arm | Comparator Arm (Placebo) | Primary Endpoint: 28-Day All-Cause Mortality | p-value |
| NCT00630656 (Phase II)[6] | Adults with severe sepsis | 194 | 14.4% | 26.9% | 0.052 | |
| OASIS - NCT01273779 (Phase II/III)[1] | Adults with severe sepsis | 305 | 24.8% | 17.8% | 0.117 |
The OASIS trial was terminated early for futility and safety concerns, as in-hospital and 3-month mortality rates were significantly higher in the talactoferrin group.[1]
Experimental Protocol: OASIS Phase II/III Sepsis Trial (NCT01273779)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II/III study conducted at 77 centers across 10 countries.[1]
-
Patient Population: Adult patients (>18 years) admitted with severe sepsis who were receiving antimicrobial therapy and were able to receive enteral medication.[1][8]
-
Intervention: Patients were randomized to receive either this compound (1.5 g in 15 mL) or a matching placebo.[1]
-
Dosing Regimen: The intervention was administered orally or via another enteral route three times a day for up to 28 days or until discharge from the ICU.[1]
-
Primary Endpoint: 28-day all-cause mortality.[1]
-
Key Exclusion Criteria: Pregnancy, severe congestive heart failure, known severe HIV infection, severe burns, high-dose immunosuppressant therapy, and imminent death.[8]
Comparative Efficacy in Cancer
In oncology, this compound was investigated as an agent that could stimulate a systemic anti-tumor immune response. The proposed mechanism involves oral administration leading to the activation of immune cells within the gut-associated lymphoid tissue (GALT).[2][3] This was theorized to result in the maturation of dendritic cells and the subsequent activation of Natural Killer (NK) cells and CD8+ T-lymphocytes to target and kill tumor cells.[2][3][9]
Quantitative Data: Clinical Trial Outcomes in Non-Small Cell Lung Cancer (NSCLC)
| Trial & Phase | Patient Population | Treatment | Key Efficacy Endpoints | Result (Talactoferrin vs. Placebo/Control) | p-value |
| Phase II (First-Line) [2][3] | Advanced NSCLC | Talactoferrin + Carboplatin/Paclitaxel | Response Rate (RR) | 47% vs. 29% (in evaluable patients) | 0.05 |
| Median Progression-Free Survival (PFS) | 7.0 months vs. 4.2 months | Not specified | |||
| Phase II (Second/Third-Line Monotherapy) [2][4][10] | Advanced NSCLC (failed prior chemo) | Talactoferrin Monotherapy | Median Overall Survival (OS) | 6.1 months vs. 3.7 months | 0.04 |
| FORTIS-M (Phase III Monotherapy) [5] | Advanced NSCLC (failed ≥2 prior regimens) | Talactoferrin Monotherapy | Median Overall Survival (OS) | 7.5 months vs. 7.7 months | 0.66 |
Experimental Protocol: Phase II Second/Third-Line NSCLC Monotherapy Trial
-
Study Design: A double-blind, placebo-controlled Phase II trial.[4]
-
Patient Population: 100 patients with Stage IIIB/IV NSCLC whose cancer had progressed after one or two prior chemotherapy regimens.[4][10]
-
Intervention: Patients were randomized to receive either oral this compound (1.5 g) or a matching placebo, administered twice daily.[4][10]
-
Dosing Regimen: Treatment was administered in 14-week cycles, consisting of 12 weeks of treatment followed by a 2-week break, for up to three cycles or until disease progression.[4][10]
-
Primary Endpoint: Overall Survival (OS).[4]
-
Secondary Endpoints: Progression-Free Survival (PFS), disease control rate, and safety.[10]
Mechanism of Action & Experimental Workflow Visualizations
To illustrate the underlying biological rationale and experimental designs, the following diagrams are provided.
Caption: Proposed immunomodulatory mechanism of this compound in cancer.
Caption: Generalized workflow for this compound clinical trials.
Conclusion
The clinical development of this compound presents a tale of two divergent paths. In sepsis, initial promise gave way to significant safety concerns, leading to the cessation of its development for this indication. The data strongly suggest a lack of efficacy and potential for harm in patients with severe sepsis.[1] In oncology, while early and mid-stage trials were encouraging, the failure to meet the primary endpoint in a large Phase III NSCLC study tempered expectations.[5]
For drug development professionals, the case of this compound underscores the critical importance of robust, large-scale confirmatory trials. The contrasting results between Phase II and Phase III studies in both sepsis and cancer highlight the challenges of translating early signals of efficacy into definitive clinical benefits. Future research could explore if specific patient subpopulations might benefit from its immunomodulatory effects, but its broad application in either severe sepsis or advanced NSCLC is not supported by the current body of evidence.
References
- 1. Talactoferrin in Severe Sepsis: Results From the Phase II/III Oral tAlactoferrin in Severe sepsIS Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Agennix's Oral this compound Improves Overall Survival in Patients With Refractory Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A phase 2 randomized, double-blind, placebo-controlled study of the safety and efficacy of talactoferrin in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. Randomized, double-blind, placebo-controlled phase II study of single-agent oral talactoferrin in patients with locally advanced or metastatic non-small-cell lung cancer that progressed after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Talactoferrin Alfa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efforts to identify and validate predictive biomarkers for Talactoferrin Alfa, a recombinant form of human lactoferrin, in the context of cancer therapy. While this compound showed initial promise in early-phase clinical trials for non-small cell lung cancer (NSCLC), it ultimately failed to demonstrate a significant survival benefit in a large Phase III study, leading to the discontinuation of its development for this indication.[1][2] The exploration for predictive biomarkers was in its nascent stages and did not yield validated markers.
This guide will compare the exploratory biomarker data for this compound with the established predictive biomarkers for current standard-of-care immunotherapies in NSCLC, such as immune checkpoint inhibitors. This comparison will highlight the critical importance of robust biomarker validation in the development of targeted cancer therapies.
Mechanism of Action of this compound
This compound is an orally administered immunomodulatory protein that is not systemically absorbed.[1] Its proposed mechanism of action is centered on the stimulation of the gut-associated lymphoid tissue (GALT).[3][4][5] Upon oral administration, this compound is believed to be transported into the Peyer's patches in the small intestine.[3][5] This is thought to initiate a cascade of immune activation, including the recruitment and maturation of dendritic cells, the release of key cytokines like Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ), and the subsequent activation of both innate and adaptive immune responses.[3][6][7] The intended result is the infiltration of tumors by cytotoxic immune cells, such as Natural Killer (NK) cells and CD8+ T-lymphocytes, leading to tumor cell death.[1][3][5]
References
- 1. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of talactoferrin alpha in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Talactoferrin Alfa in a Research Setting
For researchers and drug development professionals, the proper disposal of investigational products like Talactoferrin Alfa is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly documented, a comprehensive disposal plan can be formulated by adhering to best practices for recombinant proteins and pharmaceutical waste. This ensures the safety of laboratory personnel and the protection of the environment.
Core Principles of Disposal
The disposal of this compound, a recombinant form of human lactoferrin, should be approached with the precautionary principle, treating it as a potentially bioactive and environmentally persistent substance. All personnel must adhere to universal precautions and handle this compound as a potentially hazardous biological substance.[1] Direct contact with skin, eyes, and mucous membranes, as well as inhalation and ingestion, must be strictly avoided.[1]
Disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, appropriate PPE must be worn. This includes, at a minimum:
-
A buttoned, long-sleeved laboratory coat.[1]
-
Disposable nitrile gloves. Double-gloving is recommended for prolonged handling or higher concentrations.[1]
-
Safety glasses with side shields. A face shield should be worn in addition to safety glasses when there is a significant splash hazard.[1]
2. Waste Segregation: Proper segregation of waste at the point of generation is crucial.[4]
-
Liquid Waste: All solutions containing this compound, including contaminated buffers, cell culture media, and chromatography effluents, should be collected in a clearly labeled, leak-proof container designated for biohazardous or pharmaceutical liquid waste.[1] Do not pour liquid waste containing this compound down the drain.[4][5]
-
Solid Waste: All consumables that have come into direct contact with this compound are considered biologically contaminated. This includes pipette tips, centrifuge tubes, flasks, gloves, and paper towels.[1] These items should be placed in a designated biohazard bag, which is then placed inside a rigid, puncture-resistant container.[6]
3. Decontamination/Inactivation (Recommended): While not always mandatory, inactivating the biological activity of this compound before disposal is a recommended best practice to minimize environmental impact. Common methods for protein inactivation include:
-
Chemical Inactivation: Treatment with a 10% bleach solution (final concentration of sodium hypochlorite of 0.5-1%) for at least 30 minutes is a common method for decontaminating biological materials. The feasibility of this method should be confirmed to not create other hazardous waste streams.
-
Autoclaving: Steam sterilization is an effective method for denaturing proteins. Liquid waste and properly contained solid waste can be autoclaved according to standard operating procedures for biohazardous waste.[5]
4. Final Disposal: All waste containing this compound, whether inactivated or not, must be disposed of through a licensed medical or pharmaceutical waste disposal service.[3][7] This ensures that the waste is handled and treated in compliance with all relevant regulations, typically through incineration.[1][5]
Data Presentation: Waste Stream Management
| Waste Type | Container | Treatment/Disposal Route |
| Liquid Waste (e.g., buffers, media) | Labeled, leak-proof container | Chemical inactivation or autoclaving, followed by disposal via a licensed hazardous waste contractor.[1][5][7] |
| Solid Waste (e.g., pipette tips, gloves) | Biohazard bag within a rigid, puncture-resistant container | Autoclaving followed by disposal as biohazardous waste, or direct disposal via a licensed contractor for incineration.[1][6] |
| Sharps (e.g., needles, broken glass) | Approved, puncture-proof sharps container | Disposal through a licensed sharps waste contractor.[6][7] |
| Empty Product Vials | Treat as contaminated solid waste | Place in the solid biohazardous waste stream.[8] |
Experimental Protocols: General Workflow for Recombinant Protein Waste Disposal
While a specific experimental protocol for this compound disposal is not available, the following general workflow can be adapted.
This procedural guidance, based on established best practices for recombinant proteins and pharmaceutical waste, provides a robust framework for the safe and compliant disposal of this compound in a research environment. Adherence to these steps will help ensure a safe laboratory setting and minimize environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. essex.ac.uk [essex.ac.uk]
- 6. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Talactoferrin Alfa
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Talactoferrin Alfa in a research setting. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your experimental outcomes. This compound, a recombinant form of human lactoferrin, is not classified as a hazardous substance; however, standard laboratory precautions are necessary to minimize any potential risks.
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is the first line of defense against potential exposure and contamination. The following table summarizes the required PPE for handling this compound.
| PPE Category | Requirement | Specifications and Best Practices |
| Hand Protection | Nitrile or latex gloves | Inspect gloves for integrity before use. Employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as non-hazardous waste. Wash hands thoroughly after handling.[1] |
| Eye Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Body Protection | Laboratory coat | A standard laboratory coat is required to prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required | Work in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved N95 or P1 dust mask may be used as a precautionary measure.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe and effective use of this compound in experimental protocols.
Experimental Workflow
Caption: Standard laboratory workflow for handling this compound.
Step-by-Step Guidance
-
Receiving and Storage : Upon receipt, inspect the packaging for any damage. Store this compound at 2-8°C in a dry, dark place.[1]
-
Preparation : Before handling, put on all required PPE. Reconstitute the lyophilized powder using a sterile, appropriate solvent as per your experimental protocol.
-
Experimental Use : Handle the reconstituted solution in a well-ventilated area or a biological safety cabinet if your protocol involves cell culture.
-
Decontamination : After use, decontaminate all work surfaces with a suitable disinfectant, such as 70% ethanol or a 10% bleach solution.
-
Disposal :
-
Liquid Waste : Unused solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous waste.
-
Solid Waste : Dispose of contaminated items such as pipette tips, tubes, and flasks in a biohazard bag for autoclaving and/or incineration, following institutional guidelines. Empty, decontaminated containers can be recycled or disposed of as regular trash.
-
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical advice if feeling unwell. |
Biological Activity and Signaling Pathway
This compound exerts its biological effects primarily through the modulation of the immune system. A key mechanism of action involves its interaction with the gut-associated lymphoid tissue (GALT).
Immunomodulatory Signaling Pathway
Caption: Proposed immunomodulatory mechanism of this compound.
This pathway illustrates how orally administered this compound interacts with the GALT to initiate a cascade of immune responses. This leads to the recruitment and maturation of dendritic cells, which in turn stimulate the release of key cytokines and activate effector cells like Natural Killer (NK) cells and CD8+ T-cells, culminating in a systemic anti-tumor immune response.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
